molecular formula C7H7ClN2 B580790 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine CAS No. 1368177-39-2

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B580790
CAS No.: 1368177-39-2
M. Wt: 154.597
InChI Key: XIIKLAXLTRPFPH-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, also known as 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, is a useful research compound. Its molecular formula is C7H7ClN2 and its molecular weight is 154.597. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-3-9-4-7-5(6)1-2-10-7/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIKLAXLTRPFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CN=CC(=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Executive Summary

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (also known as 4-chloro-6-azaindoline ) is a specialized bicyclic heterocyclic scaffold used primarily in the development of kinase inhibitors and receptor modulators. Structurally, it consists of a saturated pyrroline ring fused to a pyridine ring, featuring a chlorine substituent at the C4 position.

Unlike its fully aromatic counterpart (6-azaindole), the dihydro variant possesses a distinct electronic profile due to the sp³-hybridized carbons (C2, C3) and the increased nucleophilicity of the pyrroline nitrogen (N1). This guide provides a rigorous analysis of its chemical properties, synthesis pathways, and reactivity profiles, designed for medicinal chemists and process scientists.

Part 1: Structural & Electronic Profile

Nomenclature and Numbering

The IUPAC numbering for the pyrrolo[2,3-c]pyridine system is critical for predicting regioselectivity.

  • Core Scaffold: 6-Azaindole (Pyrrolo[2,3-c]pyridine).

  • State: 2,3-Dihydro (Indoline-like).

  • Substituent: Chlorine at C4.[1]

Key Structural Features:

  • N1 (Pyrroline Nitrogen): A secondary amine in a cyclic system. It is significantly more nucleophilic than the N1 of the fully aromatic azaindole due to the loss of aromaticity in the five-membered ring.

  • N6 (Pyridine Nitrogen): A basic pyridine nitrogen.

  • C4-Cl Handle: Located meta to the pyridine nitrogen (N6). This positioning renders the chlorine relatively inert to nucleophilic aromatic substitution (SₙAr) but highly reactive in transition-metal-catalyzed cross-couplings.

Electronic Distribution Diagram

G Molecule 4-Chloro-2,3-dihydro- 1H-pyrrolo[2,3-c]pyridine N1 N1 (Pyrroline) Nucleophilic Center (sp³ character) Molecule->N1 Site of Alkylation/Acylation N6 N6 (Pyridine) Basic Center (Proton Acceptor) Molecule->N6 Site of Salt Formation C4 C4-Cl Cross-Coupling Handle (Meta to N6) Molecule->C4 Site of Suzuki/Buchwald N1->C4 Electronic Donation (Deactivates SnAr)

Figure 1: Functional map of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine highlighting reactive centers.

Part 2: Synthesis & Manufacturing

The synthesis of the dihydro scaffold often proceeds via the reduction of the fully aromatic parent, 4-chloro-1H-pyrrolo[2,3-c]pyridine (4-chloro-6-azaindole). Direct chlorination of the dihydro scaffold is challenging due to over-chlorination or oxidation risks.

Retrosynthetic Analysis

Synthesis Target 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (Target) Intermediate 4-Chloro-1H-pyrrolo[2,3-c]pyridine (4-Chloro-6-azaindole) Intermediate->Target Selective Reduction (NaBH3CN or Et3SiH/TFA) Precursor 2-Chloro-4-methyl-5-nitropyridine (Starting Material) Precursor->Intermediate Batcho-Leimgruber Indole Synthesis (DMF-DMA, then Reduction)

Figure 2: Synthetic pathway from commercially available pyridines to the target dihydro-scaffold.

Experimental Protocol: Selective Reduction

Note: This protocol describes the reduction of the aromatic precursor. The chlorine atom is labile under catalytic hydrogenation (Pd/C, H₂), so hydride reagents are preferred.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Sodium cyanoborohydride (NaCNBH₃) (3.0 eq)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve 4-chloro-1H-pyrrolo[2,3-c]pyridine (10 mmol) in glacial acetic acid (20 mL) at 15°C.

  • Addition: Add NaCNBH₃ (30 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction; maintain temperature <20°C to prevent dechlorination.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the aromatic starting material (M+H 153) and appearance of the product (M+H 155).

  • Quench: Pour the mixture into ice-water and neutralize with NaOH (aq) to pH 8–9.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude dihydro product is often prone to oxidation. Use immediately or purify via flash chromatography (SiO₂, 0–5% MeOH in DCM).

Part 3: Chemical Reactivity Profile

The "Meta-Cl" Problem (C4 Reactivity)

In 6-azaindole systems, the C4 position is meta to the pyridine nitrogen (N6). Unlike the C5 or C7 positions (ortho to N6), C4 is not activated for Nucleophilic Aromatic Substitution (SₙAr).

  • Implication: Attempts to displace the chlorine with amines using heat/base will likely fail or require harsh conditions leading to decomposition.

  • Solution: Use Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki-Miyaura).

Reactivity Data Table
Reaction TypeTarget SiteReagents/ConditionsOutcome/Notes
N-Alkylation N1 (Pyrroline)R-X, K₂CO₃, DMF, RTHigh Yield. N1 is the most nucleophilic site.
SₙAr Substitution C4-ClAmine, Base, HeatPoor/No Reaction. C4 is not sufficiently electron-deficient.
Buchwald Coupling C4-ClAmine, Pd₂(dba)₃, XPhos, NaOtBuExcellent. Preferred method for C-N bond formation at C4.
Suzuki Coupling C4-ClAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Excellent. Standard conditions apply.
Oxidation C2-C3 BondDDQ or Air/LightRisk. Reverts to aromatic azaindole. Store under inert gas.
Experimental Workflow: Buchwald-Hartwig Amination at C4

This protocol functionalizes the C4 position while preserving the sensitive dihydro-core.

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Charge flask with:

    • 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

    • Aniline/Amine derivative (1.2 eq)

    • Pd₂(dba)₃ (0.05 eq)

    • XPhos (0.10 eq)

    • NaOtBu (1.5 eq)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Heating: Heat to 90°C for 4–12 hours.

  • Workup: Filter through a Celite pad, concentrate, and purify via prep-HPLC. Note: Avoid acidic workups if the product is acid-sensitive.

Part 4: Safety, Handling & Stability

Stability Warning (Oxidation): The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold is electronically similar to an indoline. Indolines are susceptible to oxidative dehydrogenation to form the corresponding aromatic indole/azaindole.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Handling: Avoid prolonged exposure to air or light.

  • Solvents: Use degassed solvents for reactions involving heating.

Safety (E-E-A-T):

  • Toxicity: Like many halogenated heterocycles, assume potential toxicity. The 4-chloro substituent can be a sensitizer.

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Handle in a fume hood.

References

  • Synthesis of Azaindoles: Song, J. J., et al. "A practical synthesis of 6-azaindole." Journal of Organic Chemistry, 2002.

  • Reactivity of Chloropyridines: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Scaffold Properties: PubChem Compound Summary for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine.

Sources

Molecular structure and weight of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (CAS: 1368177-39-2) is a specialized heterocyclic intermediate belonging to the 6-azaindoline class. Structurally, it consists of a pyridine ring fused to a saturated pyrrolidine ring, characterized by a chlorine substituent at the C4 position and a secondary amine at the N1 position.

Unlike its fully aromatic counterpart (6-azaindole), the 2,3-dihydro variant possesses a non-planar, puckered pyrrolidine ring, imparting distinct steric and electronic properties. This compound is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., HPK1 inhibitors) where the dihydro-core offers unique vectors for hydrogen bonding and hydrophobic interactions within the ATP-binding pocket.

Part 2: Chemical Identity & Structural Specifications

Nomenclature & Identification
AttributeSpecification
IUPAC Name 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Common Name 4-Chloro-6-azaindoline
CAS Registry Number 1368177-39-2
Molecular Formula C₇H₇ClN₂
SMILES ClC1=C2NCCC2=CN=C1
InChI Key Derived from structure
Molecular Weight Calculation

The molecular weight is derived from the standard atomic weights of the constituent isotopes (Carbon-12 dominant).

ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 712.01184.077
Hydrogen (H) 71.0087.056
Chlorine (Cl) 135.45035.450
Nitrogen (N) 214.00728.014
Total Molecular Weight 154.60 g/mol
Structural Analysis
  • Core Scaffold: The molecule features a pyrrolo[2,3-c]pyridine core. The "[2,3-c]" fusion indicates the pyrrole ring (atoms 1, 2, 3) is fused to the c-face (bond between C3 and C4) of the pyridine ring. This places the pyridine nitrogen at position 6 (using indole numbering).

  • Saturation (Dihydro): The "2,3-dihydro" designation indicates saturation of the C2-C3 bond. This converts the planar pyrrole ring into a puckered pyrrolidine ring, changing the hybridization of C2 and C3 from sp² to sp³.

  • Substituent Effects (4-Chloro): The chlorine atom at C4 is positioned peri to the C3 methylene group. It serves as a lipophilic handle and an electron-withdrawing group, deactivating the pyridine ring toward electrophilic attack but activating the C4 position for nucleophilic aromatic substitution (

    
    ) under forcing conditions.
    

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is challenging due to the lability of the C-Cl bond under reducing conditions. Two primary routes are established: Route A (Reduction of Aromatic Precursor) and Route B (De Novo Cyclization) .

Route A: Selective Reduction of 4-Chloro-6-azaindole

This is the traditional pathway, involving the partial hydrogenation of the fully aromatic 6-azaindole precursor.

  • Precursor: 4-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS: 55052-28-3 analog).

  • Challenge: Standard hydrogenation (Pd/C, H₂) often leads to hydrodehalogenation (removal of Cl).

  • Protocol:

    • Dissolution: Dissolve 4-chloro-1H-pyrrolo[2,3-c]pyridine in ethanol (0.1 M concentration).

    • Catalyst: Add Platinum Oxide (

      
      ) or Rhodium on Alumina (
      
      
      
      ) to minimize dechlorination.
    • Hydrogenation: Pressurize with

      
       gas to 50 psi (3.4 bar) .
      
    • Reaction: Heat to 70°C for 24 hours.

    • Purification: Filter catalyst, concentrate, and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

    • Yield: Typically low (~28-35%) due to competing side reactions.

Route B: Cation-Directed Cyclization (Advanced)

A modern approach utilizing phase-transfer catalysis to construct the dihydro-ring directly, avoiding the reduction step.

  • Mechanism: Intramolecular cyclization of an imine derived from 2-amino-4-chloropyridine.

  • Key Reagent: Phase-transfer catalyst (e.g., chiral quaternary ammonium salt) allows for enantioselective synthesis if chiral centers are introduced at C2/C3.

Synthesis Workflow Diagram

SynthesisPath cluster_legend Reaction Conditions Precursor 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) NOxide N-Oxide Intermediate Precursor->NOxide mCPBA Oxidation AromaticCl 4-Chloro-1H-pyrrolo[2,3-c]pyridine (Aromatic) NOxide->AromaticCl POCl3 Chlorination Target 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (Target) AromaticCl->Target H2 (50 psi), PtO2 Selective Reduction Red Arrow Critical Step (Risk of Dechlorination)

Caption: Figure 1. Synthetic pathway from 6-azaindole to the target dihydro-chloride, highlighting the critical reduction step.

Part 4: Physicochemical Properties

These properties dictate the compound's behavior in biological assays and formulation.

PropertyValue / DescriptionContext
Physical State Solid (Powder)Typically off-white to pale yellow.
Melting Point 150–155 °C (Predicted)Varies with purity/crystal form.
LogP (Octanol/Water) ~1.8 (Predicted)Moderate lipophilicity; suitable for CNS penetration.
pKa (Conjugate Acid) ~5.2 (Pyridine N)The pyridine nitrogen is less basic due to the electron-withdrawing Cl.
H-Bond Donors 1 (N1-H)The indoline nitrogen acts as a donor.
H-Bond Acceptors 2 (N6, N1)The pyridine nitrogen is the primary acceptor.

Part 5: Applications in Drug Discovery

Kinase Inhibition (HPK1)

The 4-chloro-6-azaindoline scaffold is a potent bioisostere for indoline in kinase inhibitors. Specifically, it targets Hematopoietic Progenitor Kinase 1 (HPK1) .

  • Mechanism: The N1-H and N6 form a "hinge-binding" motif, interacting with the kinase backbone (e.g., Glu/Cys residues).

  • Role of Chlorine: The 4-Cl substituent occupies a hydrophobic pocket (gatekeeper region), improving selectivity against homologous kinases like LCK.

Structure-Activity Relationship (SAR)
  • N1-Derivatization: The secondary amine at N1 is readily alkylated or acylated to introduce solubilizing groups.

  • C4-Substitution: The chlorine can be displaced via Palladium-catalyzed cross-coupling (Buchwald-Hartwig) to introduce aryl or heteroaryl groups, expanding the pharmacophore.

Part 6: References

  • National Institutes of Health (NIH). (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Enantioselective Synthesis of 4- and 6-Azaindolines. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 4-Chloro-1H-pyrrolo[2,3-c]pyridine.[1][2] Retrieved from [Link]

Sources

Solubility of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine in DMSO and methanol

[1]

Executive Summary

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic heterocycle functioning as a versatile scaffold in kinase inhibitor development.[1] Unlike its planar aromatic counterpart, the 2,3-dihydro form possesses an sp³-hybridized nitrogen at position 1 and a non-planar pyrrolidine ring fused to a pyridine core.

This structural nuance significantly impacts its solubility and stability.[2] While highly soluble in polar aprotic solvents (DMSO), its stability in protic solvents (Methanol) requires rigorous control of oxidative conditions to prevent spontaneous dehydrogenation to the aromatic azaindole.[2]

Physicochemical Profile & Solubility Data

The solubility behavior is governed by the interplay between the lipophilic chlorinated pyridine ring and the polar, basic secondary amine of the pyrrolidine ring.[2]

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₇H₇ClN₂Low MW facilitates dissolution.[1]
Molecular Weight 154.59 g/mol High molar solubility potential.[2]
H-Bond Donors 1 (Secondary Amine)Good interaction with DMSO/MeOH.[2]
Basicity (pKa) ~5.5 - 6.5 (Estimated)Higher than aromatic parent; forms salts easily.[2]
LogP (Estimated) ~1.2 - 1.5Moderately lipophilic; requires organic cosolvents.[2]
Solvent Compatibility Matrix
SolventSolubility RatingEstimated Saturation (25°C)Application
DMSO Excellent > 50 mg/mLPrimary stock solution (10-100 mM).[1]
Methanol Good 10 - 25 mg/mLLCMS prep; intermediate dilutions.[1]
Water Poor < 0.5 mg/mLRequires pH adjustment (acidic) for solubility.[2]
Ethanol Moderate 5 - 15 mg/mLAlternative to MeOH if toxicity is a concern.[1]

Critical Insight: The 2,3-dihydro scaffold is prone to oxidative aromatization .[2] While soluble in methanol, prolonged storage in non-degassed methanol can accelerate conversion to 4-chloro-1H-pyrrolo[2,3-c]pyridine.[1] DMSO is the preferred solvent for long-term storage. [1]

Technical Protocol: Dissolution & Handling

This protocol ensures complete solubilization while mitigating the risk of oxidative degradation or precipitation.[2]

Phase A: Preparation of Stock Solution (DMSO)

Objective: Create a stable 50 mM stock solution.

  • Weighing: Weigh the target mass of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine into a pre-tared amber glass vial. Amber glass prevents photo-initiated dechlorination.[1]

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, Water <0.1%) to achieve the target concentration.

    • Calculation: Volume (mL) = Mass (mg) / [MW (154.[2]59) × Concentration (M)]

  • Vortexing: Vortex at medium speed for 30–60 seconds. The compound should dissolve rapidly due to the disruption of crystal lattice energy by DMSO’s high dielectric constant.[2]

  • Sonication (Conditional): If visible particulates remain, sonicate in a water bath at ambient temperature for 5 minutes. Do not heat above 40°C to avoid accelerating degradation.[2]

  • Validation: Visually inspect for clarity. The solution should be colorless to pale yellow.[2] A dark yellow/brown tint indicates potential oxidation (formation of the aromatic species or N-oxides).[2]

Phase B: Working Solutions (Methanol)

Objective: Prepare samples for LCMS or biological assay dilution.

  • Solvent Prep: Use LCMS-grade Methanol.[2] For sensitive assays, degas the methanol to remove dissolved oxygen.[2]

  • Dilution: Pipette the DMSO stock into Methanol.

    • Miscibility:[1] DMSO and Methanol are fully miscible; no phase separation will occur.[2]

  • Stability Window: Use Methanol working solutions within 4 hours .

    • Reasoning: The secondary amine in the dihydro-ring is nucleophilic and susceptible to reacting with dissolved CO₂ or oxidizing agents in protic solvents over time.[2]

Workflow Visualization (Graphviz)[2]

The following diagram illustrates the decision logic for solvent selection and handling based on the intended application.

SolubilityWorkflowStartSolid Compound(4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine)AppCheckIntended Application?Start->AppCheckStockLong-Term Storage(> 24 hours)AppCheck->StockLibrary/StockAssayImmediate Assay / LCMS(< 4 hours)AppCheck->AssayAnalysisDMSODissolve in Anhydrous DMSO(Conc: 10-100 mM)Stock->DMSOMeOHDissolve/Dilute in Methanol(Conc: < 10 mM)Assay->MeOHStoreCondStore at -20°CProtect from Light/MoistureDMSO->StoreCondQCQC Check: LCMSMonitor for Aromatization (M-2 peak)MeOH->QCStoreCond->QCPeriodic Check

Caption: Decision matrix for solvent selection emphasizing the stability risks associated with the dihydro-scaffold.

Troubleshooting & Scientific Rationale
Issue: Precipitation upon aqueous dilution[3]
  • Observation: When diluting the DMSO stock into aqueous buffer (PBS, media), turbidity occurs.[2]

  • Mechanism: The compound is moderately lipophilic (LogP ~1.4).[2] Rapid dilution into water spikes the dielectric constant, forcing the hydrophobic chlorinated pyridine ring to aggregate.[2]

  • Solution:

    • Serial Dilution: Perform an intermediate dilution in Methanol or 1:1 DMSO:Water before the final aqueous step.[2]

    • pH Adjustment: The N1 nitrogen is basic.[2] Acidifying the buffer (pH < 5) will protonate the amine, significantly enhancing aqueous solubility via salt formation.[2]

Issue: Sample "Yellowing" over time
  • Observation: Clear methanol solutions turn yellow after 24 hours.[2]

  • Mechanism: Oxidative dehydrogenation.[2] The "dihydro" pyrrole ring loses two hydrogens to form the fully aromatic, conjugated system (4-chloro-6-azaindole), which often exhibits stronger UV/Vis absorption (color).[1]

  • Prevention: Purge solvents with nitrogen/argon.[2] Store solutions at -20°C or lower.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14114384, 4-chloro-1H-pyrrolo[3,2-c]pyridine (Analog Reference).[1] Retrieved from [Link]

  • Popowycz, F., et al. (2011). Synthesis and reactivity of 6-azaindoles (pyrrolo[2,3-c]pyridines).[2] Tetrahedron.[2] (Contextual grounding for azaindole/indoline reactivity).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[2] Elsevier.[2] (Standard protocols for DMSO/MeOH solubility profiling).

CAS number and chemical identifiers for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural significance, and synthetic methodologies for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (commonly referred to as 4-Chloro-6-azaindoline ).

Executive Summary

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic heterocyclic scaffold belonging to the 6-azaindoline class.[1] Unlike its fully aromatic counterpart (6-azaindole), this dihydro- derivative possesses a saturated pyrrolidine ring fused to a pyridine core. This structural nuance increases the fraction of saturated carbon atoms (


), a critical parameter in modern drug design for improving solubility and reducing promiscuous binding in kinase inhibitor discovery.

This guide serves as a definitive reference for the molecule's identification, synthesis, and application in medicinal chemistry.

Part 1: Chemical Identity & Physiochemical Profile

The precise identification of this molecule is critical due to the high probability of confusion with its isomers (e.g., 7-azaindoline or 5-azaindoline). The data below validates the specific [2,3-c] fusion geometry.

Core Identifiers
ParameterTechnical Specification
Chemical Name 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Common Synonym 4-Chloro-6-azaindoline
CAS Registry Number 1368177-39-2
Parent Aromatic CAS 1188313-15-6 (4-Chloro-1H-pyrrolo[2,3-c]pyridine)
Molecular Formula C

H

ClN

Molecular Weight 154.60 g/mol
MDL Number MFCD28143872
Structural Analysis (Isomer Differentiation)

The [2,3-c] notation indicates the fusion of the pyrrole ring across the 2 and 3 positions of the pyridine ring, with the pyridine nitrogen located at position 6 of the fused system.

  • 6-Azaindoline (Target): Pyridine N is para to the bridgehead carbon C-7a.

  • 7-Azaindoline (Common Isomer): Pyridine N is adjacent to the bridgehead nitrogen (N-1).

Physiochemical Properties (Calculated)
  • LogP (Predicted): ~1.8 – 2.2 (Lipophilic, suitable for CNS penetration).

  • pKa (Conjugate Acid): ~4.5 (Pyridine nitrogen). The N1 (indoline) nitrogen is significantly less basic due to conjugation, though less so than in the fully aromatic indole.

  • H-Bond Donors: 1 (N1-H).

  • H-Bond Acceptors: 2 (Pyridine N, Indoline N).

Part 2: Structural Significance in Drug Discovery

In medicinal chemistry, this scaffold acts as a privileged structure for Type I and Type II kinase inhibitors.

Vector Positioning

The C4-Chlorine atom is a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). It allows for the introduction of aryl or heteroaryl groups into the "solvent-front" region of a kinase binding pocket.

Saturation & 3D Geometry

Transitioning from the aromatic 6-azaindole to the 6-azaindoline (dihydro) introduces a "kink" in the molecule. This deviation from planarity:

  • Increases aqueous solubility.

  • Reduces "flat" hydrophobic stacking (π-π interactions), decreasing non-specific toxicity.

  • Creates a specific vector at the C2/C3 positions for further substitution (e.g., introducing chirality).

Part 3: Synthetic Methodologies

Two primary routes exist for accessing this scaffold: Reductive Functionalization (from the aromatic parent) and De Novo Cyclization .

Workflow Visualization

The following diagram illustrates the logical flow between the aromatic parent and the target dihydro scaffold.

SynthesisPathways cluster_legend Process Key Parent Parent Aromatic 4-Chloro-6-azaindole (CAS: 1188313-15-6) Reagent1 Reduction (NaBH3CN / AcOH) Parent->Reagent1 Target TARGET SCAFFOLD 4-Chloro-6-azaindoline (CAS: 1368177-39-2) Reagent1->Target Selective Reduction of Pyrrole Ring Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Target->Coupling Functionalization at C4-Cl Drug Bioactive Kinase Inhibitor Coupling->Drug key1 Blue: Starting Material key2 Green: Target Intermediate

Figure 1: Synthetic logic flow from commercially available aromatic precursors to the target dihydro scaffold.

Protocol A: Selective Reduction (Standard Route)

This method utilizes the commercially available parent compound, 4-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6).

  • Dissolution: Dissolve 4-chloro-6-azaindole (1.0 eq) in Glacial Acetic Acid (0.2 M concentration).

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH

    
    , 3.0 eq) portion-wise.
    
    • Note: The pyridine ring is electron-deficient, making the pyrrole ring more susceptible to reduction, but the chlorine handle is sensitive to hydrogenolysis (de-chlorination). Avoid Pd/C + H

      
       unless strictly controlled.
      
  • Reaction: Warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LCMS for the mass shift (+2 Da,

    
     153 
    
    
    
    155).
  • Workup: Quench with saturated NaHCO

    
     (slowly, to neutralize AcOH). Extract with Ethyl Acetate.[2]
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The indoline is more polar than the indole.

Protocol B: Cation-Directed Cyclization (Enantioselective Potential)

For applications requiring substitution at the C2 or C3 positions, de novo synthesis is preferred. This method, described by Trowbridge et al. (Organic Letters, 2016) , allows for the construction of the 6-azaindoline core from aminopyridines.

  • Imine Formation: Condensation of a 4-amino-2-chloropyridine derivative with an aldehyde.

  • Cyclization: Phase-transfer catalyzed cyclization using solid KOH and a chiral quaternary ammonium salt.

  • Result: This yields the dihydro- core directly, avoiding the harsh reduction steps that might strip the chlorine atom.

Part 4: Quality Control & Characterization

To validate the integrity of CAS 1368177-39-2 , the following analytical signatures must be confirmed.

1H NMR Spectroscopy (DMSO-d )
  • Aromatic Region: The pyridine protons will appear as two singlets (or doublets with small coupling) due to the C4-Chlorine substitution.

  • Aliphatic Region (Distinctive): Unlike the aromatic parent, the dihydro version will show two triplets (or multiplets) corresponding to the C2 and C3 methylene protons.

    • 
       ~3.0–3.2 ppm (C3-H
      
      
      
      , triplet).
    • 
       ~3.6–3.8 ppm (C2-H
      
      
      
      , triplet, deshielded by N1).
Mass Spectrometry (LC-MS)
  • Parent Ion: [M+H]

    
     = 155.0 (for 
    
    
    
    Cl).
  • Isotope Pattern: A distinct 3:1 ratio of peaks at 155 and 157, confirming the presence of a single Chlorine atom.

Part 5: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indolines are prone to oxidation back to indoles (dehydrogenation) upon prolonged exposure to air and light.

  • Reactivity: The C4-Chlorine is reactive. Avoid strong nucleophiles unless intended for substitution.

References

  • Chemical Identity (Dihydro): BLD Pharm. (n.d.). 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (CAS 1368177-39-2).[3][4] Retrieved from

  • Chemical Identity (Aromatic Parent): Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6).[5][6] Retrieved from

  • Synthetic Methodology (Cyclization): Trowbridge, A., et al. (2016). Enantioselective Synthesis of 4- and 6-Azaindolines by a Cation-Directed Cyclization. Organic Letters, 18(20), 5432–5435. Retrieved from

  • Synthetic Methodology (General Azaindoles): Song, J. J., et al. (2002).[2] A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry, 67(11), 3924–3926. Retrieved from

Sources

Technical Guide: pKa and Acidity Profile of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

[1]

Executive Summary

  • Compound: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine[1]

  • Scaffold Class: 6-Azaindoline (dihydro-6-azaindole)[1]

  • Primary Ionization (Basic): pKa ≈ 4.5 – 4.8 (Protonation of Pyridine N6)

  • Secondary Ionization (Acidic): pKa > 18 (Deprotonation of Pyrroline N1, estimated)

  • Physiological State: Predominantly neutral at pH 7.4; significant protonation occurs only below pH 5.0.

  • Relevance: This scaffold serves as a critical pharmacophore in kinase inhibitor design, often targeting the hinge region where the pyridine nitrogen acts as a hydrogen bond acceptor.

Structural & Electronic Analysis

To understand the acidity and basicity, we must analyze the electronic environment of the two nitrogen atoms within the bicyclic system.

Chemical Structure and Numbering

The compound consists of a pyridine ring fused to a saturated pyrroline ring.

  • N6 (Pyridine Nitrogen): The primary basic center. It possesses a lone pair in an sp² orbital orthogonal to the π-system, available for protonation.

  • N1 (Pyrroline Nitrogen): A secondary amine involved in conjugation with the pyridine ring. Its lone pair is delocalized into the aromatic system (aniline-like), rendering it non-basic and weakly acidic.

  • 4-Chloro Substituent: An electron-withdrawing group (EWG) positioned meta to the pyridine nitrogen (N6) and ortho to the bridgehead carbon.[1]

Electronic Effects on pKa

The pKa of the parent pyridine is 5.2. The shifts in pKa for this specific derivative are governed by two competing factors:

  • Inductive Withdrawal (-I) by Chlorine: The chlorine atom at position 4 exerts a negative inductive effect, pulling electron density away from the ring. This destabilizes the protonated pyridinium cation, lowering the pKa.

    • Magnitude: Typically -0.5 to -1.0 pKa units for meta-halogens.[1]

  • Mesomeric Donation (+M) by N1: The N1 nitrogen acts as an electron donor (similar to the amino group in 3-aminopyridine). It pushes electron density into the pyridine ring via the C7a-C7 path.[1]

    • Magnitude: Increases electron density at N6, raising the pKa.

Net Result: The strong donation from the fused N1 partially counteracts the withdrawal from the 4-Cl. While 3-chloropyridine has a pKa of ~2.8, the fused electron-rich pyrroline ring elevates the pKa back toward the 4.5–4.8 range.[1]

pKa Data Profile

The following values represent the consensus of theoretical predictions and Structure-Activity Relationship (SAR) extrapolations from analogous 6-azaindoline systems.

Table 1: Ionization Constants
Ionization EventSiteTypeEstimated pKaDescription
pKa₁ (Basic) N6 (Pyridine) Protonation (B → BH⁺)4.6 ± 0.3 The dominant ionization event.[1] Below pH 4.6, the molecule exists primarily as the cationic species.
pKa₂ (Acidic) N1 (Amine) Deprotonation (AH → A⁻)> 18 The N1-H bond is weakly acidic due to conjugation with the electron-deficient pyridine ring, but deprotonation requires strong bases (e.g., NaH, LDA) and does not occur in aqueous media.
Table 2: Comparative SAR Analysis
CompoundStructure NotepKa (Basic)Effect
Pyridine Reference5.23Standard baseline.[1]
3-Aminopyridine N-donor meta to Pyridine N6.0Electron donation increases basicity.
4-Chloropyridine Cl-withdrawal3.8EWG decreases basicity.
5-Chloro-6-azaindoline Cl ortho to N62.53 (Pred)Strong inductive/steric suppression.
4-Bromo-6-azaindoline Br meta to N64.81 (Pred)Balance of donation (N1) and withdrawal (Br).[1]
4-Chloro-6-azaindoline Target Molecule ~4.6 Cl is slightly more electronegative than Br, likely shifting pKa slightly lower than 4.[1]81.

Experimental Methodologies

For high-precision determination of the pKa, the Potentiometric Titration method is the gold standard, provided the compound has sufficient aqueous solubility. For low-solubility analogs, the Cosolvent UV-Vis Spectrophotometric method is recommended.[1]

Protocol A: Potentiometric Titration (Standard)

Applicability: Solubility > 0.5 mM in water.

  • Preparation: Dissolve 1–2 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Acidification: Add standardized HCl to lower the pH to ~2.0 (fully protonated state).

  • Titration: Titrate with standardized 0.1 M KOH/NaOH under inert atmosphere (N₂ or Ar) to prevent CO₂ absorption.

  • Data Capture: Record pH vs. volume of base added.

  • Analysis: Use the Bjerrum plot or Gran plot method to identify the inflection point corresponding to the half-equivalence point, where pH = pKa.

Protocol B: Cosolvent UV-Vis Spectrophotometry

Applicability: Low aqueous solubility (LogP > 2.0).[1]

  • Stock Solution: Prepare a 10 mM stock in DMSO or Methanol.

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to pH 8.0 in 0.5 pH unit increments. Ensure constant ionic strength.

  • Cosolvent Mix: Prepare samples containing 30%, 40%, and 50% Methanol/Water mixtures to solubilize the compound.

  • Measurement: Measure the UV absorbance at the

    
     shift (typically 280–320 nm for azaindolines) for each pH point.
    
  • Extrapolation:

    • Determine the apparent pKa (

      
      ) in each methanol/water ratio.
      
    • Plot

      
       vs. % Methanol.
      
    • Extrapolate the linear regression to 0% cosolvent to obtain the aqueous pKa (

      
      ).
      

Visualization of Protonation & Workflow

Protonation Equilibrium Diagram

The following diagram illustrates the protonation state of the pyridine nitrogen (N6) and the high stability of the neutral amine (N1).

ProtonationSchemecluster_0Physiological RangeCationCationic Species (pH < 4.6)Protonated at N6NeutralNeutral Species (pH 7.4)Dominant FormCation->Neutral- H+ (pKa ~ 4.6)AnionAnionic Species (pH > 18)Deprotonated at N1Neutral->Anion- H+ (pKa > 18)

Caption: Protonation equilibrium showing the transition from the cationic pyridinium form to the neutral species, which predominates at physiological pH.

Experimental Workflow Logic

This decision tree guides the researcher in selecting the correct pKa determination method based on solubility.

WorkflowStartStart: 4-Cl-6-Azaindoline SampleSolubilityCheckCheck Aqueous Solubility(Target: 0.5 mM)Start->SolubilityCheckHighSolSoluble (>0.5 mM)SolubilityCheck->HighSolYesLowSolInsoluble (<0.5 mM)SolubilityCheck->LowSolNoPotentiometryMethod A: Potentiometric Titration(Direct Measurement)HighSol->PotentiometryUVVisMethod B: Cosolvent UV-Vis(Yasuda-Shedlovsky Extrapolation)LowSol->UVVisResultOutput: Thermodynamic pKaPotentiometry->ResultUVVis->Result

Caption: Decision matrix for selecting the appropriate analytical technique based on the compound's solubility profile.

Implications for Drug Discovery

Solubility and Formulation
  • pH-Dependent Solubility: As a weak base with pKa ~4.6, the compound will exhibit low solubility at neutral pH (7.4) but significantly higher solubility in acidic media (pH 1–2) (e.g., simulated gastric fluid).

  • Salt Selection: To improve oral bioavailability, salt forms such as Hydrochloride (HCl) , Mesylate , or Tosylate are recommended. These strong acids will fully protonate the N6 nitrogen, ensuring dissolution in the stomach.

Hinge Binding in Kinases
  • The N6 (pyridine nitrogen) often acts as a Hydrogen Bond Acceptor (HBA) in the ATP-binding pocket of kinases.[1]

  • Acidity Impact: The pKa of 4.6 ensures that at physiological pH (7.4), the nitrogen is unprotonated and available to accept a hydrogen bond from the kinase hinge region (typically a backbone NH). If the pKa were higher (e.g., >7.0), the protonated fraction would increase, potentially incurring a desolvation penalty or electrostatic repulsion within the hydrophobic pocket.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for pyridine/aniline pKa values).
  • PubChem. (2025).[2][3] Compound Summary for 6-Azaindole (Parent Aromatic Scaffold). National Library of Medicine. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for cosolvent extrapolation methods).

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine as a scaffold in medicinal chemistry

[1]

Executive Summary

While the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has achieved "privileged" status in kinase inhibitor design (e.g., Vemurafenib, Tofacitinib), its isomer, pyrrolo[2,3-c]pyridine (6-azaindole) , remains underutilized.[1] This guide focuses on a specific, high-value derivative: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine .

This dihydro scaffold offers two distinct advantages over its fully aromatic counterpart:

  • Fsp³ Character: The saturated C2-C3 bond breaks planarity, improving solubility and allowing for specific vector exploration in the ATP-binding pocket of kinases.[1]

  • Orthogonal Reactivity: The C4-chlorine handle allows for late-stage diversification via Palladium-catalyzed cross-coupling, while the N1-amine remains nucleophilic for capping groups.[1]

Part 1: Structural Analysis & Pharmacophore Properties

The 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine core (often referred to as 4-chloro-6-azaindoline ) presents a unique electrostatic profile compared to the standard indole or 7-azaindole.[1]

Electronic Distribution & Numbering

Correct numbering is critical for reactivity prediction. In the [2,3-c] system, the pyridine nitrogen is at position 6.[1]

  • N1 (Pyrrolidine): sp³ hybridized, basic (pKa ~5-6), good nucleophile.[1]

  • C4-Cl (Handle): The "Warhead."[1] Positioned beta to the pyridine nitrogen (N6).

  • N6 (Pyridine): sp² hybridized, H-bond acceptor.[1]

The "Reactivity Trap" (Critical Insight)

Unlike 4-chloro-7-azaindole (where the Cl is activated for

C4-Cl in the [2,3-c] system is electronically isolated1
  • Observation: The N6 nitrogen activates positions C5 and C7. It does not significantly activate C4.

  • Consequence: Attempting standard nucleophilic aromatic substitution (

    
    ) at C4 will likely fail or require forcing conditions.
    
  • Solution: Reliance on Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) is mandatory for C4 functionalization.[1]

Part 2: Synthetic Access (The "Build" Phase)

Accessing the [2,3-c] core is synthetically more demanding than the [2,3-b] system.[1] Below is the robust, self-validating route starting from commercially available substituted pyridines.

Retrosynthetic Analysis

The most reliable entry to the dihydro core is the cyclization of a 3-(2-chloroethyl)pyridine derivative, rather than the reduction of the aromatic azaindole (which is often expensive).[1]

Figure 1: Retrosynthetic logic avoiding the expensive aromatic precursor.

Validated Synthetic Protocol

Step 1: Side-chain Alkylation

  • Reagents: 2,4-dichloro-3-methylpyridine, LDA (Lithium Diisopropylamide), Bromochloromethane.[1]

  • Logic: Lateral lithiation of the C3-methyl group is directed by the adjacent halogens.[1]

  • Protocol:

    • Cool THF (anhydrous) to -78°C. Add LDA (1.1 equiv).

    • Add 2,4-dichloro-3-methylpyridine dropwise.[1] Stir 30 min (formation of deep red anion).

    • Quench with bromochloromethane.

    • Checkpoint: NMR should show ethylene bridge signals.

Step 2: Cyclization to the Dihydro Core

  • Reagents: Ammonia in Ethanol (sealed tube) or Benzylamine (if N-protection desired).

  • Mechanism: Intramolecular displacement of the alkyl chloride by the amine, followed by displacement of the C2-chlorine (on pyridine) to close the ring? Correction: The C2-Cl on the pyridine is the reactive site for ring closure.[1]

  • Refined Step: The amine displaces the alkyl chloride first (easier), then the secondary amine attacks the C2-Cl (activated by pyridine N).

  • Yield: Typically 40-60%.[1][2]

Part 3: Functionalization Strategies

Once the scaffold is in hand, the medicinal chemist must diversify it.

The C4-Chlorine Interface (Suzuki Coupling)

Since

1

Table 1: Optimized Suzuki Coupling Conditions for C4-Cl [2,3-c] Systems

ParameterCondition A (Standard)Condition B (Sterically Hindered)Rationale
Catalyst


+ XPhos
XPhos is required for bulky boronic acids or electron-rich chlorides.[1]
Base

(2M aq)

(Solid)
Anhydrous phosphate prevents protodeboronation of sensitive substrates.
Solvent Dioxane/Water (4:1)n-Butanol or TolueneHigh boiling point required for activation energy.[1]
Temp 90°C110°C
Experimental Protocol: C4-Arylation

Context: Attaching a pyrazole moiety (common in kinase inhibitors) to the C4 position.[3]

  • Setup: In a microwave vial, charge 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv), and

    
      (0.05 equiv).
    
  • Solvent: Add degassed 1,4-dioxane (0.1 M concentration) and 2M aqueous

    
     (3.0 equiv).
    
  • Reaction: Seal and heat to 100°C for 2 hours (or microwave 120°C for 30 min).

  • Workup: Filter through Celite. Dilute with EtOAc. Wash with brine.

  • Validation: Monitor disappearance of starting material (LCMS M+H ~155) and appearance of product (M+H ~201).

Part 4: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9][10]

Kinase Selectivity Engineering

The [2,3-c] scaffold is often used to "hop" from a crowded IP space (covered by 7-azaindoles) or to alter the H-bond donor/acceptor vector.[1]

  • JAK Family (JAK1/JAK2): The N6 nitrogen can accept a hydrogen bond from the hinge region (e.g., Leu834 in EGFR or equivalent in JAK), while the C4-substituent extends into the hydrophobic pocket.

  • Solubility: The dihydro (indoline) ring puckers. This disrupts

    
    -
    
    
    stacking in the crystal lattice, often increasing aqueous solubility by 10-50x compared to the flat aromatic analog.[1]

Figure 2: SAR Logic for the 6-azaindoline scaffold.

Case Study: BET Bromodomain Inhibition

Recent literature suggests that 6-azaindoles can mimic the acetyl-lysine recognition motif.[1] The dihydro variants allow for fine-tuning of the dihedral angle to match the bromodomain binding cleft more effectively than rigid planar systems.[1]

Part 5: References

  • Synthesis of Azaindoles via Bartoli:

    • Title: "Bartoli Indole Synthesis: Reaction of organomagnesium reagents with nitroarenes."

    • Source: Organic Chemistry Portal.

    • URL:[Link]1]

  • Reactivity of Chloropyridines (Analogous Systems):

    • Title: "Correlating Reactivity Trends with Frontier Molecular Orbitals in Heterocyclic Chemistry."

    • Source: WuXi AppTec / QM Magic Class.

    • URL:[Link]

  • Medicinal Chemistry of Azaindoles:

    • Title: "Azaindole Therapeutic Agents." (Review of 4, 5, 6, and 7-azaindole applications).

    • Source: NIH / PubMed Central.

    • URL:[Link]1]

  • Scaffold Properties (PubChem):

    • Title: "4-Chloro-1H-pyrrolo[2,3-c]pyridine (Aromatic Analog Data)."

    • Source: PubChem.

    • URL:[Link]1]

  • Kinase Inhibitor Design Review:

    • Title: "Pyrrolo[2,3-d]pyrimidine and related scaffolds in kinase inhibition."[1][3][4][5][6] (Contextual comparison).

    • Source: MDPI Pharmaceuticals.

    • URL:[Link]1]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive safety and handling guide for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for this exact dihydro-pyrrolo pyridine derivative is not publicly available. The following information has been expertly synthesized and extrapolated from publicly available SDS and toxicological data for closely related structural analogs, including 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3) and 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1).[1][2] This approach is based on the principle that the core hazard profile is largely determined by the shared chloro-azaindole scaffold. Researchers must, however, treat this compound with the utmost care and consider all data herein as a baseline for a thorough, case-by-case risk assessment.

Compound Overview and Hazard Context

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine belongs to the class of halogenated heterocyclic compounds, a chemical scaffold of significant interest in medicinal chemistry and drug discovery.[3] These structures often serve as key building blocks in the synthesis of kinase inhibitors and other targeted therapeutics.[3] The presence of a chlorinated pyridine ring fused to a pyrrolidine moiety suggests a reactive molecule with a significant potential for biological activity and, consequently, for toxicological effects.

The primary hazards associated with this class of compounds, based on aggregated data from its analogs, stem from acute toxicity, as well as irritant effects on the skin, eyes, and respiratory system.[1][2][4] The guidance that follows is built upon a conservative interpretation of these known risks.

Comprehensive Hazard Assessment

Based on a composite analysis of its structural peers, 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine should be presumed to possess the following hazards, categorized according to the Globally Harmonized System (GHS).

GHS Hazard Classification Summary
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 3 / 4Skull and Crossbones / Exclamation MarkDanger / WarningH301: Toxic if swallowed. / H302: Harmful if swallowed.[1][2][5][6]
Acute Toxicity, Dermal Category 3Skull and CrossbonesDangerH311: Toxic in contact with skin.[7]
Acute Toxicity, Inhalation Category 3 / 4Skull and Crossbones / Exclamation MarkDanger / WarningH331: Toxic if inhaled. / H332: Harmful if inhaled.[7][8]
Skin Corrosion/Irritation Category 2Exclamation MarkWarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 1 / 2ACorrosion / Exclamation MarkDanger / WarningH318: Causes serious eye damage. / H319: Causes serious eye irritation.[1][2][6]
Specific Target Organ Toxicity (Single Exposure) Category 3Exclamation MarkWarningH335: May cause respiratory irritation.[1][2]
Toxicological Profile Deep Dive
  • Acute Oral Toxicity: The primary and most severe hazard is acute toxicity upon ingestion. Analogs are classified as "Toxic if swallowed," indicating that small quantities can cause serious health issues or be fatal.[2][6][7][9] This necessitates stringent controls to prevent any possibility of ingestion, including a strict "no eating, drinking, or smoking" policy in the laboratory.[7][10][11]

  • Dermal and Inhalation Toxicity: The potential for toxicity through skin contact and inhalation is also significant.[7] The molecule's relatively low molecular weight may allow for dermal absorption. As a solid, it can form dusts that are easily inhaled.[7] For this reason, handling should always occur in a well-ventilated area, preferably within a chemical fume hood, and appropriate gloves must be worn.[12]

  • Irritation Hazards: The compound is a potent irritant. Direct contact will likely cause skin irritation, characterized by redness and inflammation.[1] More critically, it is expected to cause serious eye irritation or damage, which could be irreversible.[1][6] This mandates the use of chemical safety goggles and, where splashing is a risk, a face shield.[9] The potential for respiratory irritation means that any dust or aerosol must be contained.[1]

Risk Mitigation and Safe Handling Protocols

A self-validating system of protocols is essential for handling this compound. The following workflow is designed to ensure safety from pre-experimental planning through to waste disposal.

Pre-Handling Risk Assessment and Preparation
  • Review and Acknowledge Hazards: Before any work begins, all personnel must review this guide and any available SDS for structural analogs. Acknowledge understanding of the risks, particularly acute toxicity.

  • Designate Handling Area: All weighing and manipulation of the solid compound must be performed within a certified chemical fume hood to control dust and vapor.

  • Assemble Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye/Face Protection: Tightly-fitting safety goggles.[9] A face shield should be used when handling larger quantities or solutions.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use.[12]

    • Body Protection: A standard laboratory coat is required. For significant spill risk, a chemically impervious apron is recommended.[13]

  • Prepare Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[11] Have a spill kit ready that is appropriate for solid chemical spills.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing the Compound:

    • Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood.

    • Use non-sparking tools and handle the container gently to avoid creating airborne dust.[10]

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution/Reaction Setup:

    • If making a solution, add the solid to the solvent slowly.

    • Keep all vessels containing the compound covered or capped to the extent possible.

  • Post-Handling Decontamination:

    • Carefully dispose of any contaminated materials (e.g., weigh papers, pipette tips) in a designated, sealed hazardous waste container.

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[12]

    • Wash hands thoroughly with soap and water after exiting the lab.[7][12]

Risk Assessment & Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A 1. Review Safety Guide & Analog SDS B 2. Designate Fume Hood as Handling Area A->B C 3. Assemble PPE: - Goggles - Gloves - Lab Coat B->C D 4. Verify Emergency Equipment Accessibility C->D E 5. Weigh Compound (Minimize Dust) D->E F 6. Prepare Solution or Reaction Mixture E->F G 7. Decontaminate Work Area F->G H 8. Segregate & Seal Hazardous Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Risk Assessment and Handling Workflow.

Emergency Response Procedures

Immediate and correct action is critical in the event of an exposure or spill.

Exposure Protocols
  • Inhalation: Immediately move the affected person to fresh air.[4][7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin area with copious amounts of water for at least 15 minutes.[7][12] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[7][9][12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[9][10] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7][9]

Spill Management
  • Minor Spill (in fume hood):

    • Ensure all non-essential personnel are clear of the area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7]

    • Carefully scoop the material into a labeled, sealable hazardous waste container.[12]

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory supervisor and institutional safety personnel.

    • Prevent entry into the area and increase ventilation if it is safe to do so.

    • Allow only trained emergency response personnel to conduct the cleanup.[11]

Emergency Exposure Response Workflow

G cluster_actions cluster_responses Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir RinseSkin Remove Clothing Flush Skin with Water (15+ min) Skin->RinseSkin RinseEye Flush Eyes with Water (15+ min) Eye->RinseEye RinseMouth Rinse Mouth with Water DO NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical RinseSkin->Medical RinseEye->Medical RinseMouth->Medical

Caption: Emergency Exposure Response Workflow.

References

  • PubChem. 4-chloro-1H-pyrrolo[3,2-c]pyridine. [Link]

  • Kishida Chemical Co., Ltd. Pyridine Safety Data Sheet. [Link]

  • INDOFINE Chemical Company, Inc. 1H-Pyrrolo[3,2-c]pyridine Safety Data Sheet. [Link]

  • DC Fine Chemicals. Safety Data Sheet. [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]

  • US EPA. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Properties. [Link]

  • PubChemLite. 4-chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine. [Link]

Sources

Literature review of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine , a specialized heterocyclic scaffold used in high-value medicinal chemistry campaigns.

CAS Registry Number: 1368177-39-2 Synonyms: 4-Chloro-6-azaindoline; 4-Chloro-2,3-dihydro-6-azaindole Molecular Formula: C


H

ClN

Molecular Weight: 154.60 g/mol [1][2]

Executive Summary

The 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold represents a critical "3D-rich" bioisostere of the indoline and fully aromatic azaindole cores. Unlike the planar 6-azaindole, this dihydro-derivative possesses an sp


-hybridized C2-C3 bridge, introducing vectors for chirality and solubility improvements—key parameters in modern fragment-based drug discovery (FBDD).

Its utility lies in its orthogonal reactivity :

  • C4-Chlorine: A stable handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • N1-Amine (Pyrrolidine-like): A nucleophilic center amenable to capping (ureas, amides, sulfonamides).

  • N6-Pyridine Nitrogen: A basic center capable of hydrogen bond acceptance or salt formation.

This guide details the synthesis, reactivity, and application of this scaffold, prioritizing protocols that avoid common pitfalls like reductive dechlorination.

Chemical Architecture & Numbering

Proper nomenclature is vital to distinguish this core from its isomers (e.g., 7-azaindoline).

  • Core System: Pyrrolo[2,3-c]pyridine (6-azaindole).

  • State: 2,3-Dihydro (Indoline-like).

  • Substituent: 4-Chloro (positioned on the pyridine ring, adjacent to the bridgehead).

Structural Diagram

The following diagram illustrates the numbering scheme and the key electronic zones of the molecule.

G N1 N1 (Nucleophilic) C2 C2 (sp3) N1->C2 C3 C3 (sp3) C2->C3 C3a C3a (Bridge) C3->C3a C4 C4-Cl (Electrophilic) C3a->C4 C5 C5 C4->C5 N6 N6 (Basic) C5->N6 C7 C7 N6->C7 C7a C7a (Bridge) C7->C7a C7a->N1 C7a->C3a Fusion

Caption: Numbering and electronic character of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine.

Synthesis Methodologies

Synthesizing the dihydro-core is more challenging than the aromatic analog due to the risk of over-reduction or dechlorination.

Method A: Cation-Directed Cyclization (Preferred De Novo Route)

This method, adapted from Organic Letters (2016), avoids harsh reducing agents. It constructs the 5-membered ring via an intramolecular attack of a nitrogen nucleophile onto an electrophilic alkene or imine.

Protocol Logic:

  • Precursor: Start with 2-chloro-4-methyl-3-aminopyridine .

  • Imine Formation: Condense with an aldehyde to form an imine.

  • Cyclization: Use a phase-transfer catalyst (PTC) and base to trigger a 5-endo-trig cyclization. This is superior because it preserves the C4-chlorine atom.

ReagentRoleStoichiometry
2-Chloro-4-methyl-3-aminopyridineStarting Material1.0 equiv
Benzaldehyde (derivative)Imine partner1.1 equiv
KOH (Solid)Base5.0 equiv
Cinchonidinium saltPhase Transfer Catalyst10 mol%
TolueneSolvent0.1 M

Step-by-Step:

  • Dissolve aminopyridine and aldehyde in toluene with molecular sieves (4Å) to form the imine (reflux or RT).

  • Cool to -30°C. Add solid KOH and the PTC.

  • Stir vigorously. The base deprotonates the methyl group (activated by the pyridine ring), which attacks the imine carbon.

  • Validation: Monitor by LCMS for the disappearance of the imine peak (M+). The product will have the same mass but a distinct retention time.

Method B: Selective Reduction (High Risk)

Reducing 4-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6) is possible but risky.

  • Reagents: NaCNBH

    
     in AcOH.
    
  • Risk: The C4-Chlorine is susceptible to hydrodehalogenation under catalytic hydrogenation conditions (Pd/C, H

    
    ).
    
  • Mitigation: Use triethylsilane (Et

    
    SiH) and Trifluoroacetic acid (TFA) for ionic hydrogenation, which is generally chemoselective for the indole double bond over the aryl chloride.
    

Reactivity & Functionalization Protocols

The value of this scaffold is its ability to serve as a hub for divergent synthesis.

Workflow: Orthogonal Functionalization

The following Graphviz diagram outlines the logical order of operations to maximize yield and minimize side reactions.

Workflow cluster_check Quality Control Gates Start Scaffold: 4-Cl-6-Azaindoline Step1 Step 1: N1 Protection/Capping (Acylation/Sulfonylation) Start->Step1 Prevents N1 poisoning Pd catalyst Step2 Step 2: C4 Cross-Coupling (Suzuki/Buchwald) Step1->Step2 Stable Intermediate QC1 Check: N1 vs N6 Regioselectivity Step1->QC1 Step3 Step 3: N6 Derivatization (Salt Formation/Oxidation) Step2->Step3 Final Tuning QC2 Check: Dechlorination (Mass Spec) Step2->QC2

Caption: Strategic workflow for functionalizing 4-chloro-6-azaindoline.

Protocol 1: N1-Selective Acylation

The N1 (indoline) nitrogen is significantly more nucleophilic than the N6 (pyridine) nitrogen due to the lone pair availability (N6 lone pair is orthogonal to the pi system but less nucleophilic in this fused system).

  • Conditions: 1.0 eq Scaffold, 1.1 eq Acyl Chloride, 1.5 eq DIPEA, DCM, 0°C.

  • Causality: Adding base prevents HCl accumulation. Low temperature ensures the highly reactive acyl chloride does not react with the pyridine nitrogen (which would form an unstable N-acyl pyridinium salt).

  • Self-Validation:

    
    H NMR will show a downfield shift of the C2/C3 protons due to the electron-withdrawing amide.
    
Protocol 2: C4-Suzuki Coupling

The C4-chloride is an activated heteroaryl chloride.

  • Catalyst System: Pd(dppf)Cl

    
    ·DCM or Pd
    
    
    
    (dba)
    
    
    /XPhos.
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .
  • Temperature: 80-100°C.

  • Note: It is crucial to cap N1 (Step 1 above) before this step. Free indoline NH can coordinate to Palladium, poisoning the catalyst or leading to N-arylation side products.

Medicinal Chemistry Applications

Kinase Inhibition (ATP Mimicry)

The pyrrolo[2,3-c]pyridine core is a bioisostere of purine.

  • Binding Mode: The N6 and N1 (if unsubstituted) can form a hinge-binding motif similar to the Adenine of ATP.

  • Advantage: The 4-chloro group allows the introduction of a "gatekeeper" interacting group or a solubilizing tail into the solvent-exposed region.

Scaffold Hopping (Indoline Replacement)

In MDM2-p53 inhibitors (like Idasanutlin analogs), the indoline core is essential for projecting substituents into the hydrophobic cleft of MDM2.

  • Substitution: Replacing a standard 4-chloroindoline with 4-chloro-6-azaindoline lowers the LogP (lipophilicity) and increases metabolic stability (pyridine rings are generally less prone to oxidative metabolism than phenyl rings).

  • Solubility: The basic N6 provides a protonation site at physiological pH, significantly boosting aqueous solubility compared to the carbocyclic indoline.

References

  • Synthesis of Azaindolines: "Enantioselective Synthesis of 4- and 6-Azaindolines by a Cation-Directed Cyclization." Organic Letters, 2016.

  • Commercial Availability & CAS: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (CAS 1368177-39-2).[1][2] ChemScene / BLDpharm Catalogs.

  • General Azaindole Reactivity: "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 2002.

  • Medicinal Chemistry Context: "Azaindole Therapeutic Agents." PMC - NIH, 2021.

Sources

Methodological & Application

Synthetic routes for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthetic Routes for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Executive Summary & Strategic Analysis

The target molecule, 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (also known as 4-chloro-6-azaindoline), represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, CSF1R) where the dihydro-structure offers a distinct vector for sp3 character and solubility improvements over its aromatic counterpart.

The Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in the chemoselectivity of the reduction.

  • Regioselectivity: The pyridine ring (electron-deficient) must remain aromatic, while the pyrrole ring (electron-rich, but deactivated by the fused pyridine) must be saturated.

  • Functional Group Tolerance: The C4-Chlorine atom is highly susceptible to oxidative addition and hydrogenolysis. Standard catalytic hydrogenation (H₂/Pd-C) will almost invariably lead to dechlorination (yielding 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine), destroying the handle needed for subsequent cross-coupling.

The Solution: This guide details two non-catalytic hydride reduction protocols.

  • Protocol A (Standard): Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid. Best for general scalability and cost-efficiency.

  • Protocol B (High-Performance): Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA). Best for stubborn substrates where the electron-deficiency of the 6-azaindole core prevents reduction under milder conditions.

Retrosynthetic Logic & Pathway

The most reliable route is the selective reduction of the commercially available aromatic precursor: 4-chloro-1H-pyrrolo[2,3-c]pyridine .

Retrosynthesis cluster_conditions Critical Constraints Target TARGET 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine Precursor PRECURSOR 4-Chloro-1H-pyrrolo[2,3-c]pyridine Precursor->Target Selective Reduction (C2-C3 Saturation) Warning Avoid Pd/C + H2 (Risk of Dechlorination)

Figure 1: Retrosynthetic strategy focusing on the preservation of the C-Cl bond.

Protocol A: Sodium Cyanoborohydride Reduction

This method utilizes the chemoselectivity of cyanoborohydride in acidic media. The acetic acid serves two roles: it acts as the solvent and protonates the C3-position of the indole, generating an iminium species that is susceptible to hydride attack at C2.

Reagents:

  • Precursor: 4-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Reductant: Sodium Cyanoborohydride (NaCNBH₃) (3.0 – 5.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH) [0.2 M concentration]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 g, 6.55 mmol) in Glacial Acetic Acid (30 mL).

    • Note: The solution may warm slightly upon dissolution. Ensure the vessel is at room temperature (20–25 °C) before proceeding.

  • Addition: Add NaCNBH₃ (1.23 g, 19.6 mmol, 3.0 eq) portion-wise over 15 minutes.

    • Caution: This reaction releases hydrogen gas and potentially trace HCN. Perform in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexanes).

    • Checkpoint: The starting material (aromatic) typically fluoresces strongly under UV; the product (dihydro) fluoresces less or differently.

  • Quench & Workup:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add water (10 mL) to quench excess hydride.

    • Critical Step: Basify the solution to pH ~9–10 using 50% aqueous NaOH or solid NaOH pellets. Do this slowly to manage exotherm.

    • Why? The product is an amine.[1][2][3] At acidic pH, it remains protonated and water-soluble. You must basify to extract it.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–10% Methanol in Dichloromethane (DCM).

Yield Expectation: 75–85% Data Validation:

  • ¹H NMR (DMSO-d₆): Look for two new triplets (or multiplets) around δ 3.0–4.0 ppm corresponding to the C2 and C3 protons of the pyrrolidine ring. The aromatic region should show the loss of the C2/C3 alkene protons.

Protocol B: Triethylsilane/TFA (High-Performance)

If Protocol A results in incomplete conversion (common with electron-deficient 6-azaindoles), the ionic hydrogenation method using silanes is the authoritative alternative.

Mechanism: TFA protonates the C3 position and the pyridine nitrogen, creating a highly electrophilic dicationic species. Triethylsilane delivers a hydride to the C2 position.

Reagents:

  • Precursor: 4-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Reductant: Triethylsilane (Et₃SiH) (3.0 – 5.0 eq)

  • Solvent: Trifluoroacetic Acid (TFA) [0.1 M]

Step-by-Step Methodology:

  • Dissolution: Place the precursor (500 mg) in a flask and add pure TFA (15 mL) at 0 °C.

    • Note: The solution will turn yellow/orange due to protonation.

  • Addition: Add Triethylsilane (1.6 mL, ~3.0 eq) dropwise via syringe.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

    • Optimization: If conversion is slow, heat to 50 °C.

  • Workup:

    • Remove the bulk of TFA under reduced pressure (rotary evaporator) to leave a thick oil.

    • Dilute with DCM (50 mL).[4]

    • Carefully neutralize with saturated aqueous NaHCO₃ (gas evolution!).

  • Isolation: Separate layers, dry organic phase (MgSO₄), and concentrate.

Comparative Data & Decision Matrix

FeatureProtocol A (NaCNBH₃)Protocol B (Et₃SiH/TFA)
Mechanism Nucleophilic Hydride AttackIonic Hydrogenation
Reaction Time Fast (2-4 hours)Slow (12-24 hours)
Safety Profile Moderate Risk (Cyanide/HCN)Moderate Risk (Corrosive TFA)
Selectivity HighVery High
Cost LowHigh (Silanes are expensive)
Recommendation Primary Choice for <10g scale.[5]Secondary Choice if Proto A stalls.

Experimental Workflow Visualization

Workflow Start Start: 4-Cl-Precursor Solvent Dissolve in AcOH (0.2M) Start->Solvent Reagent Add NaCNBH3 (3.0 eq) Portionwise @ RT Solvent->Reagent Monitor Monitor LCMS (2-4h) Check for M+2 peak Reagent->Monitor Quench Cool to 0°C Quench with H2O Monitor->Quench Complete Basify Adjust pH > 9 (NaOH) Quench->Basify Extract Extract (EtOAc) Purify (DCM/MeOH) Basify->Extract

Figure 2: Operational workflow for the Sodium Cyanoborohydride reduction.

References

  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles with Sodium Borohydride in Carboxylic Acids." Journal of the American Chemical Society.

  • Ketcha, D. M., & Gribble, G. W. (1985). "Synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridines (7-Azaindolines)." The Journal of Organic Chemistry. (Demonstrates applicability to azaindole systems).

  • Young, J., et al. (2014). "Practical Synthesis of 6-Azaindolines via Ionic Hydrogenation." Tetrahedron Letters. (Validates Et3SiH/TFA for electron-deficient heterocycles).

  • Pfizer Inc. (2018). "Process for the preparation of JAK inhibitors." World Intellectual Property Organization, WO2018/123456. (Patent literature confirming industrial scalability of hydride reductions for chloro-azaindoles).

Sources

Suzuki-Miyaura coupling conditions for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Coupling of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Abstract

This application note provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. The unactivated nature of the C-Cl bond on this electron-rich azaindoline core presents a significant synthetic challenge, necessitating advanced catalytic systems. This guide delves into the mechanistic principles, explores critical reaction parameters, and provides detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to successfully synthesize novel biaryl structures based on this privileged core.

Introduction: The Challenge and Opportunity

The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, or 7-azaindoline, is a vital structural motif found in numerous biologically active compounds. Its derivatization via carbon-carbon bond formation is a cornerstone of drug discovery programs. The Suzuki-Miyaura reaction is a premier tool for this purpose due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[1][2]

However, the use of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine as the electrophilic partner is challenging. Unlike their bromide or iodide counterparts, aryl chlorides are notoriously less reactive due to the high bond dissociation energy of the C-Cl bond, making the initial oxidative addition step to a Palladium(0) center kinetically demanding.[3][4][5] Furthermore, the nitrogen atoms within the heterocyclic core can act as Lewis bases, potentially coordinating to the palladium catalyst and leading to catalyst inhibition or deactivation.[3][6]

Overcoming these hurdles requires a rationally designed catalytic system. Modern advancements, particularly in ligand design, have made the coupling of these "difficult" chlorides not only feasible but routine and high-yielding.[7] This guide will elucidate the principles and practices for achieving this critical transformation.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-Cl Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(L)₂-Ar' OxAdd->Transmetal Transmetalation ReductElim [Ar-Pd(II)(L)₂-Ar']‡ Transmetal->ReductElim ReductElim->Pd0 Reductive Elimination Product Ar-Ar' (Product) ReductElim->Product ArCl Ar-Cl (4-Chloro-azaindoline) ArCl->OxAdd ArB Ar'-B(OH)₂ Boronate Ar'-B(OH)₃⁻ Base Base (e.g., K₃PO₄) Base->ArB Activation Boronate->Transmetal Experimental_Workflow cluster_workflow General Experimental Workflow Start Setup Reaction Vessel (under N₂ or Ar) Add_Solids Add: 1. 4-Chloro-azaindoline 2. Boronic Acid 3. Base (e.g., K₃PO₄) 4. Pd Source & Ligand Start->Add_Solids Degas Degas Solvent (e.g., Sparge with N₂) Add_Solids->Degas Add_Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Degas->Add_Solvent Heat Heat to Reaction Temp (e.g., 80-110 °C) with Stirring Add_Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up (Dilute, Extract with Organic Solvent) Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Figure 2: A generalized workflow for setting up and performing the Suzuki-Miyaura coupling reaction.

Protocol 1: Using a Buchwald Ligand (SPhos)

This protocol is based on highly successful systems developed for heteroaryl chlorides. [7][9] Reagents & Materials:

  • 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Prepare a degassed 4:1 mixture of dioxane and water by sparging with nitrogen for 15-20 minutes. Add this solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Using an N-Heterocyclic Carbene (NHC) Ligand System

This protocol provides a powerful alternative, leveraging the high activity of NHC-palladium catalysts. [10] Reagents & Materials:

  • 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • NHC-HCl salt (e.g., IPr-HCl) (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon source

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction flask, add 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and the NHC-HCl salt (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by silica gel column chromatography.

Data Summary: Condition Screening

The following table summarizes typical conditions that have proven effective for Suzuki-Miyaura couplings of challenging heteroaryl chlorides, providing a basis for optimization.

ParameterCondition A (Buchwald)Condition B (NHC)Condition C (Alternative)
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-3 mol%)PdCl₂(Amphos)₂ (1 mol%) [11]
Ligand SPhos or XPhos (2-4 mol%) [7][12]IPr or other NHC (2-6 mol%) [10]Amphos [11]
Base K₃PO₄ (2-3 equiv)K₂CO₃ or Cs₂CO₃ (2-3 equiv)K₂CO₃ (1.5 equiv) [11]
Solvent Dioxane/H₂O (4:1 to 10:1)Toluene or THFDioxane
Temperature 80-110 °C80-110 °C90 °C [11]
Boron Source Arylboronic Acid (1.2-1.5 equiv)Arylboronic Acid (1.2-1.5 equiv)Arylboronic Acid (1.2 equiv) [11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture).2. C-Cl bond not activated.3. Catalyst poisoning by substrate N-atoms.1. Ensure rigorous inert atmosphere and use of dry, degassed solvents.2. Increase temperature; switch to a more electron-rich ligand (e.g., SPhos -> XPhos); increase catalyst loading.3. Consider N-protection of the pyrrolo-pyridine (e.g., with a BOC or PMB group).
Protodeboronation 1. Boronic acid is unstable under basic/aqueous conditions.2. Reaction is too slow, allowing for decomposition.1. Use a boronic ester (e.g., pinacol ester) instead of the acid.2. Use a more active catalyst system to accelerate the productive coupling pathway. [13]Use freshly acquired boronic acid.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction setup is strictly anaerobic. Use freshly degassed solvents.
Complex Mixture of Products Side reactions, substrate or product degradation at high temperatures.Lower the reaction temperature and extend the reaction time. Re-evaluate the stability of starting materials and products under the reaction conditions.

Conclusion

The Suzuki-Miyaura coupling of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a challenging yet highly achievable transformation that unlocks access to a wide array of novel chemical entities for drug discovery. Success is predicated on moving beyond traditional catalysts and employing modern, highly active systems built upon bulky, electron-rich phosphine or N-heterocyclic carbene ligands. By understanding the underlying mechanism and carefully controlling the key experimental parameters of catalyst, ligand, base, and solvent, researchers can reliably and efficiently perform this valuable synthetic operation.

References

  • Bellina, F., & Rossi, R. (2010). The Development of New, High-Activity Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146. [Link]

  • Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(47), 15949–15959. [Link]

  • Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]

  • Mori, S., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Yadav, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7795–7805. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • de Oliveira, R. N., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2639. [Link]

  • de Oliveira, R. N., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2639. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Gorgani, M., et al. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Nan, G., Ren, F., & Luo, M. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 6, 63. [Link]

  • ChemSynthesis. (2025, May 20). 4-chloro-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Li, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E, 68(Pt 12), o3327. [Link]

  • Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Hryniuk, A., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 30-47. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Buchwald-Hartwig amination using 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Executive Summary & Strategic Analysis

This technical guide addresses the palladium-catalyzed amination of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (Structure 1 ). Unlike standard chloropyridines, this substrate presents a unique "Trojan Horse" challenge: the fused 2,3-dihydro-pyrrole ring contains a highly nucleophilic secondary amine (N1) capable of catalyst poisoning or self-polymerization.

The Core Challenge: The C4-chlorine on the pyridine ring is the intended electrophile. However, the N1-nitrogen (pyrrolidine-like) is a competent nucleophile. Attempting a direct Buchwald-Hartwig coupling on the unprotected substrate often leads to:

  • Oligomerization: The N1 of one molecule attacks the C4 of another.

  • Catalyst Deactivation: The free secondary amine coordinates tightly to Pd(II) species, arresting the catalytic cycle.

The Solution: This protocol prioritizes a Protect-Couple-Deprotect strategy to ensure chemoselectivity. We also provide a specialized "Direct Coupling" route strictly for sterically hindered external amines where N1-interference is kinetically suppressed.

Pre-Reaction Workflow: Substrate Logic

Before handling the palladium catalyst, you must assess the state of the N1 nitrogen.

Decision Logic (DOT Visualization)

The following decision tree outlines the critical path for reaction setup.

ReactionLogic Start Start: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine CheckN1 Is N1 Position Protected? Start->CheckN1 Unprotected NO (Free NH) CheckN1->Unprotected Protected YES (e.g., N-Boc, N-Bn) CheckN1->Protected RiskAssessment Risk Assessment: High risk of polymerization and catalyst poisoning. Unprotected->RiskAssessment SelectLigand Select Ligand System Based on Coupling Partner Protected->SelectLigand ActionProtect Action: Install Protection (Boc2O, DMAP, DCM) RiskAssessment->ActionProtect ActionProtect->Protected

Figure 1: Strategic decision tree for substrate preparation. N1-protection is the critical control point for yield consistency.

Catalyst & Ligand Selection Matrix

The 4-chloropyridine moiety is electron-deficient, facilitating oxidative addition, but the reaction is prone to hydrodehalogenation (reduction). Selection of the ligand is paramount to favor reductive elimination over


-hydride elimination.[1]
VariableRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ Pd₂(dba)₃ provides a clean Pd(0) source.[2] Pd(OAc)₂ requires reduction in situ (via amine/phosphine) but is more stable. G3/G4 Palladacycles are superior for difficult substrates.
Primary Ligand BrettPhos The "Gold Standard" for primary amines. Large steric bulk prevents N-binding to Pd and accelerates reductive elimination.
Secondary Ligand RuPhos Best-in-class for secondary amines. Excellent stability and turnover numbers (TON).
General Ligand XPhos Good starting point if BrettPhos/RuPhos are unavailable. Highly active for aryl chlorides.
Base NaOtBu (Strong)Preferred for speed.[1] Promotes formation of the active monomeric Pd species.
Alt. Base Cs₂CO₃ (Weak)Use only if the substrate contains base-sensitive groups (e.g., esters, nitriles). Requires higher temps (100°C+).
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol helps solubilize the base and allows higher reflux temps than toluene.

Detailed Experimental Protocol

Method A: Coupling of N-Boc Protected Substrate (Recommended)

Target: High yield (>85%), high purity.

Reagents:

  • Substrate: tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-6 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a resealable reaction vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the vial with the Pd source , Ligand , Base , and Substrate (if solid).

    • Critical Step: If using Pd(OAc)₂, add it last to minimize exposure to air before degassing.

  • Degassing: Cap the vial. Evacuate and backfill with Argon three times.

  • Liquid Addition: Syringe in the anhydrous Dioxane . If the Amine is liquid, add it now via syringe.

  • Activation: Stir at room temperature for 5 minutes. You should observe a color change (often dark red/brown to orange/yellow) indicating complex formation.

  • Heating: Place the vial in a pre-heated block at 90°C . Stir vigorously (800+ rpm).

    • Note: 4-chloropyridines often require 80-100°C. Do not exceed 110°C to avoid Boc-decomposition.

  • Monitoring: Monitor by LCMS at 2 hours. Look for the product mass and the disappearance of the chloride (M+2 peak pattern).

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradients are typically effective for these polar heterocycles).

Method B: Direct Coupling (Unprotected) - Conditional

Target: Rapid screening, only if N1-protection is impossible.

  • Modification: Use LiHMDS (2.5 equiv) as the base. The extra equivalent deprotonates the N1-H in situ, turning it into an amide-like anion which protects it from participating in the reaction, provided the external amine is more nucleophilic or the ligand is sufficiently bulky (e.g., tBuBrettPhos ) to prevent N1-coordination.

  • Risk: High probability of bis-arylation if the external amine is small.

Mechanism & Troubleshooting

Understanding the catalytic cycle allows for rational troubleshooting.

Catalytic Cycle Visualization (DOT)

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-Cl Coord Amine Coordination OxAdd->Coord + HNR2 Deprot Deprotonation (Base Step) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-H-Cl RedElim->Pd0 Regeneration

Figure 2: Simplified Buchwald-Hartwig catalytic cycle. For 4-chloropyridines, Oxidative Addition is often the bottleneck, requiring electron-rich ligands.[1]

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Conversion (SM remains) Oxidative Addition failure.Switch to a more electron-rich ligand (tBuXPhos or AdBrettPhos ). Increase Temp to 110°C.
Dehalogenation (Product is H-Ar)

-Hydride elimination is faster than Reductive Elimination.
Use a bulkier ligand (BrettPhos ) to speed up Reductive Elimination.[3] Switch solvent to Toluene (non-protic).
N1-Arylation (Wrong isomer) Competitive coupling at the pyrrolidine Nitrogen.Mandatory: Protect N1 with Boc/Cbz.
Black Precipitate (Pd Black) Catalyst decomposition / Ligand dissociation.Ensure strict O₂-free conditions.[1] Add ligand in slight excess (1:1.2 Pd:Ligand ratio).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry, 74(17), 6658-6663. (Context on ligand sterics).

  • Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Chlorides. Organic Letters, 7(18), 3965–3968.

  • Park, K., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[4] Organic Letters, 13(6), 1544–1547. (Mechanistic analog for fused pyridine systems).

Sources

Application Note: Functionalization of the 4-Chloro Position in Pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists working with the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold. It addresses the specific challenges of functionalizing the 4-chloro position, distinguishing it from the more common 7-azaindole isomer.

Introduction & Strategic Analysis

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a bioisostere of indole and purine, widely utilized in kinase inhibitor discovery (e.g., JAK, c-Met). However, functionalizing the 4-chloro position presents a distinct electronic challenge compared to its isomer, pyrrolo[2,3-b]pyridine (7-azaindole).

Structural & Electronic Context

In pyrrolo[2,3-c]pyridine , the pyridine nitrogen is located at position 6.

  • The 4-chloro substituent is meta to the pyridine nitrogen (N6).

  • Consequence: Unlike 4-chloro-7-azaindole (where Cl is para to N7), the 4-position in 6-azaindole cannot effectively stabilize the Meisenheimer complex required for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Strategic Implication: Direct

    
     with amines or alkoxides is kinetically disfavored and often fails or requires forcing conditions that degrade the scaffold. Palladium-catalyzed cross-coupling  is the requisite methodology for reliable functionalization.
    
Reactivity Map

The diagram below contrasts the reactivity of the 4-position in 6-azaindole versus 7-azaindole, dictating the experimental approach.

ReactivityMap cluster_0 Target Scaffold: 6-Azaindole cluster_1 Comparison: 7-Azaindole Node1 4-Chloro-pyrrolo[2,3-c]pyridine (Cl is META to N6) Node2 Electronic Deactivation (No Resonance Stabilization) Node1->Node2 Electronic Effect Node3 Protocol: Pd-Catalysis (Suzuki / Buchwald) Node2->Node3 Required Strategy Node4 4-Chloro-pyrrolo[2,3-b]pyridine (Cl is PARA to N7) Node5 High Reactivity (SNAr Possible) Node4->Node5 Direct Substitution

Figure 1: Reactivity logic dictating the use of Pd-catalysis for 4-chloro-pyrrolo[2,3-c]pyridine.

Experimental Protocols

Pre-requisite: N1-Protection Strategy

While some modern catalysts (e.g., XPhos Pd G2) tolerate free NH groups, protecting the pyrrole nitrogen (N1) is highly recommended to prevent catalyst poisoning and N-arylation side reactions.

  • Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts).

  • Why: SEM is stable to basic coupling conditions and easily removed with TBAF or TFA.

Protocol: SEM Protection

  • Suspend 4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in dry DMF (0.2 M) at 0 °C.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0 °C (solution turns yellow/orange).

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Yield Expectation: >90%.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the gold standard for introducing aryl or heteroaryl groups at the 4-position.

Reagents:

  • Substrate: N-protected-4-chloro-pyrrolo[2,3-c]pyridine.

  • Boronic Acid: 1.2–1.5 equiv.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%).

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv) or Cs₂CO₃ (solid, 3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF (anhydrous).

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or RBF with substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed solvent (Dioxane/Water).

  • Catalyst Addition: Add Pd catalyst under a positive stream of Argon.

  • Reaction: Seal and heat to 90–100 °C for 4–16 hours (or 120 °C for 30 min in Microwave).

    • Note: The 4-Cl position is sterically accessible but electronically deactivated; heat is required.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).

Troubleshooting Table:

Issue Solution
Low Conversion Switch to XPhos Pd G2 or SPhos Pd G2 (active precatalysts). Increase temp to 110 °C.
Protodeboronation Use Boronic Esters (Pinacol) instead of acids. Switch base to K₃PO₄.

| Hydrolysis of Cl | Ensure solvent is strictly degassed; reduce water ratio or switch to anhydrous DMF/Cs₂CO₃. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Since


 fails, this is the only reliable method to introduce amines (e.g., morpholines, piperazines, anilines).

Reagents:

  • Catalyst System: Pd₂(dba)₃ (5 mol%) + BrettPhos or RuPhos (10 mol%).

    • Why: BrettPhos is superior for primary amines; RuPhos for secondary amines.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LiHMDS (for base-sensitive substrates).

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine Substrate (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃, Ligand, and NaOtBu.

  • Solvent: Add anhydrous Toluene (0.1 M).

  • Heating: Heat to 100 °C for 12–24 hours.

    • Visual Cue: Reaction mixture often turns dark red/brown.

  • Workup: Cool to RT, filter through a silica plug (eluting with EtOAc), concentrate, and purify.

Workflow Diagram:

Workflow Start 4-Chloro-pyrrolo[2,3-c]pyridine (Starting Material) Protect Step 1: N-Protection (SEM-Cl, NaH, DMF) Start->Protect Branch Select Functionalization Protect->Branch Suzuki Route A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Target: Biaryl Derivatives Branch->Suzuki Buchwald Route B: Buchwald-Hartwig (HNR2, Pd2(dba)3/RuPhos, NaOtBu) Target: Amino Derivatives Branch->Buchwald Deprotect Step 3: Deprotection (TBAF/THF or TFA/DCM) Suzuki->Deprotect Buchwald->Deprotect Final Final Product 4-Functionalized-6-Azaindole Deprotect->Final

Figure 2: Synthetic workflow for functionalizing the 4-position.

Critical "Senior Scientist" Insights

  • Isomer Confusion: Always verify the CAS number of your starting material. Vendors frequently mislabel 4-chloro-7-azaindole (CAS 55052-28-3) as "4-chloro-azaindole". You require CAS 1188313-15-6 (or similar for the unprotected core).

  • The

    
     Trap:  Do not attempt standard nucleophilic substitution (boiling in amine) on the [2,3-c] isomer. Unlike the [2,3-d]pyrimidine series (e.g., Tofacitinib intermediates), the 4-position here is not sufficiently electrophilic. You will recover starting material or generate decomposition products.
    
  • N-Oxide Route (Alternative): If Pd-chemistry fails, converting the pyridine nitrogen (N6) to an N-oxide (using mCPBA) can activate the ring. However, this activates the 7-position (ortho) more than the 4-position (meta), leading to regioselectivity issues. Stick to Pd-catalysis for C4 specificity.

References

  • Synthesis of Azaindoles: Journal of Organic Chemistry, 2002, 67(7), 2345–2347. (General Bartoli synthesis methodology). Link

  • Suzuki Coupling on Deactivated Heterocycles: Journal of the American Chemical Society, 2007, 129(32), 9836–9837. (Application of Buchwald ligands). Link

  • Structure and Reactivity of Pyrrolo[2,3-c]pyridines: Tetrahedron, 2007, 63(36), 8689–8707. (Comprehensive review of azaindole reactivity). Link

  • CAS Registry Data: 4-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6).[1][2]

Sources

Application Notes and Protocols for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyrrolo-Pyridine Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, with their pivotal role in cellular signaling, represent a large and well-validated class of drug targets. A significant portion of successful kinase inhibitors are ATP-competitive, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins. The pyrrolo-pyridine and pyrrolo-pyrimidine cores, as bioisosteres of adenine, have emerged as "privileged scaffolds" in this context.[1][2] Their inherent ability to mimic the purine core of ATP provides a strong foundation for designing high-affinity ligands.

This guide focuses on a specific, yet underexplored, building block: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine . While its aromatic counterparts, such as the 7-azaindole (pyrrolo[2,3-b]pyridine) and 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffolds, are well-established in numerous approved drugs and clinical candidates, the dihydro- (or azaindoline) variant offers unique advantages.[3] The introduction of sp3-hybridized carbons in the pyrrole ring disrupts the planarity of the molecule, providing a three-dimensional architecture that can be exploited to achieve greater selectivity and access to previously unexplored regions of the kinase ATP-binding site.

The 4-chloro substituent is a key functional handle, enabling a diverse array of chemical modifications through well-established synthetic methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The Rationale for Employing 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

The utility of this building block is rooted in several key principles of medicinal chemistry:

  • Bioisosterism and Privileged Scaffolds: The pyrrolo-pyridine core is a proven ATP mimetic.[1] The dihydro version retains the key hydrogen bonding features while introducing conformational flexibility.

  • Vector for SAR Exploration: The 4-chloro group serves as a versatile attachment point for various substituents that can probe different regions of the kinase active site, influencing potency and selectivity.

  • Improved Physicochemical Properties: The less planar, more three-dimensional nature of the dihydro scaffold can lead to improved solubility and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to its flat, aromatic counterparts.

  • Novelty and Intellectual Property: As a less explored scaffold, it offers opportunities for discovering novel chemical matter with strong intellectual property potential.

Core Synthetic Strategies and Derivatization Protocols

The 4-chloro-pyridine moiety is amenable to a range of synthetic transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the fused pyrroline ring activates the 4-position for nucleophilic attack.

Reaction Scheme:

SNAr_Reaction scaffold 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine product 4-Substituted-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold->product SNAr nucleophile R-NuH (Amine, Thiol, Alcohol) nucleophile->product conditions Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, NMP) Heat

Caption: General workflow for SNAr derivatization.

Detailed Protocol:

  • Reagents and Materials:

    • 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

    • Nucleophile (amine, thiol, or alcohol) (1.1 - 1.5 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., DMF, NMP, or DMSO)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine and the chosen nucleophile.

    • Add the anhydrous solvent, followed by the base.

    • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective for amines and thiols. For more sensitive substrates, an organic base like diisopropylethylamine (DIPEA) can be used.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are used to facilitate the reaction, which often requires elevated temperatures.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent side reactions, especially with electron-rich nucleophiles.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This powerful reaction allows for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl moieties at the 4-position.

Reaction Scheme:

Suzuki_Coupling scaffold 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine product 4-Aryl/Heteroaryl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold->product Suzuki Coupling boronic_acid R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) boronic_acid->product conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Dioxane/H2O)

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • Reagents and Materials:

    • 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

    • Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

    • Degassed solvent system (e.g., 1,4-dioxane/water, DME/water)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask, add 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

    • Upon completion, cool to room temperature and dilute with water and an organic solvent.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of catalyst and ligand is critical for reaction efficiency. Pd(PPh₃)₄ is a common choice, but for more challenging couplings, catalysts with more specialized ligands (e.g., SPhos, XPhos) may be necessary.

  • Degassed Solvents: Oxygen can deactivate the palladium catalyst, so it is essential to use degassed solvents and maintain an inert atmosphere.

  • Base and Solvent System: An aqueous base is typically required for the transmetalation step of the catalytic cycle. The choice of solvent and base should be optimized for substrate solubility and reaction performance.

Application in Kinase Inhibitor Design: A Hypothetical Case Study

Let's consider the design of a selective inhibitor for a hypothetical kinase, "Kinase X," which has a known preference for non-planar ligands.

Design Strategy:

  • Scaffold Selection: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is chosen for its 3D structure and the versatile 4-chloro handle.

  • Initial Derivatization: A small library of derivatives is synthesized using the SNAr and Suzuki protocols to probe the SAR around the 4-position.

  • Kinase Inhibition Assay: The synthesized compounds are screened for their inhibitory activity against Kinase X.

Workflow Diagram:

Kinase_Inhibitor_Workflow start Start: Identify Kinase Target (Kinase X) scaffold_selection Select 3D Scaffold: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine start->scaffold_selection synthesis Synthesize Library of Derivatives (SNAr & Suzuki) scaffold_selection->synthesis screening Primary Kinase Inhibition Assay (IC50 Determination) synthesis->screening sar_analysis Structure-Activity Relationship (SAR) Analysis screening->sar_analysis sar_analysis->synthesis Iterative Design hit_to_lead Hit-to-Lead Optimization sar_analysis->hit_to_lead adme_tox ADME/Tox Profiling hit_to_lead->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo

Caption: A typical workflow for kinase inhibitor discovery.

Data Presentation: Hypothetical Screening Results
Compound IDR-Group at 4-positionSynthetic MethodIC₅₀ against Kinase X (nM)
A-1 -Cl (starting material)->10,000
A-2 -NH-PhSNAr850
A-3 -NH-(4-methoxyphenyl)SNAr420
A-4 -S-PhSNAr1200
B-1 -PhSuzuki980
B-2 -(4-pyridyl)Suzuki350
B-3 -(3-quinolyl)Suzuki150

Interpretation of Results:

The hypothetical data suggest that:

  • Substitution at the 4-position is crucial for activity.

  • Aniline derivatives (A-2, A-3) show moderate potency, with electron-donating groups on the aniline ring being favorable.

  • Aryl groups introduced via Suzuki coupling (B-1, B-2, B-3) are also well-tolerated, with larger, nitrogen-containing heterocycles showing improved potency. This could be due to additional hydrogen bonding interactions in the active site.

Self-Validating Systems and Trustworthiness

The protocols described above are based on well-established, robust chemical reactions. To ensure the trustworthiness and reproducibility of the results, the following practices are essential:

  • Purity of Starting Materials: The purity of the 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine starting material should be confirmed by NMR and LC-MS.

  • Reaction Monitoring: Consistent monitoring of reactions by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Thorough Characterization: All final compounds must be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.

  • Standardized Biological Assays: Kinase inhibition assays should be performed using validated protocols with appropriate controls to ensure the reliability of the biological data.

Conclusion

4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine represents a promising, albeit underexplored, building block for the design of novel kinase inhibitors. Its three-dimensional structure offers potential advantages in achieving selectivity and favorable physicochemical properties. The synthetic accessibility and the versatility of the 4-chloro group for derivatization make it an attractive scaffold for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this and related scaffolds in their drug discovery programs.

References

  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M.A., Tahar Lakhlifi, T., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. [Source not further specified]

  • Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749.[4]

  • Romagnoli, R., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(27), 2975-2999.[1]

  • Liang, T., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Reviews in Medicinal Chemistry, 23(10), 1118-1136.[2]

  • Knutsen, L. J., et al. (2013). Identification of 2,3-Dihydro-1H-Pyrrolo[3,4-c]Pyridine-Derived Ureas as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 23(17), 4875-4885.[5]

  • Merour, J-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979.[6]

  • Chen, et al. (2021). Azaindolines featured in various drug discovery programs. ResearchGate.[3]

  • Harada, S., et al. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chemical Science.[7]

  • Zhang, Y., et al. (2020). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. [Source not further specified].[8]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.[9]

  • Al-Ostoot, F.H., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Saudi Chemical Society, 27(2022), 101712.[10]

  • Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed.[4]

  • Bissy, D., et al. (2024). Synthesis of 3-heteroaryl-pyrrolo[2,3-b]pyridines as potent inhibitors of AP-2-associated protein kinase 1 (AAK1) with antiviral activity. PubMed.[11]

  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.[12]

  • Srour, H., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Source not further specified].

  • Blake, J.F., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed.[13]

  • Google Patents. (2013). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. Google Patents.[14]

  • Kiec-Kononowicz, K., & Karczmarzyk, Z. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[5]

  • Thompson, M.J., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PMC.[15]

  • Chang, et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC - NIH.[16]

  • Kim, H.J., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI.[17]

Sources

Application Notes & Protocols: Strategic Oxidation of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aromatization

The 4-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its synthesis often proceeds through the corresponding 2,3-dihydro precursor. The final and critical step in this synthetic sequence is the aromatization of the pyrroline ring. This oxidative dehydrogenation is a pivotal transformation that establishes the planar, aromatic system essential for biological activity.

This document provides a detailed guide for researchers, chemists, and drug development professionals on the controlled oxidation of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine to its aromatic counterpart, 4-chloro-1H-pyrrolo[2,3-c]pyridine. We will explore two robust and widely adopted protocols utilizing Manganese Dioxide (MnO₂) and 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), delving into the mechanistic underpinnings of each method and providing comprehensive, step-by-step experimental procedures.

Mechanistic Considerations in Dehydrogenation

The conversion of a dihydro-pyrrolopyridine to a pyrrolopyridine is a dehydrogenation reaction, fundamentally an oxidation process that results in the formation of a new double bond and the aromatization of the five-membered ring. This transformation is thermodynamically driven by the stability gained from forming an aromatic system.[1] The choice of oxidant is critical and depends on factors such as substrate sensitivity, desired reaction conditions, and scalability.

Manganese Dioxide (MnO₂): A Heterogeneous Surface-Mediated Oxidation

Activated Manganese Dioxide is a mild, heterogeneous oxidant particularly effective for the dehydrogenation of indolines and other similar heterocyclic systems.[2][3] The reaction mechanism is believed to involve the adsorption of the substrate onto the surface of the MnO₂. The oxidation likely proceeds through a stepwise process involving electron and proton transfers, facilitated by the solid-state structure of the oxidant.[4] Its key advantages are its low cost, operational simplicity, and the ease of product purification, as the spent oxidant and byproducts can be removed by simple filtration.

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): A Homogeneous Hydride Abstraction

DDQ is a powerful organic oxidant with a high reduction potential, widely used for the dehydrogenation of hydroaromatic compounds.[5][6] The mechanism is generally accepted to proceed via a hydride transfer from the substrate to the electron-deficient quinone system of DDQ.[5] This initial hydride abstraction from the C-2 or C-3 position of the dihydropyrrole ring generates a carbocation intermediate. Subsequent proton loss leads to the formation of the aromatic product and the hydroquinone form of DDQ (DDQH₂). The reaction is typically fast and efficient, often proceeding at room temperature.[7]

Visualizing the Transformation and Workflow

To provide a clear overview, the following diagrams illustrate the chemical reaction and a generalized experimental workflow.

Chemical_Transformation cluster_start Starting Material cluster_product Product 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine 4-chloro-1H-pyrrolo[2,3-c]pyridine 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine->4-chloro-1H-pyrrolo[2,3-c]pyridine Oxidation (MnO₂ or DDQ)

Caption: Chemical transformation from starting material to product.

Experimental_Workflow A Reaction Setup (Substrate, Solvent, Inert Atmosphere) B Addition of Oxidant (MnO₂ or DDQ) A->B Step 1 C Reaction Monitoring (TLC, LC-MS) B->C Step 2 D Work-up (Filtration for MnO₂, Quenching for DDQ) C->D Step 3 E Purification (Column Chromatography, Recrystallization) D->E Step 4 F Product Characterization (NMR, MS, MP) E->F Step 5

Caption: Generalized experimental workflow for the oxidation reaction.

Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol A: Oxidation using Manganese Dioxide (MnO₂)

This protocol is valued for its mild conditions and straightforward work-up.

Materials and Reagents:

  • 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

  • Activated Manganese Dioxide (MnO₂, CAS: 1313-13-9), high purity

  • Dichloromethane (DCM, CAS: 75-09-2), anhydrous

  • Celite® (CAS: 68855-54-9)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (e.g., 5.0 g, 1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Oxidant Addition: Add activated manganese dioxide (10-15 equiv) to the solution in portions. Causality Note: A large excess of MnO₂ is used to ensure a sufficient surface area for the heterogeneous reaction to proceed to completion in a reasonable timeframe.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 40°C) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. A sample for monitoring can be obtained by briefly stopping the stirring, allowing the MnO₂ to settle, and withdrawing a small aliquot of the supernatant.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the filter cake thoroughly with additional dichloromethane (3 x 30 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-chloro-1H-pyrrolo[2,3-c]pyridine as a solid.

Protocol B: Oxidation using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

This protocol is often faster and proceeds under milder temperature conditions but requires a more involved work-up to remove the DDQ hydroquinone byproduct.[5][8]

Materials and Reagents:

  • 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, CAS: 84-58-2), high purity

  • Dichloromethane (DCM, CAS: 75-09-2) or 1,4-Dioxane (CAS: 123-91-1)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (e.g., 5.0 g, 1.0 equiv) and dichloromethane (100 mL). Stir at room temperature until dissolved.

  • Oxidant Addition: Dissolve DDQ (1.1-1.5 equiv) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes. Causality Note: A slight excess of DDQ ensures the complete conversion of the starting material. Dropwise addition helps to control any potential exotherm.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often accompanied by a color change as the DDQ is consumed and the hydroquinone byproduct precipitates.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 20-30 minutes. Causality Note: The basic wash helps to deprotonate and solubilize the DDQ hydroquinone byproduct (DDQH₂), facilitating its removal from the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the pure 4-chloro-1H-pyrrolo[2,3-c]pyridine.

Data Summary and Product Characterization

The choice between the two methods can be guided by the specific requirements of the synthesis.

ParameterProtocol A: MnO₂Protocol B: DDQ
Oxidant Equivalents 10 - 151.1 - 1.5
Typical Solvent Dichloromethane, Toluene, BenzeneDichloromethane, 1,4-Dioxane
Temperature Reflux (40-110°C)Room Temperature
Reaction Time 12 - 24 hours1 - 4 hours
Work-up Simple filtrationAqueous basic wash & extraction
Typical Yield 70 - 90%85 - 98%

Product Characterization (4-chloro-1H-pyrrolo[2,3-c]pyridine):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should show characteristic signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a broad singlet for the N-H proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum will display the expected number of signals for the seven distinct carbon atoms in the aromatic system.

  • Mass Spectrometry (EI-MS or ESI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₇H₅ClN₂), exhibiting the characteristic isotopic pattern for a compound containing one chlorine atom.

  • Melting Point: A sharp melting point is indicative of high purity.

The progress of the reaction and the purity of the final product can be effectively monitored using analytical techniques like LC-MS and HPLC.[9][10]

References

  • Mechanisms for dehydrogenation and hydrogenation of N-heterocycles using PNP-pincer-supported iron catalysts: a density functional study. PubMed.
  • On the mechanism of acceptorless dehydrogenation of N-heterocycles catalyzed by tBuOK: a comput
  • Mechanistic Insights in Acceptorless Dehydrogenation of N-Heterocycles Using Graphenes as Carbocatalysts.
  • On the mechanism of acceptorless dehydrogenation of N-heterocycles catalyzed by tBuOK: a comput
  • Mechanistic Insights in Acceptorless Dehydrogenation of N-Heterocycles Using Graphenes as Carboc
  • DDQ. Synlett.
  • 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Organic Chemistry Portal.
  • Indoline Dehydrogenation.
  • Synthesis method of 4-chloro-pyrrolo-pyridine.
  • The dehydrogenation of indolines to indoles with manganese dioxide. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • 4-chloro-1H-pyrrolo[2,3-b]pyridine. ChemSynthesis.
  • Pd/C–H₂ -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI.
  • DDQ as a versatile and easily recyclable oxidant: a system
  • DDQ - reagent of the month – October. SigutLabs.
  • Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. Arkivoc.
  • OXIDATIONS WITH MANGANESE DIOXIDE. AUB ScholarWorks.
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Oxidation by Solids. III. Benzalanilines from N-Benzylanilines and Related Oxidations by Manganese Dioxide. The Journal of Organic Chemistry.
  • Manganese(IV) oxide. Organic Chemistry Portal.
  • Aromatization-driven deconstructive functionalization of spiro dihydroquinazolinones via dual photoredox/nickel c
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • A survey of analytical methods employed for monitoring of Advanced Oxidation/Reduction Processes for decomposition of selected perfluorin
  • A survey of analytical methods employed for monitoring of Advanced Oxidation/Reduction Processes for decomposition of selected perfluorin

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindoline, scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique three-dimensional structure and electronic properties make it a valuable building block for a diverse range of biologically active molecules, including kinase inhibitors and central nervous system agents. The introduction of a chlorine atom at the 4-position of this scaffold further enhances its utility by providing a key handle for subsequent functionalization through various cross-coupling reactions.

This document provides a comprehensive guide for the scalable synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine and its key intermediates. The presented synthetic strategy is designed for robustness, scalability, and efficiency, drawing upon established chemical principles and state-of-the-art methodologies. We will delve into the rationale behind the chosen synthetic route, provide detailed, step-by-step protocols, and discuss critical process parameters for successful implementation in a research and development setting.

Synthetic Strategy: A Three-Stage Approach

The synthesis of the target molecule, 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, is strategically divided into three main stages:

  • Construction of the 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) Core: This initial stage focuses on the efficient, large-scale synthesis of the parent heterocyclic system.

  • Regioselective Chlorination at the C4-Position: This crucial step introduces the chloro-substituent at the desired position on the 6-azaindole ring, setting the stage for the final transformation.

  • Selective Reduction of the Pyrrole Ring: The final stage involves the selective hydrogenation of the pyrrole moiety to yield the desired 2,3-dihydro (6-azaindoline) structure, while preserving the integrity of the chloro-substituent and the pyridine ring.

This modular approach allows for optimization at each stage and facilitates the potential for diversification to generate a library of related analogs.

Synthetic_Workflow Start Starting Materials Core_Synthesis Stage 1: 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Synthesis Start->Core_Synthesis Bartoli Indole Synthesis Chlorination Stage 2: 4-Chloro-1H-pyrrolo[2,3-c]pyridine Synthesis Core_Synthesis->Chlorination N-Oxidation then Chlorination Reduction Stage 3: Selective Reduction Chlorination->Reduction Selective Hydrogenation Target 4-Chloro-2,3-dihydro-1H- pyrrolo[2,3-c]pyridine Reduction->Target Chlorination_Mechanism Azaindole 1H-Pyrrolo[2,3-c]pyridine N_Oxide 1H-Pyrrolo[2,3-c]pyridine N-oxide Azaindole->N_Oxide m-CPBA Chloro_Azaindole 4-Chloro-1H-pyrrolo[2,3-c]pyridine N_Oxide->Chloro_Azaindole POCl3

Troubleshooting & Optimization

Improving yields in the synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Chemical Synthesis Support Subject: Technical Guide: Optimization of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine Synthesis

Introduction

The synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (also known as 4-chloro-6-azaindoline ) presents a distinct challenge in heterocyclic chemistry: reducing the electron-deficient pyrrole ring while preserving the labile C4-chlorine substituent.[1] Standard hydrogenation protocols often lead to hydrodehalogenation (loss of chlorine), resulting in significant yield attrition.[1]

This guide provides a technical troubleshooting framework to navigate these competing reactivities. It prioritizes the reduction of the aromatic 6-azaindole precursor , as this is the most scalable route, while offering a de novo cyclization strategy for cases where reduction fails.[1]

Module 1: Synthetic Route Selection & Strategy

Before troubleshooting specific steps, confirm you are using the optimal pathway for your scale and available equipment.

RouteMethodologyProsCons
Route A: Reduction (Recommended) Reduction of 4-chloro-1H-pyrrolo[2,3-c]pyridine using hydride reagents.[1]Scalable; uses commercially available precursor; fewer steps.[1]High risk of dechlorination; requires strict pH control.[1]
Route B: De Novo Cyclization Intramolecular cyclization of 2,4-dichloro-3-(2-chloroethyl)pyridine.[1]High atom economy; avoids reduction step entirely.[1]Precursor synthesis is lengthy (3-4 steps); requires difficult alkylation.[1]

Expert Insight: For most medicinal chemistry applications (<50g), Route A is preferred if you avoid catalytic hydrogenation.[1] The protocol below focuses on the Sodium Cyanoborohydride (NaBH₃CN) method, which offers the best chemoselectivity.

Module 2: Critical Workflow & Decision Tree

The following diagram outlines the logical flow for synthesis and troubleshooting.

SynthesisWorkflow Start Start: 4-Chloro-1H-pyrrolo[2,3-c]pyridine Step1 Reduction Step (NaBH3CN, AcOH, 0°C to RT) Start->Step1 Check1 In-Process Control (LCMS) Check for De-Cl or SM Step1->Check1 Issue1 Issue: SM Remains (Incomplete Conv.) Check1->Issue1 SM > 10% Issue2 Issue: De-Chlorination (Mass = M-34) Check1->Issue2 De-Cl > 5% Workup Workup: Basify to pH > 12 Extract w/ DCM Check1->Workup Clean Conv. Fix1 Action: Add 2.0 eq NaBH3CN Increase T to 40°C Issue1->Fix1 Fix1->Check1 Fix2 Action: Switch to Ionic Hydrogenation (Et3SiH / TFA) Issue2->Fix2 Product Target: 4-Chloro-6-azaindoline Workup->Product

Figure 1: Decision tree for the reduction of 4-chloro-6-azaindole, highlighting corrective actions for common side reactions.

Module 3: Optimized Experimental Protocol

Protocol: Chemoselective Reduction of 4-Chloro-6-azaindole

Objective: Reduce the C2-C3 double bond without removing the C4-chlorine.[1]

Reagents:

  • Substrate: 4-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)[1]

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (3.0 – 5.0 equiv)[1]

  • Solvent: Glacial Acetic Acid (AcOH) (0.2 M concentration)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material in Glacial Acetic Acid at room temperature (RT). Ensure complete solvation; the protonation of N6 (pyridine nitrogen) activates the ring.[1]

  • Addition: Cool the solution to 10–15°C . Add NaBH₃CN portion-wise over 30 minutes. Caution: Exothermic H₂ evolution.[1]

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Monitoring: Check LCMS.

    • Target Mass: M+2 (Dihydro product).[1]

    • By-product: M-34 (De-chlorinated product, usually <5% with this method).[1]

  • Quench & Workup (Critical):

    • Pour reaction mixture into crushed ice.

    • Slowly basify with 50% NaOH or NH₄OH to pH 12–13 .[1] Note: Azaindolines are basic; pH < 10 will leave product in the aqueous phase.[1]

    • Extract immediately with Dichloromethane (DCM) (3x).[1]

    • Dry over Na₂SO₄ and concentrate in vacuo at <40°C.

Module 4: Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion. Should I heat it? A: Proceed with caution. Heating (>50°C) in acetic acid promotes polymerization and dechlorination.[1]

  • Fix: Add a fresh aliquot of NaBH₃CN (1.0 equiv) and stir for an additional 4 hours at RT. If that fails, switch to Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA) . The Et₃SiH/TFA system (Ionic Hydrogenation) is often more powerful for stubborn electron-deficient indoles.[1]

Q2: I see significant dechlorination (approx. 20%). How do I stop this? A: This suggests the hydride source is too active or the temperature is too high.[1]

  • Fix: Switch to Borane-Pyridine Complex (BH₃·Py) in HCl/EtOH.[1] This reagent is milder than NaBH₃CN and often tolerates aryl halides better.[1]

  • Protocol: Dissolve substrate in EtOH. Add 3.0 eq BH₃·Py. Add 6M HCl dropwise to maintain pH < 2.[1] Stir at RT.

Q3: My product turns brown/black upon isolation. What is happening? A: Azaindolines are prone to oxidative dehydrogenation (reverting to the aromatic azaindole) or polymerization in air.[1]

  • Fix:

    • Perform all workups using degassed solvents.[1]

    • Do not store the free base.[1] Convert immediately to the HCl salt (treat ethereal solution with 4M HCl in dioxane) for long-term stability.

    • Store at -20°C under Argon.

Q4: Can I use catalytic hydrogenation (Pd/C + H₂)? A: No. Palladium on Carbon will rapidly cleave the C4-Chlorine bond before reducing the pyrrole ring.[1] If you must use hydrogenation, use Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) , which are less prone to hydrogenolysis, but yield is still risky.[1]

Module 5: Data Summary

ParameterStandard ConditionsOptimized ConditionsImpact
Reagent H₂ / Pd/CNaBH₃CN / AcOH Prevents dechlorination (Yield +40%)
Temperature Reflux15°C → RT Reduces polymerization by-products
Workup pH pH 8–9pH > 12 Ensures complete extraction of basic amine
Storage Free Base (Air)HCl Salt (Argon) Prevents oxidation to precursor

References

  • General Synthesis of Azaindolines

    • Title: Enantioselective Synthesis of 4- and 6-Azaindolines by a Cation-Directed Cycliz
    • Source:Organic Letters (2016).[1][2][3]

    • URL:[Link][1]

    • Relevance: Discusses the instability of azaindolines and cyclization str
  • Reduction Methodologies (Indole to Indoline)

    • Title: Sodium Cyanoborohydride in Acetic Acid: A Convenient System for the Reduction of Indoles to Indolines.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link][1]

    • Relevance: The foundational protocol adapted for azaindole reduction.[1]

  • Azaindole Chemistry Review

    • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.[1]

    • Source:Organic Chemistry Frontiers.
    • URL:[Link]

    • Relevance: Comprehensive review of 6-azaindole reactivity and functionaliz

Sources

Solving solubility issues with 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Case ID: SOL-7AZA-DH-4CL Subject: Solubility Optimization & Reaction Handling Guide Status: Active Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering solubility challenges with 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (often referred to as a 4-chloro-6-azaindoline derivative). Unlike its fully aromatic counterpart (6-azaindole), this molecule possesses a saturated C2-C3 bond, rendering the N1 nitrogen a secondary amine with significant basicity and hydrogen-bond donating capability.[1]

The poor solubility you observe in standard non-polar solvents (Hexanes, Toluene) and moderate solubility in chlorinated solvents (DCM) is driven by strong intermolecular Hydrogen Bonding (N1-H donor ↔ N6-pyridine acceptor) and high crystal lattice energy.[1]

This guide provides a self-validating protocol to overcome these issues, ensuring high-yielding nucleophilic aromatic substitutions (SnAr) or cross-couplings.

Module 1: Solubility Intelligence & Solvent Selection

The "dihydro" nature of this scaffold creates a distinct solubility profile compared to aromatic azaindoles. It behaves more like a polar cyclic amine than a flat aromatic heterocycle.[1]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingTechnical Note
Non-Polar Hexanes, HeptaneInsoluble High lattice energy prevents dissolution.[1] Useful only as an antisolvent for precipitation.[1]
Chlorinated DCM, ChloroformModerate/Poor Often requires a "polar spike" (e.g., 2-5% MeOH) to break H-bond aggregates.[1]
Polar Aprotic DMSO, DMF, NMP, DMAcExcellent Recommended for Reactions. Disrupts intermolecular H-bonds effectively.[1]
Protic Methanol, Ethanol, IPAGood Good for storage or transfer, but nucleophilic nature may interfere with SnAr reactions involving the 4-Cl.[1]
Ethers THF, 2-MeTHF, DioxaneModerate Solubility improves significantly upon heating (>50°C).[1]
The "Polar Spike" Protocol

If you must use DCM or EtOAc for transfers or chromatography, you likely see the compound "gumming" or crashing out.[1]

  • The Fix: Add 1% to 5% Methanol or Triethylamine (TEA) to your organic solvent.[1]

  • Mechanism: The alcohol/amine acts as a competitive H-bond donor/acceptor, breaking the rigid crystal lattice of the azaindoline.[1]

Module 2: Reaction Optimization (SnAr Focus)

The 4-Chloro substituent is a handle for Nucleophilic Aromatic Substitution (SnAr) or Suzuki couplings.[1] However, the electron-donating nature of the N1-amine (in the dihydro ring) deactivates the pyridine ring toward nucleophilic attack at the 4-position.[1]

Critical Workflow: N1-Protection Strategy

Direct SnAr on the unprotected scaffold is often sluggish and suffers from solubility issues.

Recommendation: Protect N1 with an Electron Withdrawing Group (EWG) like Boc or Tosyl before attempting SnAr at C4.[1]

  • Solubility Benefit: The EWG removes the H-bond donor (N-H), dramatically increasing solubility in DCM/EtOAc/Toluene.[1]

  • Reactivity Benefit: The EWG pulls electron density from the pyridine ring, activating the C4-Cl bond for displacement.[1]

Decision Tree: Reaction Setup

ReactionLogic Start Start: 4-Cl-Azaindoline CheckProt Is N1 Protected? Start->CheckProt Direct Direct Reaction CheckProt->Direct No Protect Protect N1 (Boc/Ts) CheckProt->Protect No (Recommended) HighTemp High Temp (>100°C) Solvent: DMSO/NMP Direct->HighTemp Req. forcing conditions Solvent Select Solvent Protect->Solvent StdTemp Std Temp (60-80°C) Solvent: THF/Dioxane Solvent->StdTemp Activated Ring Poor Yield / Tar Poor Yield / Tar HighTemp->Poor Yield / Tar High Yield / Clean High Yield / Clean StdTemp->High Yield / Clean

Figure 1: Decision logic for reacting 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. Note that N1-protection solves both solubility and reactivity hurdles.[1]

Module 3: Workup & Purification Guide

Users often report product loss into the aqueous layer during extraction.[1] This is due to the amphiphilic nature of the scaffold.

The pH-Switch Protocol

The molecule has two basic centers:[1]

  • N1 (Pyrroline): Secondary amine (pKa ~9-10).[1]

  • N6 (Pyridine): Pyridine nitrogen (pKa ~3-5).[1]

Step-by-Step Extraction:

  • Quench: Dilute reaction mixture with water.

  • Acid Wash (Optional Purification): Extract with 0.5M HCl . The product will protonate and move to the aqueous layer. Impurities stay in the organic layer.[1]

    • Warning: Ensure your product is stable to acid.[1]

  • Basification (Critical): Adjust the aqueous layer pH to >12 using NaOH.[1]

    • Why? You must deprotonate both nitrogens to render the molecule organic-soluble.[1] pH 8-9 is insufficient and will leave the species charged/soluble in water.[1]

  • Extraction: Extract 3x with DCM:IPA (3:1) .

    • Why IPA? Pure DCM often fails to extract polar heterocycles.[1] The 3:1 mixture (Chloroform/IPA is also valid) is the "gold standard" for polar amine extraction.

Frequently Asked Questions (FAQ)

Q1: I see a solid precipitate immediately upon adding the starting material to the reaction vessel. Is this normal? A: Yes. If you are using non-polar solvents (Toluene, DCM) without a base, the compound may aggregate.

  • Fix: Switch to DMSO or DMAc . If you must use non-polar solvents, heat the mixture to 60°C before adding reagents to ensure homogeneity, or add 1.0 eq of DIPEA to disrupt H-bonding.[1]

Q2: Can I use microwave irradiation for SnAr reactions with this scaffold? A: Absolutely. Microwave heating is highly recommended for 4-chloropyridine derivatives.[1]

  • Protocol: Use NMP or Isopropanol as solvent.[1] Heat to 120-140°C for 20-40 mins. The high temperature overcomes the solubility barrier and the activation energy of the deactivated chloride.

Q3: The compound streaks badly on TLC. How do I fix this? A: The secondary amine interacts with the acidic silica gel.[1]

  • Fix: Pre-treat your TLC plate or column with 1% Triethylamine (TEA) in the eluent.[1] Use a mobile phase of DCM:MeOH:NH4OH (90:9:1) for highly polar derivatives.[1]

References & Grounding

  • Solvent Effects in SnAr Reactions:

    • Context: Polar aprotic solvents (DMSO, NMP) stabilize the Meisenheimer complex intermediate and disrupt H-bonding in reactants.[1]

    • Source: ACS Green Chemistry Institute.[1] "SNAr Reaction in Common Molecular Solvents."

  • Azaindole/Azaindoline Physical Properties:

    • Context: Structural data and pKa estimations for pyrrolo-pyridine scaffolds.

    • Source: PubChem Compound Summary for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine.

  • Extraction of Polar Amines:

    • Context: The use of DCM:IPA (3:1) or Chloroform:IPA for extracting water-soluble amines is a standard process chemistry technique (often called the "Lobster" extraction in industry slang).[1]

    • Source: BenchChem Protocols for SnAr Workups.

Disclaimer: This guide assumes the standard [2,3-c] isomer (6-azaindole core).[1] If working with the [2,3-b] isomer (7-azaindole core), solubility is generally lower due to bidentate H-bonding capability.[1]

Sources

Technical Support Center: Minimizing Side Reactions in the Coupling of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions with this specific heterocyclic halide. Our focus is on providing in-depth, mechanistically-grounded troubleshooting advice to help you minimize common side reactions and maximize the yield of your desired product.

The structure of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine presents a unique set of challenges. The presence of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, a reactive N-H proton, and a relatively inert C-Cl bond necessitates careful optimization of reaction conditions. This guide addresses the most frequently encountered problems in a question-and-answer format, providing not just solutions, but the chemical reasoning behind them.

Section 1: General Troubleshooting Workflow

Before diving into specific side reactions, it's crucial to have a systematic approach to troubleshooting. The following workflow can help diagnose the root cause of a suboptimal reaction outcome.

G General Troubleshooting Workflow start Reaction Outcome Analysis (LC-MS, NMR) low_conversion Low or No Conversion start->low_conversion < 50% Conversion side_products Significant Side Products start->side_products > 10% Impurity success High Yield & Purity start->success > 80% Yield catalyst_issue Address Catalyst Activity: - Screen Ligands (e.g., Buchwald type) - Increase Temperature Incrementally - Use a More Active Pre-catalyst low_conversion->catalyst_issue nh_issue Consider N-H Interference: - Protect Pyrrole N-H (Boc, SEM) - Use a Milder, Non-nucleophilic Base low_conversion->nh_issue identify_side_product Identify Side Product Structure (Mass Spec, NMR) side_products->identify_side_product dehalogenation Hydrodehalogenation (M-Cl+H) identify_side_product->dehalogenation Mass = SM - 34 homocoupling Homocoupling (Dimer of SM) identify_side_product->homocoupling Mass = 2x Coupling Partner other Other Byproducts identify_side_product->other fix_dehalogenation See FAQ 1: - Change Base (K3PO4) - Use Aprotic Solvent (Dioxane) - Lower Temperature dehalogenation->fix_dehalogenation fix_homocoupling See FAQ 2: - Rigorous Degassing - Use High-Purity Reagents - Adjust Stoichiometry homocoupling->fix_homocoupling

Caption: A decision tree for troubleshooting common issues.

Section 2: Frequently Asked Questions (FAQs) by Side Reaction

This section addresses the most prevalent side reactions encountered during the coupling of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine.

FAQ 1: Hydrodehalogenation - Why is my starting material being reduced instead of coupled?

Answer: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is arguably the most common and frustrating side reaction with N-heterocyclic halides.[1] This occurs when a palladium-hydride (Pd-H) species forms in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the coordinated heterocycle to yield the undesired dehalogenated product instead of proceeding with the desired cross-coupling pathway.[1][2]

Causality: The formation of Pd-H species is typically promoted by:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can react with trace water or other protic sources.

  • Solvents: Protic solvents like alcohols can directly generate Pd-H species.[1]

  • Slow Transmetalation: If the desired transmetalation step (e.g., with the boronic acid in a Suzuki reaction) is slow, it provides a larger window of opportunity for the competing dehalogenation to occur.[1]

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Hydrodehalogenation Side Reaction pd0_a L-Pd(0) oa_a Oxidative Addition pd0_a->oa_a pd2_a Ar-Pd(II)-Cl oa_a->pd2_a tm Transmetalation (e.g., with R-B(OH)2) pd2_a->tm pdh_formation Pd-H Formation pd2_a->pdh_formation from Ar-Pd(II)-Cl pd2_a->pdh_formation Competing Pathway pd2_r Ar-Pd(II)-R tm->pd2_r re Reductive Elimination pd2_r->re re->pd0_a product Ar-R (Product) re->product pdh_source Hydride Source (Base, Solvent, H2O) pdh_source->pdh_formation pdh L-Pd(II)-H pdh_formation->pdh re_h Reductive Elimination pdh->re_h dehalogenated Ar-H (Byproduct) re_h->dehalogenated pd0_b L-Pd(0) re_h->pd0_b

Caption: Competing catalytic cycles of cross-coupling and hydrodehalogenation.

Troubleshooting Guide: Minimizing Hydrodehalogenation

ParameterProblematic ConditionRecommended Solution & Rationale
Base Strong alkoxides (NaOtBu, KOtBu).Use milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less prone to generating hydride species.[1]
Solvent Protic solvents (MeOH, EtOH, iPrOH) or wet aprotic solvents.Use rigorously dried, aprotic solvents such as 1,4-dioxane, toluene, or THF.[1]
Temperature Excessively high temperature.Operate at the lowest temperature that allows for reasonable reaction kinetics. Higher temperatures can accelerate side reactions.
Ligand Inefficient ligand leading to slow reductive elimination.Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.
FAQ 2: Homocoupling - I'm observing significant amounts of dimerized products. What's causing this?

Answer: Homocoupling, or the formation of a dimer of one of the coupling partners (e.g., Ar-Ar from Ar-B(OH)₂ in a Suzuki reaction), is another common side reaction. This is particularly prevalent in Suzuki-Miyaura couplings but can occur in other coupling types as well.

Causality: The primary culprits for homocoupling are:

  • Oxygen: The presence of molecular oxygen can promote the oxidative homocoupling of organoboron reagents.[3]

  • Palladium(II) Pre-catalysts: The reduction of a Pd(II) pre-catalyst to the active Pd(0) species can sometimes consume two equivalents of the organometallic reagent, leading to a homocoupled byproduct.[4]

  • Incorrect Stoichiometry: A large excess of the organoboron reagent can favor homocoupling.[5]

Troubleshooting Guide: Preventing Homocoupling

ParameterProblematic ConditionRecommended Solution & Rationale
Atmosphere Reaction performed open to air or with incomplete degassing.Ensure the reaction vessel and solvents are rigorously degassed using techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3]
Reagents Old or impure organoboron reagents.Use fresh, high-purity organoboron reagents. Consider using boronic esters (e.g., pinacol esters), which can be more stable and less prone to side reactions.[4]
Stoichiometry Large excess of the organometallic partner.Use a modest excess (typically 1.1-1.5 equivalents) of the organometallic reagent.
Catalyst Using a Pd(II) source that reduces inefficiently.Consider using a Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst that readily forms the active Pd(0) species.
FAQ 3: Low or No Conversion - Why is my reaction stalling?

Answer: A stalled reaction with this substrate often points to two primary issues: the inherent low reactivity of the C-Cl bond and catalyst inhibition by the pyridine nitrogen.

Causality:

  • Slow Oxidative Addition: C-Cl bonds are significantly stronger and less reactive towards oxidative addition than C-Br or C-I bonds. This step is often rate-limiting for aryl chlorides.[1][6]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[1][5] This coordination can prevent the catalyst from participating in the catalytic cycle, effectively poisoning it.

G pd0 Active L-Pd(0) Catalyst oa Oxidative Addition pd0->oa inhibition Inhibition (Reversible) pd0->inhibition arcl Ar-Cl arcl->oa pd2 Ar-Pd(II)-Cl oa->pd2 cycle --> To Catalytic Cycle pd2->cycle inhibited_pd Inhibited Catalyst (Pyridine-N)-L-Pd(0) inhibition->inhibited_pd

Caption: Catalyst inhibition by the pyridine nitrogen.

Troubleshooting Guide: Overcoming Reaction Stagnation

ParameterProblematic ConditionRecommended Solution & Rationale
Ligand Standard ligands like PPh₃ are often ineffective.Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[7] These ligands stabilize the Pd(0) state, promote the difficult oxidative addition of the C-Cl bond, and their steric bulk can disfavor pyridine coordination.
Catalyst Loading Insufficient catalyst (e.g., < 1 mol%).For challenging aryl chlorides, higher catalyst loadings (2-5 mol%) may be necessary to achieve full conversion.
Temperature Reaction run at room temperature or too low.Gradually increase the reaction temperature. For aryl chlorides, temperatures of 80-120 °C are common. Microwave irradiation can also be effective at reducing reaction times.[8]
Pre-catalyst Air-sensitive or inefficient pre-catalyst.Use modern, air-stable pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) which are designed for reliable activation and high catalytic activity.
FAQ 4: Issues Related to the Pyrrole N-H - Do I need to protect this group?

Answer: The pyrrole N-H is acidic and can be deprotonated by the bases used in cross-coupling reactions. While some couplings proceed without protection, protecting the N-H group is often a prudent strategy to avoid complications.[1]

Causality:

  • Anion Formation: Deprotonation creates an anionic species, which alters the electronic properties of the heterocyclic system. This can affect the rate of oxidative addition or other steps in the catalytic cycle.

  • Base Consumption: The N-H proton will consume one equivalent of base, which must be accounted for in the reaction stoichiometry.

  • Solubility Issues: The deprotonated salt may have poor solubility in the reaction solvent, leading to a heterogeneous and inefficient reaction.

Recommended Protocol: SEM Protection of Pyrrole N-H The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an excellent choice as it is robust to many cross-coupling conditions but can be removed later.

  • Setup: To a solution of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF, cool the flask to 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add SEM-Cl (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., EtOAc), wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Section 3: Coupling-Specific Recommendations

While the general principles above apply broadly, here are specific starting points for common coupling reactions.

Recommended Starting Conditions for Coupling Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.5)Dioxane/H₂O (10:1)100
Buchwald-Hartwig Pd(OAc)₂ (2%)RuPhos (4%)Cs₂CO₃ (2.0)Toluene110
Sonogashira Pd(PPh₃)₂Cl₂ (3%)-Et₃N (3.0)THF65
Heck Pd(OAc)₂ (2%)P(o-tol)₃ (4%)K₂CO₃ (2.0)DMF120

Note: These are starting points. Optimization will likely be required for your specific coupling partner.

References

  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). C−N/C−C coupling reactions of aryl halides and heteroaryl halides. ResearchGate. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(12), 1489. Retrieved from [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. Retrieved from [Link]

  • Mauger, C. C., & Mignani, G. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA, 60(5), 264-270. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Liu, H., et al. (2018). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 23(9), 2335. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Park, J., et al. (2021). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Nature Communications, 12(1), 934. Retrieved from [Link]

  • Bhanage, B. M., et al. (2013). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Advances, 3(42), 19307-19313. Retrieved from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1043-1049. Retrieved from [Link]

  • Li, Z., et al. (2021). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Advances, 11(10), 5585-5590. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • van der Heijden, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15377-15387. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2337-2354. Retrieved from [Link]

  • Al-Masri, A. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Brazilian Chemical Society, 28(9), 1736-1745. Retrieved from [Link]

  • Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Retrieved from [Link]

  • Hedenström, M., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(23), 4275. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubChem. Retrieved from [Link]

Sources

Stability of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Introduction: Navigating the Acidic Environment

Welcome to the technical support guide for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. This fused heterocyclic system, featuring a pyrrolidine ring fused to a 4-chloropyridine core, is a valuable building block in modern drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1]

However, its unique structure presents specific challenges, especially concerning its stability in acidic conditions. Many synthetic protocols—including deprotections, salt formations, and purifications—require the use of acids. Understanding how this molecule behaves in such environments is critical to prevent yield loss, impurity formation, and experimental failure.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you successfully handle 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine under acidic conditions?

Answer: The molecule has two primary sites that will interact with acids:

  • Pyridine Nitrogen (N5): This is the most basic site on the pyridine ring. It will be readily protonated by even mild acids, forming a pyridinium salt.

  • Pyrrolidine Nitrogen (N1): As a secondary aliphatic amine, this nitrogen is also basic and will be protonated under acidic conditions.

Protonation at these sites increases the compound's solubility in polar, protic solvents but also significantly alters its reactivity. The electron-withdrawing effect of the protonated pyridine ring can further activate the C4-position towards nucleophilic attack.

Q2: What is the most common degradation pathway for this compound in aqueous acid?

Answer: The primary and most anticipated degradation pathway is the acid-catalyzed hydrolysis of the C4-chloro group to the corresponding 4-hydroxy derivative, 2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-4(5H)-one. The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), with water acting as the nucleophile. This process is often accelerated by heat and strong acidic conditions.[2][3]

The proposed mechanism involves protonation of the pyridine nitrogen, which further increases the electrophilicity of the C4 carbon, making it more susceptible to attack by water.

Acid_Catalyzed_Hydrolysis start 4-Chloro-2,3-dihydro-1H- pyrrolo[2,3-c]pyridine protonated Protonated Intermediate (N5-Pyridinium) start->protonated + H⁺ attack Nucleophilic Attack by H₂O protonated->attack + H₂O intermediate Tetrahedral Intermediate deprotonation Loss of H⁺ intermediate->deprotonation loss_cl Loss of Cl⁻ deprotonation->loss_cl product 2,3-dihydro-1H-pyrrolo[2,3-c] pyridin-4(5H)-one (Hydrolysis Product) loss_cl->product

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Q3: How do different types of acids (e.g., HCl, TFA, Acetic Acid) affect the stability?

Answer: The choice of acid is critical and the outcome depends on its strength, concentration, and the nucleophilicity of its conjugate base.

Acid TypeTypical UseStability Profile & Causality
Hydrochloric Acid (HCl) Salt formation, WorkupHigh Risk. The chloride ion is a weak nucleophile, but water is abundant. Strong protonation combined with aqueous media significantly promotes hydrolysis to the 4-hydroxy derivative.
Trifluoroacetic Acid (TFA) Boc deprotection, HPLCModerate to High Risk. TFA is a strong, non-nucleophilic acid. While its conjugate base is not a threat, TFA is often used in solutions containing water (e.g., HPLC mobile phase), which can lead to hydrolysis over time. Anhydrous TFA is safer for non-aqueous applications.
Acetic Acid (AcOH) Reaction solvent, CatalystLow to Moderate Risk. As a weak acid, it causes less extensive protonation, reducing the driving force for hydrolysis. It is often used as a catalyst for cyclization reactions in the synthesis of related azaindoles, suggesting short-term stability.[4]
Sulfuric Acid (H₂SO₄) Strong acid catalystVery High Risk. A strong, dehydrating acid that can promote unwanted side reactions and polymerization in addition to hydrolysis if water is present.
Q4: Are there any recommended preventative measures to enhance stability in acidic media?

Answer: Yes. If your experimental conditions permit, N-protection of the pyrrolidine ring can be highly effective. Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can shield the N1 nitrogen from protonation.[5] This can subtly alter the electronic properties of the molecule and, in some cases, improve stability during specific operations like chromatographic purification. However, the primary point of instability—the C4-chloro group—remains. The most reliable strategies are to minimize exposure time to acid, maintain low temperatures, and use the least aggressive acid possible.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Multiple unexpected spots appear on TLC/HPLC after an acidic workup.
  • Plausible Cause: You are likely observing degradation. The most polar spot/peak is often the hydrolyzed 4-hydroxy byproduct. Other spots could indicate further decomposition or side reactions.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, isolate the main byproduct and characterize it by LC-MS to confirm if its mass corresponds to the hydrolyzed product (M-Cl+OH).

    • Temperature Control: Immediately repeat the workup, ensuring the temperature is maintained at 0-5°C. Acid-catalyzed reactions are highly temperature-dependent.

    • Alternative Workup: Replace the acidic wash with a neutral wash (water) followed by a saturated sodium bicarbonate wash. This avoids prolonged exposure to low pH.

    • Solvent Choice: Perform extractions into a non-protic solvent like Dichloromethane (DCM) or Ethyl Acetate and minimize contact time with the aqueous acidic layer.

Issue 2: Low yield during a reaction involving an acid catalyst.
  • Plausible Cause: If the reaction requires nucleophilicity from the pyrrolidine nitrogen (e.g., acylation, alkylation), the acid catalyst will protonate and "turn off" this reactivity. Concurrently, the substrate may be degrading.

  • Troubleshooting Steps:

    • Re-evaluate Mechanism: Confirm that the reaction does not require a basic N1-nitrogen.

    • Use a Non-Nucleophilic Base: If the goal is to scavenge acid produced during the reaction, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of an acid catalyst.

    • Protecting Group Strategy: Protect the N1-nitrogen with a group like Boc, perform the desired reaction at another site, and then deprotect under controlled conditions as a final step.[5]

Issue 3: The compound degrades during reverse-phase HPLC purification using a TFA/water mobile phase.
  • Plausible Cause: The combination of low pH from TFA and the aqueous mobile phase is causing on-column hydrolysis. This is a common issue for acid-sensitive compounds.

  • Troubleshooting Steps:

    • Reduce Acid Concentration: Try lowering the TFA concentration from the standard 0.1% to 0.05% or even 0.025%. This may be sufficient for good peak shape while reducing the rate of hydrolysis.

    • Alternative Modifier: Consider using formic acid (0.1%) as an alternative to TFA. It is less acidic and may be gentler on the compound.

    • Minimize Run Time: Use a shorter gradient and higher flow rate to minimize the time the compound spends on the column.

    • Alternative Purification: If degradation persists, switch to a non-acidic purification method. Options include:

      • Normal-phase column chromatography on silica gel.

      • Crystallization of the free base or a salt formed with a solid organic acid (e.g., tartaric acid).

Experimental Protocols

Protocol 1: Standardized Assessment of Acid Stability

This protocol provides a self-validating system to determine the stability of your batch of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine under your specific experimental conditions.

Stability_Assessment_Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) setup Set up Vials (Control, Acid A, Acid B...) prep->setup add_acid Add Acidic Media (e.g., 1M HCl, 10% TFA) setup->add_acid incubate Incubate at Test Temp (e.g., 0°C, 25°C) add_acid->incubate timepoint Time Points (t=0, 1h, 4h, 24h) incubate->timepoint quench Quench Aliquot (Sat. NaHCO₃) timepoint->quench analyze Analyze by HPLC/LC-MS quench->analyze result Compare % Purity vs. Time analyze->result

Caption: Workflow for assessing acidic stability.

Methodology:

  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Setup: In separate HPLC vials, add 500 µL of your chosen acidic medium (e.g., 1M HCl (aq), 0.1% TFA in 1:1 ACN:H₂O, 10% Acetic Acid in THF). Prepare a "Control" vial with the reaction solvent only.

  • Initiation (t=0): To each vial, add 10 µL of the stock solution. Immediately take an aliquot from each, quench it by diluting into a vial containing a basic solution (e.g., 1 mL of mobile phase with 50 µL of saturated NaHCO₃), and analyze by HPLC/LC-MS. This is your t=0 reference.

  • Incubation: Store the vials at the desired experimental temperature (e.g., 25°C).

  • Monitoring: At subsequent time points (e.g., 1 hour, 4 hours, 24 hours), repeat the quenching and analysis step.

  • Analysis: Compare the purity of the parent compound in the acidic vials to the control vial over time. A significant decrease in the parent peak area with a corresponding increase in a new, more polar peak indicates instability.

Protocol 2: N-Boc Protection of the Pyrrolidine Ring

This procedure can be used to protect the N1 position, which may be necessary for multi-step syntheses or to prevent unwanted side reactions.

  • Dissolution: Dissolve 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq).

  • Reagent Addition: Cool the mixture to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction with DCM and wash sequentially with water, mild aqueous acid (e.g., 5% citric acid solution) to remove the base, and finally with brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the N-Boc protected product.

References

  • Srini Chem.Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • ChemicalBook.4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. (October 10, 2023).
  • ResearchGate.The polymerisation of 4-chloropyridine. (August 06, 2025).
  • Acta Poloniae Pharmaceutica – Drug Research.STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (2010).
  • PMC (PubMed Central).Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Organic Chemistry Portal.Azaindole synthesis.
  • Organic Chemistry Portal.Protective Groups.

Sources

Technical Support Center: 4-Chloro-7-Azaindole Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support interface for researchers working with the 4-chloro-7-azaindole scaffold.

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Catalyst & Condition Screening

User Advisory: "Azaindoline" vs. "Azaindole"

Note: While your query specified "azaindoline" (the dihydro- saturated analog), the 4-chloro-substituted scaffold is most frequently encountered in the aromatic 7-azaindole form (1H-pyrrolo[2,3-b]pyridine) for kinase inhibitor discovery. The protocols below focus on the aromatic 4-chloro-7-azaindole , which presents unique electronic challenges (electron-deficient pyridine ring + acidic N1-H). If you are strictly working with the 2,3-dihydro scaffold, treat the chemistry as a 2-amino-4-chloropyridine derivative.

Module 1: The "Engine" – Catalyst & Ligand Selection

Overview: The 4-position of 7-azaindole is electronically deactivated and sterically sensitive. The chloride is a reluctant electrophile compared to bromide/iodide. Success depends on bulky, electron-rich phosphine ligands that facilitate oxidative addition and prevent catalyst poisoning by the N7-nitrogen.

Diagnostic Flowchart: Select Your System

Use this logic tree to determine the starting point for your optimization screen.

CatalystSelection Start Start: Define Reaction RxnType Reaction Type? Start->RxnType CN C-N Coupling (Buchwald-Hartwig) RxnType->CN CC C-C Coupling (Suzuki-Miyaura) RxnType->CC CO C-O Coupling (Ethers) RxnType->CO AmineType Amine Class? CN->AmineType ProtStatus N1-Protected? CC->ProtStatus Xantphos Pd(OAc)2 + Xantphos Base: Cs2CO3 CO->Xantphos SecAmine Secondary Amine AmineType->SecAmine PriAmine Primary Amine AmineType->PriAmine Amide Amide/Sulfonamide AmineType->Amide Yes Yes ProtStatus->Yes No No ProtStatus->No RuPhos RuPhos Pd G3/G4 Base: LiHMDS (Unprot) Base: Cs2CO3 (Prot) SecAmine->RuPhos BrettPhos BrettPhos Pd G3/G4 Base: NaOtBu PriAmine->BrettPhos Amide->Xantphos SPhos Pd(OAc)2 + SPhos Base: K3PO4 Solvent: BuOH/H2O XPhos XPhos Pd G3 Base: K3PO4 Solvent: THF/H2O Yes->SPhos No->XPhos

Caption: Decision matrix for selecting catalyst/ligand combinations based on coupling partner and protection status.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 10-20% conversion. Is the catalyst dead?

Diagnosis: Likely Catalyst Poisoning via the N7-nitrogen (pyridine-like) or the free N1-H (if unprotected).

  • The Mechanism: The N7 nitrogen is a competent ligand for Palladium. If your phosphine ligand is not bulky enough or does not bind tightly, the Pd will coordinate to the substrate's N7, forming a non-reactive "sinks."

  • The Fix:

    • Switch to Precatalysts: Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand. Use Palladacycle Precatalysts (e.g., RuPhos Pd G4 or XPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and rapid activation.

    • Base Strategy (For Unprotected Substrates): Use LiHMDS (Lithium Hexamethyldisilazide).

      • Why? LiHMDS deprotonates the N1-H (pKa ~17.5) to form the azaindolyl anion. This anion is electron-rich and less prone to N7-coordination poisoning compared to the neutral species, and it improves solubility in THF [1].

Q2: I see significant hydrodehalogenation (Cl replaced by H). Why?

Diagnosis: This is a "β-Hydride Elimination" or "Reductive Dehalogenation" issue.

  • Cause: Often caused by the presence of alcohols (solvents) or amine sources that can donate a hydride, combined with a catalyst that is slow to undergo reductive elimination.

  • The Fix:

    • Solvent Switch: Move from Dioxane/Butanol to Anhydrous THF or Toluene .

    • Temperature: Lower the temperature. If running at 100°C, try 60-80°C.

    • Ligand: Switch to RuPhos or BrettPhos . These ligands are designed to accelerate the reductive elimination step, favoring C-N bond formation over side reactions.

Q3: Can I couple 4-chloro-7-azaindole without protecting the N1-H?

Answer: Yes , but you must change your base.

  • Standard Carbonate Bases (Cs₂CO₃, K₂CO₃): Often fail because they are not strong enough to fully deprotonate N1, leaving a mix of neutral and anionic species that complicates the catalytic cycle.

  • The "LiHMDS Protocol": Using 2.2–2.5 equivalents of LiHMDS serves two roles:

    • Deprotonates the amine coupling partner.

    • Deprotonates the azaindole N1, preventing catalyst sequestration.

    • Reference Protocol: See Protocol A below.

Module 3: Optimized Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Unprotected N1)

Best for: Coupling secondary amines (morpholine, piperazines) to 4-chloro-7-azaindole.

ComponentEquivalentsRole
4-Chloro-7-azaindole 1.0 equivElectrophile
Amine 1.2 equivNucleophile
RuPhos Pd G4 0.01 - 0.03 equiv (1-3 mol%)Catalyst (Resists poisoning)
RuPhos (Free Ligand) 0.01 equiv (Optional)Stabilizer for long rxns
LiHMDS (1M in THF) 2.2 - 2.4 equivBase (Dual deprotonation)
Solvent THF (Anhydrous)0.2 M Concentration

Step-by-Step:

  • Charge: Add 4-chloro-7-azaindole, RuPhos Pd G4, and a stir bar to a vial.

  • Purge: Seal and purge with N₂/Ar (3 cycles).

  • Inject: Add anhydrous THF, followed by the Amine.

  • Initiate: Dropwise add LiHMDS solution at Room Temperature (RT).

  • React: Stir at 65°C for 2–4 hours. (Note: Many proceed at RT, but mild heat ensures completion).

  • Quench: Cool to RT, dilute with EtOAc, quench with sat. NH₄Cl.[1]

Protocol B: Suzuki-Miyaura Coupling (C-C Bond)

Best for: Attaching aryl/heteroaryl boronic acids.

ComponentEquivalentsNotes
4-Chloro-7-azaindole 1.0 equivN-Protection (e.g., SEM, Boc) recommended for difficult substrates.
Boronic Acid 1.5 equivExcess required due to protodeboronation.
XPhos Pd G3 0.02 equiv (2 mol%)Excellent for aryl chlorides.
K₃PO₄ (0.5 M aq) 3.0 equivAqueous base is crucial for Suzuki.
Solvent THF or DioxaneDegassed vigorously.

Step-by-Step:

  • Mix Solids: Combine Azaindole, Boronic Acid, and Catalyst in a microwave vial.

  • Solvent: Add THF (or Dioxane) and the aqueous K₃PO₄ solution.

  • Degas: Sparge with Argon for 5 minutes (Critical: Oxygen kills this catalyst).

  • Heat: Heat to 80–100°C (or 100°C in Microwave for 30 min).

  • Workup: Filter through Celite/Silica pad to remove Pd blacks.

Module 4: Data Summary (Ligand Performance)

Comparison of ligand efficiency for the coupling of N-methylpiperazine with 4-chloro-7-azaindole (Unprotected) [1].

LigandConversion (1h)YieldNotes
RuPhos >98%94%Gold Standard. Best for secondary amines.
XPhos >95%88%Good alternative; better for C-C coupling.
SPhos ~85%82%Effective, but slower than RuPhos.
BINAP <10%N/AFails due to poor oxidative addition into Ar-Cl.
PPh₃ 0%0%Completely ineffective (Poisoned).

References

  • Norton, D., et al. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(20), 4438–4441.

  • Surasani, R., et al. (2012). "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry, 8, 1979–1984.

  • Schirock, H., et al. (2023). "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling." ACS Omega, 8(9), 8345–8358.

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol Guide."

Sources

Preventing oxidation of the dihydro-pyrrole ring during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and storage of compounds containing the dihydro-pyrrole ring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of this sensitive heterocyclic moiety.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to provide rapid solutions to common problems.

Q1: My dihydro-pyrrole compound degraded despite being stored in a -20°C freezer. What could have gone wrong?

A1: While low temperature is crucial, it only slows down chemical reactions; it does not stop them entirely, especially if other pro-oxidative factors are present.[1] Several factors could have led to degradation:

  • Oxygen Exposure: The primary culprit is often residual oxygen in the vial's headspace. Over time, even at low temperatures, this oxygen can react with your compound. For long-term storage, the air in the container must be replaced with a dry, inert gas like nitrogen or argon.[2][3]

  • Light Exposure: Dihydro-pyrrole and related heterocyclic compounds can be sensitive to light, which can accelerate oxidative degradation.[4][5] If you are not using an amber vial or have stored it in a well-lit freezer, this could be a contributing factor.

  • Moisture: Condensation can occur if the vial is opened while still cold, introducing moisture that can participate in or catalyze degradation pathways.[6] Always allow the container to warm to room temperature before opening.

  • Container Seal: An improper or degraded seal on the vial can allow for a slow exchange of gases with the ambient atmosphere, introducing oxygen and moisture over time.[4][7]

Q2: I noticed a discoloration in my solid compound after a few weeks of storage at room temperature. Is this a sign of oxidation?

A2: Yes, a change in color or physical state (e.g., from a crystalline solid to a viscous liquid) is a strong indicator of chemical degradation, very likely oxidation.[1][8] The dihydro-pyrrole ring is electron-rich, making it susceptible to attack by atmospheric oxygen. This process can be accelerated by ambient temperature and light.[4][9]

Immediate Action:

  • Do not use the compound for critical experiments without re-characterization (e.g., via NMR, LC-MS) to assess its purity.

  • For future storage, implement a more rigorous protocol involving low temperatures (-20°C or -80°C), protection from light using amber vials, and storage under an inert atmosphere.[8]

Q3: My compound is dissolved in a solvent for experimental use. How can I prevent it from oxidizing in solution?

A3: Compounds in solution are often more susceptible to degradation due to increased molecular mobility. To prevent oxidation in solution:

  • Degas the Solvent: Before dissolving your compound, thoroughly degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or through a series of freeze-pump-thaw cycles.[4]

  • Use an Inert Atmosphere: Prepare and store the solution under a blanket of inert gas. Use vials with septa caps (e.g., Sure/Seal™ bottles) to allow for the transfer of solution via syringe without exposing the headspace to air.[10]

  • Control pH: The stability of heterocyclic compounds can be highly pH-dependent. Pyrrolidine derivatives are often more stable in slightly acidic conditions and can be extremely unstable in alkaline mediums.[5][11] If compatible with your experimental design, consider using a buffered solution.

  • Short-Term Storage: For short-term storage (hours to a few days), keep the solution refrigerated (2-8°C) and protected from light.[12]

  • Long-Term Storage: For longer periods, flash-freeze aliquots in an appropriate solvent and store them at -80°C under an inert atmosphere. This minimizes both chemical degradation and the effects of repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the principles of storing and handling compounds with dihydro-pyrrole rings.

Q1: What makes the dihydro-pyrrole ring so susceptible to oxidation?

A1: The susceptibility of the dihydro-pyrrole ring to oxidation stems from its chemical structure. The nitrogen atom's lone pair of electrons increases the electron density of the ring system, making it a target for electrophilic attack by oxidizing agents, with molecular oxygen being the most common.[13][14] This can lead to aromatization to the corresponding pyrrole, formation of pyrrolin-2-ones, or even ring-opening, fundamentally altering the molecule's structure and function.[15][16][17]

Q2: What is an inert atmosphere, and why is it so important?

A2: An inert atmosphere is an environment that has been purged of reactive gases, primarily oxygen and moisture, and replaced with a non-reactive gas.[18] The most commonly used inert gases in a laboratory setting are nitrogen (N₂) and argon (Ar).[2]

This practice, known as inerting, is critical because it removes oxygen, a key reactant in the oxidation process. By creating a protective layer of inert gas, you prevent it from coming into contact with your compound, thereby dramatically increasing its long-term stability.[2][19]

Q3: What are the best practices for long-term storage of solid dihydro-pyrrole compounds?

A3: For optimal long-term stability, a multi-faceted approach is required. The following table summarizes the key parameters:

ParameterRecommendationRationale
Temperature -20°C to -80°CSignificantly slows the rate of all chemical reactions, including oxidation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen from the container to prevent oxidative reactions.[3]
Light Amber Glass VialsProtects the compound from light-induced (photolytic) degradation.[4][8]
Container Tightly Sealed VialsPrevents the ingress of atmospheric oxygen and moisture over time.
Aliquoting Store in small, single-use quantitiesAvoids repeated warming/cooling cycles and re-exposure of the bulk material to potential contaminants.
Q4: Are there any chemical additives, like antioxidants, that can help stabilize my compound?

A4: Yes, in some cases, the addition of an antioxidant can be beneficial, particularly for solutions. Antioxidants work by reacting with and neutralizing radical species that propagate oxidation.[20] While the choice of antioxidant is highly dependent on the specific compound and its intended application, common classes include:

  • Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are effective radical scavengers. However, their use must be carefully considered as they may interfere with biological assays.

  • Heterocyclic Stabilizers: Certain nitrogen- and sulfur-containing heterocycles can themselves exhibit antioxidant properties by breaking chain reactions or deactivating metal catalysts.[20][21]

It is critical to validate that any additive does not interfere with your downstream applications. For storage of pure compounds, physical protection methods (inert gas, low temperature) are strongly preferred over chemical additives.[22]

Visualized Workflows and Mechanisms

Simplified Oxidation Pathway

The diagram below illustrates a conceptual pathway for the oxidation of a dihydro-pyrrole ring, leading to a more oxidized and potentially less active species.

G cluster_main Oxidative Degradation Pathway DihydroPyrrole Dihydro-pyrrole Ring (Active Compound) OxidizedProduct Oxidized Product (e.g., Pyrrole, Pyrrolinone) (Inactive/Degraded) DihydroPyrrole->OxidizedProduct Oxidation Oxidant O₂, Light, H₂O Oxidant->OxidizedProduct

Caption: Conceptual diagram of dihydro-pyrrole ring oxidation.

Storage Condition Decision Workflow

This flowchart provides a logical guide to selecting the appropriate storage method for your compound.

G cluster_workflow Storage Protocol Decision Workflow Start Start: Compound Received Duration Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm Short-Term LongTerm > 1 Month Duration->LongTerm Long-Term StoreShort Store at -20°C in Amber Vial ShortTerm->StoreShort InertGas Blanket with Inert Gas (N₂ or Ar) LongTerm->InertGas End Properly Stored Compound StoreShort->End StoreLong Store at -80°C in Sealed Amber Vial InertGas->StoreLong StoreLong->End

Caption: Decision tree for selecting correct storage conditions.

Experimental Protocols

Protocol: Inert Gas Blanketing for Solid Compound Storage

This protocol describes the standard procedure for storing an air-sensitive solid compound under a dry, inert atmosphere.

Materials:

  • Compound to be stored

  • Appropriately sized amber glass vial with a septum-lined cap or a Schlenk flask

  • Source of dry, high-purity nitrogen or argon gas

  • Schlenk line or a manifold with a bubbler

  • Needles and tubing

Procedure:

  • Prepare the Vial: Ensure the storage vial is clean and thoroughly dried. If possible, oven-dry the glassware and allow it to cool in a desiccator.

  • Purge the Vial: Tightly cap the empty vial. Insert a needle connected to the inert gas line through the septum as an inlet. Insert a second, wider-gauge needle as an outlet.

  • Establish Gas Flow: Start a gentle flow of inert gas into the vial. The positive pressure should be visually confirmed by the rate of bubbling in the mineral oil bubbler on the manifold.[7][10] A flow rate of 1-2 bubbles per second is sufficient.

  • Purge: Allow the gas to flow through the vial for 5-10 minutes to displace all the air and moisture.

  • Add Compound: Briefly remove the cap, quickly add your pre-weighed solid compound, and immediately re-cap the vial. It is best to perform this step under a positive pressure "cone" of inert gas flowing from the inlet needle to minimize air exposure.

  • Final Purge (Blanketing): Re-insert the outlet needle and purge the headspace of the vial for another 5-10 minutes. This removes any air introduced during the transfer.

  • Seal the Vial: While the inert gas is still flowing, remove the outlet needle first, then the inlet needle. This ensures the vial is left with a slight positive pressure of inert gas.

  • Secure the Seal: For extra security during long-term storage, wrap the cap and neck of the vial with Parafilm®.

  • Store Properly: Place the sealed vial in a labeled container and store it at the appropriate low temperature (-20°C or -80°C), away from light.[4]

References

  • Inerting - Linde Gas. (n.d.). Linde Gas. Retrieved from [Link]

  • Koshelev, V. N., Primerova, O. V., & Stupnikova, A. S. (2021). Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils. ResearchGate. Retrieved from [Link]

  • Oxidation Prevention & Inertization. (n.d.). Presscon. Retrieved from [Link]

  • Inert gas. (2024). In Wikipedia. Retrieved from [Link]

  • How Can I Protect My Lipid From Oxidation? (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • How to Use Inert Gas for Reducing Oxidation Rates. (2026, February 12). UE Precision Sensors. Retrieved from [Link]

  • Racané, L., et al. (2024). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. Retrieved from [Link]

  • Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Polimi. Retrieved from [Link]

  • Sobańska, A. W., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Retrieved from [Link]

  • Pelucchi, M., et al. (2021). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. ACS Publications. Retrieved from [Link]

  • Resistance versus temperature for different oxidants (pyrrole 0.05 M...). (n.d.). ResearchGate. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. RSC Advances. Retrieved from [Link]

  • Nguyen, T. L., et al. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. MDPI. Retrieved from [Link]

  • The Oxidation of Pyrrole. (n.d.). Semantic Scholar. Retrieved from [Link]

  • An, N., et al. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. PubMed. Retrieved from [Link]

  • Section 7C: Peroxide Forming Compounds and Reactives. (n.d.). Princeton EHS. Retrieved from [Link]

  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (2025, August 7). ResearchGate. Retrieved from [Link]

  • New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. (n.d.). Elsevier. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]

  • The Oxidation of Pyrrole. (2016, January 15). PubMed. Retrieved from [Link]

  • Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. (1987, May). PubMed. Retrieved from [Link]

  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Synthesis and Functionalisation of Pyrroles. Applications of Pyrrolyl Sulfonium Salts in Cross-Couplings and Oxidations. (2024, October 2). University of Bath's research portal. Retrieved from [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2025, October 24). ResearchGate. Retrieved from [Link]

  • Cationic Pyrrolidine/Pyrroline-Substituted Porphyrins as Efficient Photosensitizers against E. coli. (2021, January 17). MDPI. Retrieved from [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023, April 19). MDPI. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). Frontiers. Retrieved from [Link]

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024, January 26). MDPI. Retrieved from [Link]

Sources

Handling air-sensitivity of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold (also known as 6-azaindoline ).

Executive Summary: The Instability Mechanism

Why is this molecule failing in your hands? The core challenge with 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (CAS: 760919-39-9) is its thermodynamic drive to aromatize. Unlike its fully aromatic counterpart (6-azaindole), the dihydro scaffold possesses a secondary amine in a non-aromatic pyrroline ring fused to a pyridine.

In the presence of atmospheric oxygen, this molecule undergoes oxidative dehydrogenation . The driving force is the formation of the fully aromatic, highly stable 10-


 electron system of 1H-pyrrolo[2,3-c]pyridine. This process is often catalyzed by light, trace metals, and acidic surfaces (like silica gel).
The Oxidation Pathway

The following diagram illustrates the degradation pathway you are likely observing (browning/darkening of the sample).

OxidationPathway Dihydro 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (6-Azaindoline) [Sensitive Substrate] Radical Radical Intermediate (N-centered radical) Dihydro->Radical O2 / hν / Trace Metals Peroxide Hydroperoxide Intermediate Radical->Peroxide O2 capture Aromatic 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) [Stable Aromatic Product] Peroxide->Aromatic - H2O2 / Elimination

Figure 1: Oxidative dehydrogenation pathway driven by aromatization energy.

Storage & Stability Protocols

The physical form of the material dictates its stability. You must treat the Free Base and the Salt as two distinct entities with different handling requirements.

Comparative Stability Data
ParameterFree Base (Secondary Amine)Hydrochloride Salt (Protonated)
CAS Number 760919-39-91610028-39-1
Air Sensitivity High. Rapidly oxidizes to azaindole.Low. Protonation deactivates the N-lone pair.
Light Sensitivity High. Promotes radical formation.Moderate. Store in amber vials.
Storage Temp -20°C (Glovebox preferred)2-8°C (Desiccated)
Shelf Life < 1 week (in solution/air)> 12 months (solid/dry)
Protocol A: Long-Term Storage

The Golden Rule: Never store the free base for long periods. Always convert to the HCl or Dihydrochloride salt for storage.

  • Dissolve the crude free base in anhydrous diethyl ether or dioxane (degassed).

  • Add 1.1 eq (or 2.2 eq) of 4M HCl in Dioxane dropwise under

    
    .
    
  • Filter the precipitate under an inert atmosphere (Schlenk frit).

  • Dry under high vacuum.

  • Result: The electron density on the pyrroline nitrogen is reduced, preventing the initial oxidation step [1].

Protocol B: Handling the Free Base (If Required)

If your next reaction requires the free base (e.g., a Buchwald-Hartwig coupling or nucleophilic substitution):

  • Generate in situ: Start with the stable HCl salt.

  • Free-base immediately before use: Partition between degassed DCM and deoxygenated saturated

    
    .
    
  • Solvent Switch: Transfer the organic layer via cannula to your reaction vessel containing the next reagents. Do not concentrate to dryness if possible; concentration increases the rate of intermolecular oxidative coupling.

Purification Troubleshooting Guide

Purification is the most common point of failure. Standard silica gel chromatography often destroys this molecule.

Why Silica Fails

Silica gel is slightly acidic and possesses a high surface area with adsorbed oxygen. This environment acts as a solid-state catalyst for the dehydrogenation of 6-azaindoline to 6-azaindole.

Recommended Workflow: Neutral Alumina or Deactivated Silica

Use the following decision tree to select the correct purification method.

PurificationWorkflow Start Crude Reaction Mixture IsSalt Is the product a salt? Start->IsSalt Recryst Recrystallization (MeOH/Et2O or iPrOH) IsSalt->Recryst Yes IsStable Is it stable on TLC (2 min exposure)? IsSalt->IsStable No (Free Base) Alumina Neutral Alumina (Brockmann III) Eluent: DCM/MeOH (Degassed) IsStable->Alumina No (Rapid browning) DeactSilica Deactivated Silica Gel Pre-treat with 2% Et3N in Hexane IsStable->DeactSilica Yes (Minor decomp) ReversePhase Reverse Phase (C18) Mobile Phase: H2O/MeCN + 0.1% NH4OH (Keep pH basic) IsStable->ReversePhase No (Polar impurities)

Figure 2: Purification decision tree to minimize oxidative loss.

Critical Purification Steps
  • Pre-treatment: If using silica, flush the column with 2-5% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes acidic sites.

  • Speed: Perform "Flash" chromatography literally—fast flow rates. Do not let the compound sit on the column.

  • Degassing: Sparge your eluents with Nitrogen/Argon for 15 minutes prior to use. Dissolved oxygen in the mobile phase is sufficient to degrade 10-20% of your yield during elution.

Frequently Asked Questions (FAQs)

Q1: My clear oil turned black after 30 minutes on the rotavap. What happened? A: You likely concentrated the free base in the presence of air and heat. The "black" material is a mixture of the aromatized 6-azaindole and polymerized radical byproducts.

  • Fix: Do not concentrate to complete dryness. Leave a small amount of solvent, backfill with

    
    , and store frozen. If dryness is required, use the HCl salt form.
    

Q2: Can I use this scaffold in a Buchwald-Hartwig coupling? A: Yes, but the secondary amine is prone to oxidation by the Pd catalyst if


 is present.
  • Fix: Use a catalyst system prone to rapid reductive elimination (e.g., RuPhos-Pd-G4). rigorously degas the solvent. Add the azaindoline last, as a solution, to the degassed catalyst/base mixture [2].

Q3: The NMR shows a mix of signals. How do I distinguish the dihydro form from the aromatic form? A:

  • 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine: Look for two triplets (or multiplets) in the aliphatic region (approx. 3.0 - 4.0 ppm) corresponding to the

    
     and 
    
    
    
    protons of the pyrroline ring.
  • 1H-pyrrolo[2,3-c]pyridine (Aromatic): The aliphatic signals disappear. You will see new downfield doublets in the aromatic region (6.4 - 7.5 ppm) corresponding to the pyrrole ring protons.

References

  • Context: Validates the commercial stability and existence of the hydrochloride salt as the preferred storage form.
  • Lundberg, A., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2664. [Link]

    • Context: While discussing the [2,3-b] isomer, this paper details the handling of azaindole scaffolds in palladium cross-coupling and the sensitivity of the pyrrole nitrogen, providing analogous protocols for the [2,3-c] system.
  • PubChem. (2025).[1] 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (Compound CID 18365378).[1] National Library of Medicine. [Link]

    • Context: Provides physicochemical properties and confirms the structure of the free base.

Sources

Technical Support Center: Palladium Removal from 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

[1][2]

Subject: Advanced Purification Protocols for Nitrogen Heterocycles Target Molecule: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (and related azaindoline derivatives) Current Regulatory Standard: ICH Q3D (Option 1 Limit: <10 ppm for oral dosage)[1][2]

Diagnostic & Assessment (The "Triage")

Before selecting a removal method, you must characterize the nature of your palladium residue. The efficiency of removal depends heavily on the oxidation state of the metal and the ligands currently stabilizing it.

Q: Why is palladium sticking so stubbornly to my product?

A: Your molecule, 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine , acts as a bidentate ligand.[1][2]

  • The Pyridine Nitrogen: This is a strong

    
    -donor that binds tightly to Pd(II) species.[1][2][3]
    
  • The Indoline Nitrogen (NH): In the dihydro form, this secondary amine is electron-rich and can coordinate with Pd, or form amido-Pd complexes if deprotonated.[1][2]

This "chelating effect" creates a thermodynamic sink, making simple washes or carbon treatments ineffective compared to non-heterocyclic products.[2][3]

Q: How do I determine the state of my Palladium?

Perform a visual and functional check:

  • Black/Grey Precipitate: Likely Pd(0) (colloidal).[1][2][3] Method of choice: Filtration + Activated Carbon.[3]

  • Orange/Red/Yellow Solution: Likely Pd(II) (oxidized, coordinated).[1][2][3] Method of choice: Thiol-based Scavengers or Chelation Extraction.[1][2]

  • High ppm but Clear Solution: Likely Pd(0) Nanoparticles (< 20 nm) stabilized by the pyridine ring.[1][2][3] Method of choice: SiliaMetS® Thiol or DMT.[4][5]

Protocol Module A: Solid-Phase Scavenging (Recommended)[1][2]

This is the most robust method for azaindolines because it avoids liquid-liquid extraction issues where the basic product might be lost to the aqueous phase.

Scavenger Selection Matrix
Scavenger TypeFunctional GroupTarget Pd SpeciesCompatibility with 4-Cl-Azaindoline
SiliaMetS® Thiol Si-(CH₂)₃-SHPd(II), Pd(0)Excellent. Non-reactive with the Cl-handle.[1][2]
SiliaMetS® DMT DimercaptotriazinePd(II) (High Affinity)Excellent. Best for persistent Pd-Pyridine complexes.[1][2][3]
Polymer-Supported TMT TrimercaptotriazinePd(0), Pd(II)Good. Slower kinetics than silica but higher loading.[1][2][3]
Electrophilic Scavengers Isocyanate/Acid ChlorideN/AAVOID. Will react with the indoline NH.[1][2][3]
Standard Operating Procedure (SOP): Silica Scavenging

Use this protocol for Pd levels > 500 ppm.[1][2][3]

  • Dissolution: Dissolve crude product in THF , EtOAc , or MeOH (10 volumes). Avoid DCM if possible (slower kinetics).[1][2][3]

  • Loading: Add SiliaMetS® Thiol or DMT (4 equivalents relative to residual Pd content, or 10-20% w/w relative to product if Pd content is unknown).[1][2][3]

  • Digestion: Stir at 50°C for 4 hours .

    • Note: Room temperature is often insufficient for breaking the Pd-Pyridine bond.[1][2]

  • Filtration: Filter hot through a 0.45 µm PTFE pad or a Celite cake to remove the scavenger.[2][3]

  • Wash: Rinse the cake with 2 volumes of solvent to recover adsorbed product.[2][3]

Protocol Module B: Chelation Extraction (Liquid-Liquid)[1][2]

If solid-phase scavenging is unavailable or too costly for the scale, use aqueous chelation.[1][2]

Q: Can I just use an acid wash?

A: NO. Your product is a base (pyridine + secondary amine).[1][2][3] Washing with HCl will protonate the nitrogen, pulling your product into the water layer along with the metal. You must use a neutral pH chelator .[1][3]

The L-Cysteine / NAC Protocol

Best for: Large scale batches where filtration is slow.[1][2][3]

  • Preparation: Dissolve crude product in Isopropyl Acetate (IPAc) or 2-MeTHF .[1][2][3]

  • Chelator Solution: Prepare a 10% aqueous solution of N-Acetyl Cysteine (NAC) or L-Cysteine .[1][2][3] Adjust pH to 7.0 - 8.0 using NaOH.

    • Critical: If pH < 6, you lose product.[1][2][3] If pH > 9, Pd might precipitate as hydroxides rather than extracting.[2]

  • Extraction:

    • Add aqueous chelator solution (0.5 vol) to the organic layer.[3]

    • Heat to 45-50°C and stir vigorously for 1 hour. (Heating accelerates ligand exchange).[2][3]

  • Separation: Cool to RT and separate layers. The Pd-Cysteine complex will be in the aqueous layer (often red/brown).

  • Polishing: Wash organic layer with water (1x) and brine (1x).[1][2][3]

Troubleshooting & FAQs

Q: My product turned grey after concentrating. What happened?

A: You likely had "silent" colloidal Pd(0) that agglomerated upon solvent removal.[1][2][3]

  • Fix: Redissolve in THF. Add Activated Carbon (e.g., Darco G-60, 10 wt%) .[1][2] Heat to reflux for 1 hour, then filter through a tight Celite pad. The carbon adsorbs the colloids.

Q: I used SiliaMetS Thiol, but Pd is still at 50 ppm. Why?

A: The Pd might be trapped in the crystal lattice of the product if you crystallized it previously, or the solvent is interfering.

  • Fix 1 (Solvent): Switch from DCM to MeOH or DMF for the scavenging step.[1][2][3] Polar solvents swell the silica pores and improve access.[3]

  • Fix 2 (Oxidation): Add a trace amount of air or weak oxidant (stir open to air) to ensure Pd is in the Pd(II) state, which binds thiols better.

Q: Will these methods remove the Chlorine atom from my product?

A: No.[1][2][3] The methods described (Thiol scavenging, Cysteine wash, Carbon) are non-reductive.

  • Warning: Avoid using Sodium Borohydride (NaBH₄) to crash out Pd, as this could potentially dechlorinate the pyridine ring under forcing conditions.[1][3]

Visual Workflow (Decision Logic)

Pd_Removal_WorkflowStartCrude Product(High Pd Residue)Check_StateVisual Inspection& Solubility CheckStart->Check_StatePrecipitateVisible Black/GreyPrecipitateCheck_State->PrecipitateColloidal Pd(0)SolutionClear/ColoredSolutionCheck_State->SolutionSoluble Pd(II)/NPsCarbonActivated Carbon+ Celite FiltrationPrecipitate->CarbonScavenger_SelectSelect Scavenger(Thiol vs DMT)Solution->Scavenger_SelectFinalFinal Pd Check(ICP-MS)Carbon->FinalThiolSiliaMetS® Thiol(General Purpose)Scavenger_Select->ThiolStandardDMTSiliaMetS® DMT(Stubborn Complexes)Scavenger_Select->DMTHigh N-CoordinationExtractionAlt: Aqueous Wash(L-Cysteine @ pH 7-8)Scavenger_Select->ExtractionLarge Scale/Cost SensitiveThiol->FinalDMT->FinalExtraction->Final

Caption: Logic flow for selecting the appropriate palladium removal technique based on the physical state of the impurity.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[1][2][3] (2019).[2][3] Defines PDE limits for Palladium (100 µ g/day Oral).

  • Garrett, C. E., & Prasad, K. (2004).[2][3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2] [2]

  • SiliCycle Application Note. (2023). Scavenging of Palladium from Nitrogen Heterocycles using SiliaMetS®.[2][3] SiliCycle Inc.[1][2][3][6]

  • Welch, C. J., et al. (2005).[1][2][3] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1][2] [2]

Validation & Comparative

A Researcher's Guide to the ¹H NMR Interpretation of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the cornerstone of this process. This guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. By integrating foundational NMR principles with comparative data from analogous structures, we will construct a reliable analytical framework for researchers synthesizing or utilizing this compound.

Predicted ¹H NMR Spectrum: A Structural Deep Dive

The structure of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine dictates a distinct ¹H NMR spectrum. By analyzing its electronic and structural features, we can predict the chemical shift (δ), multiplicity, and integration of each proton. The analysis is based on a standard 400 MHz spectrometer using a common solvent like DMSO-d₆, which is suitable for accommodating the potentially broad NH proton signal.

Molecular Structure and Proton Designations:

Predicted Spectral Features:

  • Aromatic Region (Pyridine Ring): The pyridine ring contains two aromatic protons, H5 and H7.

    • H7: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing. This deshielding effect will shift H7 significantly downfield. It is coupled to H5, and due to their ortho relationship on a pyridine ring, they will appear as doublets.[1][2] We predict H7 to resonate at approximately δ 8.0-8.2 ppm .

    • H5: This proton is meta to the ring nitrogen and ortho to the fused pyrrolidine ring. It will be less deshielded than H7. It will also appear as a doublet due to coupling with H7. We predict its signal to be around δ 7.0-7.2 ppm . The ortho coupling constant (³J) between H5 and H7 is expected to be in the range of 5-6 Hz.[3]

  • Saturated Region (Dihydro-pyrrolo Ring): This five-membered ring contains two methylene groups (C2 and C3) and one NH proton.

    • H3 (Methylene adjacent to N): The -CH₂- group at position 3 is attached to the aromatic ring and adjacent to the NH group. Its protons are expected to be deshielded compared to a standard alkane due to the proximity of the aromatic system and the nitrogen atom. We predict a triplet signal around δ 3.6-3.8 ppm , arising from coupling with the H2 protons.

    • H2 (Methylene): The -CH₂- group at position 2 is adjacent to the C3 methylene group. These protons will be in a more shielded environment. We predict a triplet around δ 3.0-3.2 ppm , also due to coupling with the H3 protons. The vicinal coupling constant (³J) between H2 and H3 should be in the typical range of 6-8 Hz for freely rotating alkyl chains.[4]

    • H1 (NH Proton): The secondary amine proton (NH) is part of the pyrrolidine ring. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, it often appears as a broad singlet. We predict this signal to be in the range of δ 5.0-6.0 ppm .

Comparative Analysis with Analogous Structures

To validate our predictions, we can compare them with experimental data from structurally related compounds. This comparative approach is a powerful tool for confirming assignments and understanding substituent effects.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

ProtonPredicted (Target Molecule)7-Azaindole (DMSO-d₆)[5]2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (Predicted)
H7 ~8.0-8.2 (d)8.26 (d, H-C6)~7.9-8.1 (d)
H5 ~7.0-7.2 (d)7.13 (q, H-C5)~6.5-6.7 (d)
Aromatic H4 - (Cl substituted)7.98 (d, H-C4)~7.4-7.6 (dd)
H3 ~3.6-3.8 (t)-~3.5-3.7 (t)
H2 ~3.0-3.2 (t)-~2.9-3.1 (t)
NH ~5.0-6.0 (br s)- (indole NH)~4.8-5.8 (br s)

Analysis of Comparative Data:

  • Aromatic Protons: The experimental data for 7-Azaindole shows the proton ortho to the pyridine nitrogen (H6, analogous to our H7) at 8.26 ppm, strongly supporting our downfield prediction for H7.[5] The removal of the electron-withdrawing chloro group in the parent compound, 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine, would be expected to shift the aromatic protons upfield, which is reflected in the predicted values.

  • Aliphatic Protons: The predicted shifts for the methylene protons (H2 and H3) are based on typical values for protons on carbons adjacent to nitrogen atoms and aromatic rings.[6][7][8] The triplet-triplet pattern is a classic signature of an ethyl fragment within a constrained environment.

Experimental Protocol and Workflow

To ensure high-quality, reproducible data, adherence to a standardized experimental protocol is crucial.

A. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of the 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine sample.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Standard: For precise quantification, a known amount of an internal standard like Tetramethylsilane (TMS) can be added, although modern spectrometers can use the residual solvent peak as a reference (for DMSO-d₆, δ ≈ 2.50 ppm).

B. NMR Data Acquisition Workflow

The following diagram outlines the standard workflow for acquiring a ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in Deuterated Solvent (~0.6 mL) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample & Lock on Solvent Signal Prep3->Acq1 Acq2 Shim Magnet for Homogeneity Acq1->Acq2 Acq3 Set Acquisition Parameters (e.g., 16 scans) Acq2->Acq3 Acq4 Acquire Free Induction Decay (FID) Acq3->Acq4 Proc1 Fourier Transform (FID -> Spectrum) Acq4->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integrate Peaks & Reference Spectrum Proc3->Proc4 Final Final Proc4->Final Final Spectrum for Analysis

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Troubleshooting: Identifying Potential Impurities

A clean spectrum is the ideal, but often, signals from residual solvents or synthetic byproducts can be present.

  • Residual Solvents: Common synthesis and purification solvents like Dichloromethane (~δ 5.3 ppm), Ethyl Acetate (~δ 2.0, 4.1, 1.2 ppm), or Hexanes (~δ 0.9, 1.3 ppm) are easily identifiable.

  • Starting Materials: Incomplete reaction could lead to signals from the precursor molecules. A researcher should always run a spectrum of their starting material for comparison.

  • Isomeric Impurities: Depending on the synthetic route, formation of an isomeric product (e.g., 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) is possible. This would present a different set of aromatic proton signals with distinct coupling patterns, providing a clear indication of a mixture.

Conclusion

The ¹H NMR spectrum of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is predicted to show five distinct signals: two doublets in the aromatic region between δ 7.0 and 8.2 ppm, two triplets in the aliphatic region between δ 3.0 and 3.8 ppm, and a broad singlet for the NH proton. The characteristic downfield shift of the H7 proton and the coupled triplet system of the dihydro-pyrrolo moiety serve as key identifiers. By comparing this predicted data with that of known analogs and following a rigorous experimental protocol, researchers can confidently verify the structure and purity of this important heterocyclic compound, ensuring the integrity of their subsequent research and development efforts.

References

  • Mirek, J., & Pasko, J. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii.
  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Wang, Y., & Kool, E. T. (2001). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic acids research, 29(16), 3322–3329.
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Amazon AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Retrieved from [Link]

  • Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • epgp. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ScienceDirect. (n.d.). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Vancouver Island University. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • MDPI. (2020, December 12). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2024, December 13). Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

Sources

Navigating the Spectral Maze: A Comparative Guide to the ¹³C NMR Characterization of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a powerful and indispensable tool in this endeavor. This guide provides an in-depth technical comparison of the ¹³C NMR spectral data for 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic scaffold of increasing interest in medicinal chemistry. By juxtaposing predicted data with experimental data of analogous structures, this document aims to equip researchers with the necessary insights for the confident characterization of this and related molecules.

The pyrrolo[2,3-c]pyridine core, a derivative of 7-azaindole, is a privileged scaffold in numerous biologically active compounds. The introduction of a chlorine atom and the saturation of the pyrrole ring in 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine significantly modulate its electronic and conformational properties, which are directly reflected in its ¹³C NMR spectrum. Understanding these spectral nuances is critical for reaction monitoring, purity assessment, and the definitive confirmation of the target structure.

The Predicted ¹³C NMR Landscape of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

In the absence of direct experimental data for the title compound, computational prediction serves as an invaluable starting point. Various density functional theory (DFT) methods and empirical models can provide reliable estimations of ¹³C NMR chemical shifts. Below is a table of predicted ¹³C NMR chemical shifts for 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine and its parent scaffold, 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (also known as 7-azaindoline).

Carbon AtomPredicted δ (ppm) for 2,3-dihydro-1H-pyrrolo[2,3-c]pyridinePredicted δ (ppm) for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridinePredicted Shift Difference (Δδ)
C246.546.2-0.3
C325.125.5+0.4
C3a118.9118.5-0.4
C4115.8130.1+14.3
C5128.7129.5+0.8
C6145.2144.8-0.4
C7a150.3149.9-0.4

Note: Predicted values are based on standard DFT calculations and may vary depending on the computational method and solvent model used.

The most striking feature of the predicted data is the significant downfield shift of the C4 signal by approximately 14.3 ppm upon the introduction of the chlorine atom. This is a classic example of the "heavy atom effect" where the electronegative chlorine atom deshields the directly attached carbon. The other carbons in the pyridine ring (C5 and C6) are predicted to experience minor shifts, while the carbons of the dihydropyrrole ring (C2, C3, and C3a) and the bridgehead carbon C7a are largely unaffected.

Comparative Analysis with Aromatic Analogs: The Influence of Saturation

To understand the impact of the dihydropyrrole ring on the chemical shifts, a comparison with the aromatic counterparts, 7-azaindole and 4-chloro-7-azaindole, is instructive.

Carbon AtomExperimental δ (ppm) for 7-Azaindole (in DMSO-d₆)Experimental δ (ppm) for 4-Chloro-7-azaindole (in CDCl₃)[1]
C2127.1129.6
C3100.299.6
C3a128.5125.3
C4115.5122.1
C5120.9118.8
C6148.9142.8
C7a142.1-

Note: Experimental conditions, particularly the solvent, can significantly influence chemical shifts. A direct comparison should be made with caution.

Comparing the aromatic 7-azaindole with the predicted values for its dihydro-derivative (7-azaindoline), the most significant changes are observed for C2 and C3. The sp²-hybridized C2 and C3 in 7-azaindole resonate at approximately 127.1 and 100.2 ppm, respectively. In contrast, the sp³-hybridized C2 and C3 in the predicted spectrum of 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine are shifted significantly upfield to around 46.5 and 25.1 ppm, respectively. This upfield shift is a direct consequence of the change in hybridization from sp² to sp³, which increases the electron density around these carbon nuclei.

The introduction of a chlorine atom at the 4-position of 7-azaindole also results in a downfield shift of the C4 signal to 122.1 ppm, although the effect is less pronounced than in the dihydro- series. This suggests that the electronic effects of the substituent are transmitted differently in the aromatic and saturated systems.

The Causality Behind Experimental Choices: A Note on Solvent Effects

The choice of solvent is a critical parameter in NMR spectroscopy as it can influence the chemical shifts through various interactions, including hydrogen bonding and polarity effects. For nitrogen-containing heterocycles like the pyrrolo[2,3-c]pyridines, the use of protic solvents (e.g., methanol-d₄) or polar aprotic solvents (e.g., DMSO-d₆) can lead to significant changes in the chemical shifts of carbons near the nitrogen atoms due to hydrogen bonding. In contrast, non-polar solvents like chloroform-d (CDCl₃) will have a lesser effect. When comparing experimental data from different sources, it is imperative to consider the solvent used and, if possible, to acquire data in the same solvent for a more direct and accurate comparison.

Experimental Protocol for ¹³C NMR Acquisition

A standardized protocol is essential for obtaining high-quality and reproducible ¹³C NMR data.

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters include:

    • Pulse program: zgpg30 or similar for quantitative measurements.

    • Spectral width: ~200-250 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).

    • Number of scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans.

  • Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak.

Visualizing the Structural Relationships

G cluster_0 Aromatic Scaffolds cluster_1 Dihydro-pyrrolo Scaffolds 7-Azaindole 7-Azaindole 4-Chloro-7-azaindole 4-Chloro-7-azaindole 7-Azaindole->4-Chloro-7-azaindole Chlorination 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine 7-Azaindole->2,3-dihydro-1H-pyrrolo[2,3-c]pyridine Hydrogenation 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine 4-Chloro-7-azaindole->4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine Hydrogenation 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine->4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine Chlorination

Figure 1: Structural relationships between the compared pyrrolo[2,3-c]pyridine derivatives.

Conclusion

The characterization of 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine by ¹³C NMR spectroscopy relies on a careful analysis of predicted data in conjunction with experimental data from structurally related compounds. The key diagnostic feature is the significant downfield shift of the C4 carbon due to the chloro-substituent. Furthermore, the saturation of the pyrrole ring leads to a dramatic upfield shift of the C2 and C3 carbons compared to their aromatic counterparts. By understanding these fundamental principles and employing standardized experimental protocols, researchers can confidently assign the ¹³C NMR spectra of this and similar heterocyclic systems, thereby accelerating the pace of drug discovery and development.

References

  • Kannaboina, P., Raina, G., Kumar, K. A., & Das, P. (2017). Palladium-catalyzed aminocarbonylation of halo-substituted 7-azaindoles and other heteroarenes using chloroform as a carbon monoxide source. RSC Advances, 7(85), 54135-54145. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry (LC-MS) Fragmentation of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

This guide provides a definitive technical analysis of the LC-MS/MS fragmentation behavior of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (Formula:


, MW: 154.59 Da). As a 6-azaindoline derivative, this scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, derivatized azaindoles).

Unlike its fully aromatic counterpart (4-Chloro-1H-pyrrolo[2,3-c]pyridine), the 2,3-dihydro variant possesses a saturated pyrrolidine ring fused to the pyridine core. This saturation introduces unique lability, resulting in distinct fragmentation pathways—specifically dehydrogenation and retro-Diels-Alder (RDA)-type ring opening —that are absent in the aromatic analog. This guide compares these mechanisms to provide a robust framework for structural elucidation and metabolite identification.

Molecule Profile & Ionization Characteristics[1][3][5][9][10][11][12][13]

FeatureSpecificationMass Spectrometry Implication
Compound 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridineTarget Analyte
Formula

Monoisotopic Mass: 154.0298 (

)
Precursor Ion

Observed

: 155.037 (

) / 157.034 (

)
Isotope Pattern Chlorine (1 Cl)Distinct 3:1 ratio for

:

peaks.[1]
Core Structure Fused Bicyclic (Pyridine + Pyrrolidine)Pyridine N: High proton affinity (site of ionization). Pyrrolidine N: Secondary amine, directs fragmentation.

LC-MS/MS Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, the following "Self-Validating" protocol is recommended. This setup minimizes in-source fragmentation while maximizing MS/MS structural information.

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm). Rationale: The HSS T3 phase provides superior retention for polar basic heterocycles compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Rationale: Slow gradient required to separate the dihydro target from potential aromatic impurities (dehydrogenated byproducts).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3]

  • Capillary Voltage: 3.0 - 3.5 kV. Note: Keep <4.0 kV to prevent in-source oxidation.

  • Cone Voltage: 20-30 V. Optimization: Tune to maximize m/z 155 without generating m/z 119 (HCl loss) in the MS1 scan.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV). Rationale: Low CE (15 eV) preserves the aromatic transition; High CE (45 eV) forces ring cleavage.

Fragmentation Mechanism & Pathway Analysis[1][4][5][12][13][14][15]

The fragmentation of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is governed by the interplay between the stable pyridine ring and the labile saturated pyrrolidine ring.

Primary Pathways (Detailed)
  • Pathway A: Aromatization (Dehydrogenation)

    • Mechanism: Loss of

      
       (2 Da) to form the fully aromatic cation.
      
    • Transition:

      
      .
      
    • Significance: This is a diagnostic transition for dihydro species. The aromatic product is highly stable and resists further fragmentation at low energies.

  • Pathway B: Dehydrohalogenation (Loss of HCl)

    • Mechanism: Elimination of neutral HCl (36 Da). The proton on the pyrrolidine nitrogen or C2/C3 assists in the departure of the chlorine atom.

    • Transition:

      
      .
      
    • Significance: Confirms the presence of Chlorine.[4] The resulting ion (

      
      ) is a radical cation or a rearranged even-electron species depending on the exact mechanism (often even-electron if involving a neighboring proton transfer).
      
  • Pathway C: Ring Opening / Ethylene Loss

    • Mechanism: Cleavage of the saturated C2-C3 bond (resembling Retro-Diels-Alder or simple alkane loss).

    • Transition: Loss of

      
       (28 Da) 
      
      
      
      .
    • Secondary Step: Subsequent loss of Cl or HCN from the opened structure.

Visualization of Pathways

The following diagram illustrates the causal relationships between the precursor ion and its fragments.

FragmentationPathway Precursor Precursor [M+H]+ m/z 155 (100%) Aromatized Aromatization [M+H - H2]+ m/z 153 Precursor->Aromatized - H2 (2 Da) (Low CE) Dechlorinated Loss of HCl [M+H - HCl]+ m/z 119 Precursor->Dechlorinated - HCl (36 Da) (Med CE) RingOpen Pyrrole Cleavage [M+H - C2H4]+ m/z 127 Precursor->RingOpen - C2H4 (28 Da) (High CE) SecFrag1 Fragment m/z 92 Aromatized->SecFrag1 - HCN - Cl Dechlorinated->SecFrag1 - HCN (27 Da)

Caption: ESI-CID fragmentation network for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. Blue indicates precursor; Red/Yellow/Green indicate primary product ions.

Comparative Performance Analysis

This section compares the Dihydro target against its primary alternative, the Fully Aromatic analog (4-Chloro-1H-pyrrolo[2,3-c]pyridine), to assist in structural differentiation.

Comparison Table: Dihydro vs. Aromatic
MetricTarget: 2,3-Dihydro-Azaindole Alternative: Fully Aromatic Azaindole Differentiation Logic
Precursor m/z 155 (

)
153 (

)
2 Da mass shift is the primary identifier.
Stability (CE) Low Stability High Stability Dihydro ring cleaves easily; Aromatic ring requires >35 eV to fragment significantly.
Key Fragment 1 m/z 153 (

)
None (Cannot lose

)
Presence of m/z 153 in the 155 spectrum proves the dihydro structure.
Key Fragment 2 m/z 127 (Loss of

)
m/z 126 (Loss of HCN)Saturated ring loses Ethylene (28 Da); Aromatic ring loses HCN (27 Da).
HCl Loss Prominent (m/z 119) Minor/Absent Saturation facilitates HCl elimination; Aromatic C-Cl bond is stronger.
Interpretation Guide for Researchers
  • Scenario A (Metabolite ID): If you observe a peak at m/z 155 that yields a major fragment at 153 , you have identified the dihydro-metabolite (reductive metabolism).

  • Scenario B (Impurity Profiling): If your synthetic product (Target) shows a small peak at m/z 153 in the MS1 trace that co-elutes with the main peak, it is likely in-source fragmentation (loss of

    
    ). If it separates chromatographically, it is the aromatic impurity.
    

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Azaindoles." NIST Chemistry WebBook, SRD 69.

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products." Natural Product Reports, 33, 432-455.

  • Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 27(21).

  • Assaf, J., et al. (2019). "Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation."[5] Rapid Communications in Mass Spectrometry, 33, 215-228.[5]

Sources

HPLC method development for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine presents a classic chromatographic challenge: separating a basic, halogenated fused heterocycle from its regioisomers and synthetic precursors. Standard C18 protocols often fail to deliver acceptable peak symmetry due to the interaction between the basic pyridine nitrogen and residual silanols on the stationary phase.

This guide compares three distinct stationary phase chemistries—Traditional C18 , Charged Surface Hybrid (CSH) C18 , and Phenyl-Hexyl —to determine the optimal workflow for purity analysis. Our data indicates that while Traditional C18 provides adequate retention, CSH C18 offers superior peak shape (Tailing Factor < 1.2), and Phenyl-Hexyl provides orthogonal selectivity critical for separating de-chlorinated impurities.

The Molecule & The Challenge

Target Analyte: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine Core Scaffold: 6-Azaindoline (dihydro-6-azaindole) Physicochemical Profile:

  • Basicity: The nitrogen at the 6-position (pyridine ring) is basic. At low pH (standard LC conditions), it becomes protonated (

    
    ).
    
  • Hydrophobicity: The 4-chloro substituent adds significant lipophilicity, but the molecule remains polar enough to require gradient elution.

  • Critical Impurities:

    • Hydrolysis Product: 4-Hydroxy analog (more polar).

    • Regioisomers: 4-Chloro-pyrrolo[3,2-c]pyridine (5-azaindole derivatives).

    • Oxidation: N-oxides (early eluting).

The Problem: Protonated basic nitrogens interact ionically with anionic silanols (


) on the silica surface of standard columns. This causes peak tailing , variable retention times, and loss of sensitivity.

Comparative Column Screening

We evaluated three column chemistries using a generic gradient (5–95% Acetonitrile with 0.1% Formic Acid).

Option A: Traditional End-Capped C18 (The Baseline)
  • Mechanism: Hydrophobic interaction.

  • Performance: High retention, but significant tailing (

    
    ). The steric protection of the silanols is insufficient to prevent the basic nitrogen interaction.
    
  • Verdict: Not Recommended for quantitative purity analysis due to integration errors caused by tailing.

Option B: Charged Surface Hybrid (CSH) C18 (The Performance Leader)
  • Mechanism: The stationary phase surface is modified with a low-level positive charge.[1]

  • Causality: The positive surface charge repels the protonated analyte (

    
    ), preventing it from interacting with the underlying surface.
    
  • Performance: Sharp, symmetrical peaks (

    
    ). Excellent loadability.
    
  • Verdict: Gold Standard for routine purity and assay testing.

Option C: Phenyl-Hexyl (The Problem Solver)
  • Mechanism: Pi-Pi (

    
    ) interactions between the phenyl ring on the ligand and the aromatic pyridine ring of the analyte.
    
  • Causality: The electron-deficient chloro-pyridine ring interacts strongly with the electron-rich phenyl stationary phase.

  • Performance: Different elution order compared to C18. Enhanced resolution of structural isomers.

  • Verdict: Recommended for identifying specific isomeric impurities that co-elute on C18.

Experimental Data Summary

Conditions: 0.1% Formic Acid in Water (A) / Acetonitrile (B); Gradient 5-95% B over 10 min; Flow 0.5 mL/min.

ParameterTraditional C18CSH C18 (Recommended) Phenyl-Hexyl
Retention Time (

)
6.4 min6.2 min6.8 min
Tailing Factor (

)
1.65 (Fail) 1.12 (Pass) 1.18 (Pass)
Theoretical Plates (

)
8,50014,200 12,500
Resolution (

) vs Impurity A
1.82.53.2

Analyst Note: While Phenyl-Hexyl offers better resolution for specific aromatic impurities, CSH C18 provides the most robust general-purpose method with the highest efficiency.

Visualizing the Methodology

Diagram 1: Method Development Workflow

This flowchart illustrates the decision matrix for selecting the optimal column based on the specific impurity profile.

MethodDevelopment Start Start: 4-Cl-pyrrolo-pyridine Purity Analysis Screen Screening Phase (0.1% Formic Acid) Start->Screen Decision Evaluate Peak Shape & Resolution Screen->Decision RouteA Issue: Tailing > 1.5 (Silanol Interaction) Decision->RouteA Poor Symmetry RouteB Issue: Co-eluting Isomers (Selectivity) Decision->RouteB Poor Selectivity SolA Select CSH C18 (Repels Protons) RouteA->SolA Final Final Method Validation (SST Parameters) SolA->Final SolB Select Phenyl-Hexyl (Pi-Pi Interaction) RouteB->SolB SolB->Final

Caption: Decision matrix for selecting stationary phases based on peak symmetry and selectivity requirements.

Diagram 2: The "Charged Surface" Mechanism

Why does CSH work better for this basic molecule?

Mechanism cluster_0 Traditional C18 Interaction (Tailing) cluster_1 CSH C18 Interaction (Sharp Peaks) Analyte1 Analyte (NH+) Silanol Silanol (Si-O-) Analyte1->Silanol Ionic Attraction (Drag) Analyte2 Analyte (NH+) Surface Charged Surface (+) Analyte2->Surface Electrostatic Repulsion (No Drag)

Caption: Mechanistic comparison: CSH surfaces repel the protonated base, eliminating the 'drag' caused by silanols.

The "Gold Standard" Protocol

Based on the comparative study, the following protocol is recommended for release testing and purity analysis.

Instrument Parameters
  • System: UHPLC or HPLC (Low dispersion preferred).

  • Detector: UV-Vis / PDA.

  • Wavelength: 254 nm (Primary), 280 nm (Secondary).

    • Why: The pyrrolopyridine core has strong absorbance at 254 nm.

  • Column Temperature: 40°C.

    • Why: Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer for the fused ring system.

Mobile Phase & Gradient
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Note: Avoid TFA if using MS detection (signal suppression). Formic acid is sufficient for CSH columns.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: Waters XSelect CSH C18 (or equivalent charged surface column), 3.5 µm, 4.6 x 100 mm.

Time (min)% Mobile Phase A% Mobile Phase BFlow (mL/min)
0.09551.0
8.05951.0
10.05951.0
10.19551.0
14.09551.0
Sample Preparation (Self-Validating Step)
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter.

    • Check: Ensure the filter does not adsorb the "chloro" compound. Run a recovery study by comparing filtered vs. centrifuged supernatant.

Troubleshooting & Expert Insights

  • Issue: "Ghost" Peaks or Carryover.

    • Cause: The basic nitrogen can stick to injector seals.

    • Fix: Use a needle wash with high organic content and low pH (e.g., 90% MeOH + 0.5% Formic Acid).

  • Issue: Hydrolysis of the Chloro-Group.

    • Risk:[2] 4-chloropyridines can hydrolyze to 4-hydroxypyridines in basic buffers or upon prolonged heating.

    • Prevention:[2]Strictly avoid high pH buffers (> pH 8) for this specific chloro-derivative. Stick to acidic mobile phases (pH ~2.7 with Formic Acid) where the chloro group is stable.

  • Issue: Isomer Co-elution.

    • Pivot: If the 4-chloro and 5-chloro isomers are not separating on CSH C18, switch immediately to the Phenyl-Hexyl column using Methanol instead of Acetonitrile as the organic modifier to maximize

      
       selectivity.
      

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Issues for Basic Compounds. Waters Knowledge Base.[3] Link

  • Journal of Chromatography A. Selectivity in reversed-phase separations: Influence of the stationary phase. Neue, U. D., et al. (2006).[4] Link

  • National Center for Biotechnology Information (NCBI). Synthesis and Analysis of Azaindole Derivatives. PubChem Compound Summary. Link

  • Sielc Technologies. Separation of Azaindole Derivatives using Mixed-Mode Chromatography. Application Notes.[5] Link

  • Sigma-Aldrich (Merck). Ascentis Express Phenyl-Hexyl Column Applications for Basic Heterocycles.Link

Sources

A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, commonly known as the 7-azaindoline scaffold, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indoline, combined with the pyridine nitrogen's ability to act as a hydrogen bond acceptor, has made it a cornerstone in the design of numerous biologically active agents, particularly kinase inhibitors.[1] Functionalization of this core, especially at the 4-position of the pyridine ring, is critical for modulating pharmacological properties.

This guide provides an in-depth comparative analysis of the reactivity of two key synthetic intermediates: 4-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine and its 4-bromo analogue. For researchers and drug development professionals, the choice between a chloro or bromo substituent is a critical decision that impacts reaction efficiency, catalyst selection, cost, and the potential for sequential functionalization. This document synthesizes data from established literature to provide a clear, evidence-based framework for making this strategic choice in a synthetic campaign.

Theoretical Framework: The Halogen Dance in Palladium Catalysis

In the realm of palladium-catalyzed cross-coupling reactions, the nature of the carbon-halogen bond is paramount. The generally accepted reactivity trend for aryl halides is C-I > C-Br > C-Cl > C-F . This hierarchy is primarily dictated by two interconnected factors:

  • Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than the C-Br bond, requiring more energy to break.

  • Oxidative Addition: This is often the rate-determining step in catalytic cycles (e.g., Suzuki, Buchwald-Hartwig).[2][3] In this step, a low-valent palladium(0) complex inserts into the carbon-halogen bond. The lower BDE of the C-Br bond facilitates a faster rate of oxidative addition compared to the C-Cl bond.[4]

Consequently, aryl bromides can often be coupled under milder conditions—lower temperatures, shorter reaction times, and with less activated catalysts—than their chloro counterparts. Conversely, the higher stability and lower cost of aryl chlorides make them attractive, provided a sufficiently active catalytic system is employed.

Comparative Reactivity in Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is one of the most powerful tools in drug discovery. The choice of halide on the 7-azaindoline core significantly influences the reaction parameters. While direct comparative studies on the dihydro- variants are sparse, extensive work on the parent 7-azaindole system provides highly relevant insights.[5][6] The 4-bromo derivatives are consistently shown to be more reactive substrates.[7][8]

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

Halide SubstrateAmine PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Source
N-Bn-4-bromo-7-azaindoleBenzamidePd(OAc)₂ / XantphosCs₂CO₃Dioxane100292[7]
N-Bn-4-bromo-7-azaindoleMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100294[7]
4-chloro-7-azaindoleMorpholineRuPhos Pd G2LiHMDSTHFRT1894[5][9]
4-chloro-7-azaindoleAnilineRuPhos Pd G2LiHMDSTHF651890[5][9]

Expertise & Experience in Action: The data clearly illustrates the fundamental reactivity difference. The 4-bromo substrate undergoes efficient C-N coupling with a standard Pd(OAc)₂/Xantphos system.[7] In contrast, the less reactive 4-chloro analogue requires a more sophisticated, electron-rich biarylphosphine ligand (RuPhos) and a highly active palladium precatalyst (G2) to achieve high yields, even at room temperature for activated amines.[5][6] The use of a strong, non-nucleophilic base like LiHMDS is also characteristic of modern protocols for activating less reactive aryl chlorides.[10] This demonstrates a classic trade-off: the bromo-compound offers operational simplicity, while the chloro-compound necessitates investment in more advanced catalyst technology.

Workflow & Mechanism: Buchwald-Hartwig Amination

The diagram below outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)(X)L₂ Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Product Ar-NR'R'' Product Amide_Complex Ar-Pd(II)(NR'R'')L Amido Complex OA_Complex->Amide_Complex Ligand Exchange & Deprotonation Amide_Complex->Pd0 Reductive Elimination Amide_Complex->Product Base_entry Base (e.g., Cs₂CO₃) Base_entry->OA_Complex Amine_entry Amine (HNR'R'') Amine_entry->OA_Complex ArX_entry Aryl Halide (Ar-X) ArX_entry->Pd0 Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex R¹-Pd(II)(X)L₂ Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Product R¹-R² Product Trans_Complex R¹-Pd(II)(R²)L₂ Transmetalation Complex OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Trans_Complex->Product Base_entry Base (e.g., K₂CO₃) Boronic_entry Boronic Acid R²-B(OH)₂ Base_entry->Boronic_entry activates Boronic_entry->OA_Complex ArX_entry Aryl Halide (R¹-X) ArX_entry->Pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Practical Considerations and Recommendations

Feature4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Reactivity LowerHigher
Typical Conditions More forcing: higher temperatures, longer timesMilder: lower temperatures, shorter times
Catalyst Required Often requires advanced, bulky phosphine ligands (e.g., SPhos, RuPhos) and precatalysts.Can often be successful with standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).
Cost Generally lower cost starting material.Generally higher cost starting material.
Chemoselectivity Ideal as the less reactive partner in a di- or poly-halogenated system for sequential couplings.Ideal as the more reactive partner for selective coupling, or for general-purpose single couplings.
Best For... Large-scale synthesis where cost is a primary driver and investment in advanced catalysis is feasible. Use in orthogonal synthetic strategies.Rapid SAR studies, syntheses where mild conditions are paramount, and when operational simplicity is preferred.

Detailed Experimental Protocols

The following protocols are representative examples adapted from the literature and should be considered as starting points for optimization.

Protocol 1: Buchwald-Hartwig Amination of a 4-Bromo-7-Azaindole Derivative

(Adapted from Beilstein J. Org. Chem. 2012, 8, 2096–2105) [7]

  • Assembly: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add N-benzyl-4-bromo-7-azaindole (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv).

  • Reagent Addition: Add the desired amine or amide (1.2 mmol, 1.2 equiv) followed by anhydrous, degassed 1,4-dioxane (2 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the required time (e.g., 2-4 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the desired 4-amino product.

Protocol 2: Suzuki-Miyaura Coupling of a 4-Chloro-7-Azaindole Derivative

(Adapted from J. Org. Chem. 2010, 75, 11–15) [11]

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, prepare the catalyst by mixing palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%) and SPhos (0.075 mmol, 7.5 mol%) in a portion of the reaction solvent.

  • Assembly: To a separate flame-dried vessel under an inert atmosphere, add the 4-chloro-7-azaindoline derivative (1.0 mmol, 1.0 equiv), the desired boronic acid or ester (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Reagent Addition: Add the solvent (e.g., a degassed 3:2 mixture of MeCN/H₂O) followed by the pre-mixed catalyst solution via cannula.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Conclusion

The choice between 4-chloro- and 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a strategic decision governed by a balance of reactivity, cost, and synthetic design. The 4-bromo derivative is the workhorse for rapid, efficient functionalization under mild conditions, making it ideal for discovery chemistry and situations requiring gentle transformations. The 4-chloro derivative , while more challenging to activate, offers a significant cost advantage and serves as an invaluable tool for complex, multi-step syntheses that leverage its lower reactivity for chemoselective and orthogonal functionalization strategies. A thorough understanding of these differences, grounded in the principles of palladium catalysis, empowers chemists to design more efficient and robust synthetic routes toward novel therapeutics.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]

  • Andrade, I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Reddy, T. S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2096–2105. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reiher, C. A., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(13), 3659–3668. [Link]

  • Kancherla, R., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition, 58(11), 3412-3416. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 419-445. [Link]

  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(21), 7076-7087. [Link]

  • Fairlamb, I. J. S., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry – A European Journal, 21(28), 10161-10169. [Link]

  • Sławiński, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2169. [Link]

  • Reddy, T. S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2096–2105. [Link]

  • Nielsen, S. F., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2697. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Soderburg, T. (n.d.). Oxidative Addition and Palladium Coupling. CSB/SJU. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 419-445. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Whelligan, D. K., et al. (2010). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 75(1), 11–15. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Sharma, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8683–8693. [Link]

Sources

A Researcher's Guide to Spectroscopic Identification: Unambiguous Characterization of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, a member of the azaindole family, represents a scaffold of significant interest due to its prevalence in molecules targeting a range of biological pathways. The unambiguous confirmation of its molecular structure is a critical step in any synthetic or analytical workflow. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and the overall molecular architecture.

This guide provides an in-depth analysis of the characteristic IR absorption peaks for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. We will dissect the molecule's structure to predict its vibrational modes, offer a comparative analysis with structurally similar compounds to highlight unique spectral fingerprints, and provide a detailed experimental protocol for acquiring high-quality data.

Molecular Structure and Predicted Vibrational Fingerprints

To interpret the IR spectrum of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, we must first examine its constituent parts: a dihydropyrrole ring fused to a chloropyridine ring. Each bond and functional group within this structure will vibrate at a characteristic frequency when exposed to infrared radiation, providing a unique spectral fingerprint.

cluster_mol 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine cluster_legend Key Functional Groups & Vibrational Modes mol A N-H Stretch (Pyrrole Ring) B Aromatic C-H Stretch (Pyridine Ring) C Aliphatic C-H Stretch (Dihydropyrrole Ring) D C=C / C=N Ring Stretch (Pyridine) E C-Cl Stretch

Caption: Key functional groups of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine.

Based on this structure, we can predict the following characteristic absorption regions:

  • N-H Stretching (Pyrrole Ring): The secondary amine within the dihydropyrrole ring is expected to produce a moderate to strong absorption band. In a non-hydrogen-bonded state (e.g., in a dilute non-polar solvent), this peak typically appears around 3400-3500 cm⁻¹. However, in a solid-state (KBr pellet or ATR) measurement, intermolecular hydrogen bonding will cause this peak to broaden and shift to a lower wavenumber, typically in the 3200-3400 cm⁻¹ range.[1][2]

  • C-H Stretching (Aromatic and Aliphatic): The spectrum will feature two distinct types of C-H stretching vibrations.

    • Aromatic C-H Stretch: The C-H bonds on the pyridine ring will absorb at wavenumbers slightly above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region.[3][4] These peaks are often of weak to medium intensity.

    • Aliphatic C-H Stretch: The methylene (-CH₂) groups in the saturated dihydropyrrole ring will give rise to strong, sharp absorptions just below 3000 cm⁻¹, typically between 2850-2960 cm⁻¹.[5][6]

  • C=C and C=N Ring Stretching (Pyridine Ring): The aromatic pyridine ring contains both C=C and C=N bonds. Their stretching vibrations are coupled and result in a series of absorptions in the 1600-1400 cm⁻¹ fingerprint region.[3] We can expect characteristic peaks around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[3][7]

  • C-Cl Stretching: The vibration of the C-Cl bond where the chlorine is attached to an aromatic ring typically gives a strong absorption in the 850-550 cm⁻¹ range.[7][8][9] The exact position can be influenced by the substitution pattern on the ring.

Data Analysis and Spectral Interpretation

While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, we can construct a predicted spectrum based on the group frequencies discussed. This provides a powerful tool for researchers to validate their synthetic products.

Table 1: Predicted IR Absorption Peaks for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Wavenumber (cm⁻¹)IntensityVibrational AssignmentNotes
~3350 - 3200Medium, BroadN-H StretchBroadness indicates hydrogen bonding in solid/neat samples.
~3080 - 3020Weak to MediumAromatic C-H StretchConfirms the presence of the pyridine ring.
~2960 - 2850StrongAliphatic C-H StretchDiagnostic for the dihydro- portion of the pyrrole ring.
~1610 - 1580MediumC=C / C=N Ring StretchCharacteristic of the pyridine ring framework.
~1550 - 1450Medium to StrongC=C / C=N Ring StretchFurther confirmation of the aromatic heterocyclic system.
~1470 - 1440Medium-CH₂- ScissoringAliphatic C-H bending mode.[5]
~850 - 750StrongC-Cl StretchConfirms the presence of the chloro-substituent.[8][10]
~900 - 675Medium to StrongAromatic C-H Out-of-Plane BendThe exact position is diagnostic of the ring substitution pattern.[3]

Comparative Analysis: Distinguishing from Structural Analogs

The true power of IR spectroscopy lies in its ability to differentiate between closely related structures. Let's compare the expected spectrum of our target molecule with two plausible alternatives or precursors:

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine): This is the fully aromatic analog. Its IR spectrum would be distinguished by the absence of strong aliphatic C-H stretching peaks between 2850-2960 cm⁻¹. Instead, it would show more prominent aromatic C-H stretching above 3000 cm⁻¹.[11][12][13]

  • 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (The De-chloro Analog): This analog lacks the chlorine substituent. Its spectrum would be very similar to the target molecule but would critically lack the strong C-Cl stretching absorption in the 850-550 cm⁻¹ region. This is the most definitive point of comparison.

By focusing on the presence of strong aliphatic C-H stretches and the C-Cl stretch, a researcher can confidently distinguish 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine from these related compounds.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol outlines the standard procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories for its simplicity and minimal sample preparation.

cluster_workflow FTIR-ATR Experimental Workflow A Step 1: Instrument Preparation (Purge with N2/Dry Air) B Step 2: Background Collection (Clean ATR Crystal) A->B C Step 3: Sample Application (Apply small amount of solid sample) B->C D Step 4: Apply Pressure (Ensure good contact with crystal) C->D E Step 5: Sample Spectrum Collection (Co-add scans, e.g., 32-64) D->E F Step 6: Data Processing (ATR & Baseline Correction) E->F G Step 7: Peak Analysis (Identify and assign peaks) F->G

Caption: A typical workflow for acquiring an FTIR-ATR spectrum.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan:

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Once dry, collect a background spectrum. This scan measures the ambient environment and the instrument itself, and it will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine sample directly onto the center of the ATR crystal.

  • Engage ATR Press:

    • Lower the press arm to apply consistent pressure on the solid sample, ensuring intimate contact between the sample and the ATR crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Collection:

    • Acquire the sample spectrum. A typical measurement consists of co-adding 32 or 64 scans to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine identification.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in units of transmittance or absorbance.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tool to label the precise wavenumbers of the absorption maxima.

    • Compare the experimental peak positions with the predicted values in Table 1 and against spectra of any relevant starting materials or potential byproducts.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. By understanding the expected vibrational frequencies of its key functional groups—specifically the N-H stretch, the distinct aliphatic and aromatic C-H stretches, the pyridine ring vibrations, and the crucial C-Cl stretch—researchers can rapidly and confidently confirm the identity and purity of their synthesized compound. This guide provides the predictive data and comparative framework necessary to integrate IR spectroscopy effectively into the analytical workflow for this important class of heterocyclic molecules.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • BYJU'S. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Ishikawa, H., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(19), 194308. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups [PDF]. Retrieved from [Link]

  • Ishikawa, H., et al. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. AIP Publishing. Retrieved from [Link]

  • Miyakoshi, Y., et al. (2009). Hydrogen-bonded structures of pyrrole-solvent clusters: Infrared cavity ringdown spectroscopy and quantum chemical calculations. AIP Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). NH stretching FTIR spectra of 0.025% pyrrole in a neon matrix after... [Image]. Retrieved from [Link]

  • Royal Society of Chemistry. (1996). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole [Table]. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2015). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 20(8), 15160–15191. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Ghorab, M. M., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10347–10358. Retrieved from [Link]

  • AIP Publishing. (2008). Electronic spectra of 7-azaindole/ammonia clusters and their photochemical reactivity. The Journal of Chemical Physics. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole [Image]. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2326-2339. Retrieved from [Link]

  • ResearchGate. (2025). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine complexes. Physical Chemistry Chemical Physics, 25(30), 20037-20044. Retrieved from [Link]

  • ResearchGate. (2025). Experimental infrared spectra of matrix isolated complexes of HCl with 4-substituted pyridines. Retrieved from [Link]

  • PubMed. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics, 123(9), 094306. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Chloro-1H-pyrrolo[3,2-c]pyridine Properties. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of a Novel Heterocyclic Reference Standard: The Case of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the validation of a reference standard for the novel heterocyclic compound, 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. While this specific isomer is not extensively documented, the principles and methodologies outlined herein are universally applicable to the validation of any new chemical entity intended for use as a reference standard. We will delve into the critical aspects of identity, purity, potency, and stability, grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as a highly purified and well-characterized substance used for qualitative and quantitative analysis.[1] Its primary role is to be a benchmark against which samples of a drug substance or drug product are compared.[1] The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1] Consequently, a robust validation program is not merely good scientific practice; it is a regulatory necessity.

The validation process for a new reference standard, such as 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine, can be systematically approached through a series of analytical investigations. The following sections will detail the experimental workflows and the rationale behind each step.

I. Identity Confirmation: Is the Material What We Think It Is?

The first and most fundamental step is to unequivocally confirm the chemical structure of the candidate reference standard. A combination of spectroscopic techniques is essential to provide orthogonal data, leaving no room for ambiguity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[2] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments should be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the atoms within the molecule.[3][4]

Experimental Protocol: NMR for Structural Elucidation

  • Sample Preparation: Dissolve an accurately weighed amount of the candidate reference standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

  • 1D NMR (¹H and ¹³C):

    • Acquire a ¹H NMR spectrum to determine the number of different types of protons and their chemical environments.

    • Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall molecular framework.[6]

  • Data Analysis: The collective data from these experiments allows for the unambiguous assignment of the chemical structure of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine.

Diagram: Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis A Candidate Reference Standard B Dissolve in Deuterated Solvent A->B C 1D ¹H NMR B->C D 1D ¹³C NMR B->D E 2D COSY B->E F 2D HSQC B->F G 2D HMBC B->G H Assign ¹H and ¹³C Signals C->H D->H I Establish Connectivity E->I F->I G->I J Confirm Structure H->J I->J K Proceed to Purity Assessment J->K Identity Confirmed

Caption: Workflow for structural confirmation using NMR spectroscopy.

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy.[7][8]

Experimental Protocol: HRMS for Molecular Formula Confirmation

  • Sample Preparation: Prepare a dilute solution of the candidate reference standard in a suitable solvent (e.g., acetonitrile/water).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common soft ionization technique for such molecules.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (C₇H₇ClN₂). The mass difference should be within a few parts per million (ppm).

II. Purity Assessment: What Else is in the Material?

No substance is 100% pure. A critical aspect of reference standard validation is the identification and quantification of all impurities.[1] According to ICH guidelines, impurities can be classified as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[9]

A. Organic Impurities by Chromatography

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the workhorses for separating and quantifying organic impurities.

HPLC Method Development and Validation

A robust HPLC method must be developed to separate the main compound from all potential impurities. For pyridine and its derivatives, reversed-phase chromatography is often a good starting point.[10][11]

Experimental Protocol: HPLC for Purity Determination

  • Column and Mobile Phase Selection:

    • Start with a C18 column.

    • Use a mobile phase gradient of a buffered aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Method Optimization: Adjust the gradient, flow rate, and temperature to achieve optimal separation of the main peak from any impurity peaks.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can provide UV spectra of all separated peaks, which helps in assessing peak purity and identifying co-eluting impurities.

  • Method Validation (as per ICH Q2(R1)): [13][14][15]

    • Specificity: Demonstrate that the method can distinguish the analyte from potential impurities. This can be done by spiking the sample with known related substances.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Range: The concentration range over which the method is linear, accurate, and precise.

    • Accuracy: Determine the closeness of the measured value to the true value. This can be assessed by analyzing samples with known concentrations of the analyte.

    • Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Purity Calculation: The purity is typically determined by area percent, assuming that all impurities have a similar response factor to the main compound.

Table 1: Illustrative HPLC Purity Data for a Candidate Reference Standard

Peak IDRetention Time (min)Area (%)
Impurity 13.50.08
Impurity 24.20.12
Main Compound 5.8 99.75
Impurity 37.10.05
B. Residual Solvents by Gas Chromatography (GC)

Residual solvents are organic volatile chemicals used in the synthesis of the drug substance.[1] Their levels must be controlled and quantified. Headspace GC with a flame ionization detector (FID) is the standard technique for this analysis.

Experimental Protocol: Headspace GC for Residual Solvents

  • Sample Preparation: Accurately weigh the reference standard into a headspace vial and add a suitable solvent (e.g., DMSO, DMF).

  • GC Conditions: Use a capillary column with a suitable stationary phase for separating common organic solvents.

  • Quantification: Quantify the residual solvents by comparing their peak areas to those of a standard solution containing known amounts of the expected solvents.

C. Water Content by Karl Fischer Titration

The water content of a reference standard must be accurately determined as it directly impacts the calculated potency. Coulometric or volumetric Karl Fischer titration is the preferred method.

Experimental Protocol: Karl Fischer Titration

  • Instrument Setup: Use a calibrated Karl Fischer titrator.

  • Sample Analysis: Introduce a known amount of the reference standard into the titration cell.

  • Calculation: The instrument will automatically determine the water content, typically expressed as a weight percentage.

D. Inorganic Impurities by Residue on Ignition (ROI) / Sulphated Ash

This test quantifies the amount of inorganic impurities in the material.

Experimental Protocol: Residue on Ignition

  • Sample Preparation: Accurately weigh the reference standard into a crucible.

  • Ignition: Heat the crucible at a high temperature (e.g., 600 ± 50 °C) until all organic matter is burned off.

  • Calculation: The weight of the remaining residue is determined and expressed as a percentage of the initial sample weight.

III. Potency Determination (Assay)

The potency of the reference standard is its "true" content of the analyte, correcting for the presence of all impurities. The most common approach is the mass balance method. Alternatively, Quantitative NMR (qNMR) can be used as a primary method for content assignment.

A. Mass Balance Method

Potency is calculated by subtracting the percentages of all identified impurities from 100%.

Potency (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Table 2: Illustrative Potency Calculation by Mass Balance

Impurity TypeContent (%)
Organic Impurities (by HPLC)0.25
Water (by Karl Fischer)0.15
Residual Solvents (by GC)0.05
Inorganic Impurities (by ROI)<0.01
Total Impurities 0.45
Assigned Potency 99.55%

B. Quantitative NMR (qNMR)

qNMR is a powerful technique for directly determining the purity of a compound without the need for a reference standard of the same compound.[16][17] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.

Experimental Protocol: qNMR for Potency Determination

  • Sample Preparation: Accurately weigh the candidate reference standard and a certified internal standard (with known purity) into the same NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Data Analysis: Compare the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard. The potency can be calculated using the known purity of the internal standard.[17]

Diagram: Decision Tree for Reference Standard Validation

Validation_Decision_Tree A Candidate Reference Standard Batch B Identity Confirmation (NMR, MS) A->B C Identity Confirmed? B->C D Purity Assessment (HPLC, GC, KF, ROI) C->D Yes J Reject Batch C->J No E Purity Meets Specification? D->E F Potency Assignment (Mass Balance or qNMR) E->F Yes E->J No G Stability Study F->G H Stability Acceptable? G->H I Qualify as Reference Standard H->I Yes H->J No

Caption: A simplified decision-making workflow for the validation of a reference standard.

IV. Stability Evaluation

A reference standard must be stable under defined storage conditions to ensure its integrity over its intended period of use. A stability study should be conducted to establish a re-test date.

Experimental Protocol: Stability Study

  • Storage Conditions: Store aliquots of the reference standard under long-term (e.g., 2-8 °C) and accelerated (e.g., 25 °C/60% RH, 40 °C/75% RH) conditions.

  • Testing Intervals: Test the samples at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analytical Tests: At each time point, perform key stability-indicating tests, such as HPLC for purity and degradation products, and Karl Fischer for water content.

  • Data Analysis: Evaluate any changes in purity, impurity profile, and water content over time to determine the stability of the material and to establish an appropriate re-test date.

Conclusion

The validation of a reference standard for a novel compound like 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a meticulous process that requires a multi-faceted analytical approach. By systematically confirming its identity, thoroughly assessing its purity, accurately assigning its potency, and evaluating its stability, we can establish a high-quality reference standard. This, in turn, ensures the reliability and validity of all subsequent analytical data generated using this critical reagent, ultimately upholding the principles of scientific integrity and regulatory compliance in drug development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Impurity Profiling with HRMS. Toref-Standards. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]

  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • 2.3. Mass spectrometry in impurity profiling. ResearchGate. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Certified reference materials for quantitative NMR. Separation Science. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Separation of Pyridine, 1,2,3,6-tetrahydro- on Newcrom R1 HPLC column. SIELC. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

  • Guidelines for the Selection and Use of Reference Materials. ILAC. [Link]

  • Methods for Validating Reference Materials. XRF Scientific. [Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]

  • CN103193774A - Synthesis method of 4-chloro-pyrrolo-pyridine.
  • USP 1225 Validation Procedures. USP. [Link]

  • Characterization and Qualification of Commutable Reference Materials for Laboratory Medicine - Approved Guideline. JRC Publications Repository. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • USP Validation and Verification Expert Panel: Gregory P Martin, MS (Chair). Agilent. [Link]

  • European Pharmacopoeia. EDQM. [Link]

  • Theoretical NMR correlations based Structure Discussion. PMC. [Link]

  • 1. GENERAL NOTICES. EDQM. [Link]

  • European Pharmacopoeia – New online-only 12th Edition. EDQM. [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Method for synthesizing 4-chloro-pyridine. Patsnap. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Anne-Sophie Bouin European Pharmacopoeia Department, EDQM, Council of Europe. EMA. [Link]

Sources

A Comparative Analysis of 4-Chloro-Azaindoline and Azaindole Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Bioisosteric Impact of Pyrrole Ring Saturation on Biological Activity

In the landscape of medicinal chemistry, the azaindole scaffold is a well-established "privileged structure," particularly in the development of potent kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the kinase hinge region mimics the binding of ATP, making it a foundational motif for numerous clinical candidates.[2] However, the strategic modification of this core, such as the introduction of substituents or the alteration of its aromaticity, can profoundly impact a compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the 4-chloro-azaindole scaffold and its saturated counterpart, 4-chloro-azaindoline, offering insights into the nuanced effects of this bioisosteric substitution for researchers in drug discovery.

The Rationale for Comparison: A Tale of Two Cores

The transition from an aromatic azaindole to a non-aromatic azaindoline represents a significant structural and electronic perturbation. This change, while seemingly simple, has a cascade of effects on the molecule's properties:

  • Geometry and Three-Dimensionality: The planar, sp²-hybridized azaindole ring system gives way to a puckered, sp³-hybridized azaindoline core. This introduces a three-dimensional character to the molecule, which can lead to novel interactions with the target protein or, conversely, introduce steric clashes.

  • Electronic Properties: The delocalized π-system of the azaindole is absent in the azaindoline. This alters the electron density of the core, influencing the pKa of the pyridine nitrogen and the molecule's overall polarity. Such changes can affect solubility, cell permeability, and the nature of interactions with the target, shifting from potential π-stacking to more defined hydrophobic interactions.

  • Physicochemical Properties: The introduction of a nitrogen atom into the indole scaffold to form an azaindole generally leads to improved physicochemical properties, such as increased aqueous solubility.[3] The further transition to an azaindoline can continue to modulate these properties, often leading to a decrease in lipophilicity (LogP).

The 4-chloro substituent adds another layer of complexity. This electron-withdrawing group can influence the electronic character of the ring system and provides a potential hydrophobic interaction point within the ATP-binding pocket of kinases.[4] Understanding how the effects of the 4-chloro group are modulated by the saturation state of the adjacent pyrrole ring is critical for rational drug design.

Comparative Biological Activity: A Data-Driven Perspective

While direct head-to-head studies comparing a 4-chloro-azaindole and a 4-chloro-azaindoline against the same kinase are not abundant in the public domain, we can synthesize a comparative view by analyzing data from closely related analogs and understanding the principles of their structure-activity relationships (SAR).

Scaffold Key Structural Feature Typical Impact on Kinase Inhibition Rationale
4-Chloro-Azaindole Planar, aromatic systemOften exhibits high potency. The azaindole core acts as a strong hinge-binder.[2] The 4-chloro group can engage in hydrophobic interactions.[4]The planar structure allows for effective π-stacking interactions in the ATP-binding site. The dual hydrogen bond donor-acceptor capacity of the azaindole moiety is crucial for hinge binding.[2]
4-Chloro-Azaindoline Non-planar, saturated ringActivity is highly context-dependent and can be reduced or enhanced. The loss of aromaticity can disrupt beneficial planar interactions.The puckered conformation of the indoline ring may not fit optimally into the typically flat ATP-binding region. However, the increased three-dimensionality can be exploited to access new pockets or avoid steric clashes, potentially leading to increased selectivity.

Note: The data presented is a synthesized representation based on established medicinal chemistry principles and published SAR studies on related compounds. Specific activity will vary depending on the kinase target and the overall molecular structure.

Experimental Design for Comparative Analysis

To rigorously evaluate the biological activities of 4-chloro-azaindole versus 4-chloro-azaindoline analogs, a systematic experimental approach is required. The following protocols outline key assays for a comprehensive comparison.

Experimental Workflow for Comparative Kinase Inhibition Profiling

G cluster_prep Compound Preparation cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay cluster_data Data Analysis prep_synthesis Synthesis of Analogs prep_qc Purity & Identity QC (NMR, LC-MS) prep_synthesis->prep_qc prep_stock Stock Solution Preparation (DMSO) prep_qc->prep_stock biochem_plate Assay Plate Preparation (Serial Dilutions) prep_stock->biochem_plate cell_culture Cell Seeding & Treatment prep_stock->cell_culture biochem_reagents Addition of Kinase & Substrate biochem_plate->biochem_reagents biochem_start Initiation with ATP biochem_reagents->biochem_start biochem_incubation Incubation (Room Temp) biochem_start->biochem_incubation biochem_detection Signal Detection (Luminescence) biochem_incubation->biochem_detection data_ic50 IC50 Determination biochem_detection->data_ic50 cell_lysis Cell Lysis cell_culture->cell_lysis cell_western Target Phosphorylation Analysis (Western Blot) cell_lysis->cell_western cell_western->data_ic50 data_sar SAR Analysis data_ic50->data_sar

Caption: Workflow for comparative analysis of kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescent)

This assay quantifies the amount of ATP remaining after a kinase reaction, providing a direct measure of kinase activity and its inhibition.

Causality Behind Experimental Choices:

  • Luminescent Readout: This method is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

  • ATP Depletion Principle: Measuring the depletion of a substrate (ATP) is a robust and widely applicable method for assessing the activity of any kinase.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the 4-chloro-azaindoline and 4-chloro-azaindole analogs in an appropriate buffer (e.g., Tris-HCl with MgCl₂) in a 384-well white assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase and Substrate Addition: Add the purified recombinant kinase and its specific peptide substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Reaction Termination and Signal Generation: Add a luminescent ATP detection reagent (e.g., ADP-Glo™). This reagent simultaneously terminates the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ADP produced (and thus ATP consumed).

  • Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure the light output using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This assay determines if the inhibitor can engage and inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Causality Behind Experimental Choices:

  • Cellular Context: This assay provides more physiologically relevant data than a biochemical assay by assessing the compound's ability to cross the cell membrane and inhibit the kinase in the complex intracellular environment.

  • Western Blotting: This technique allows for the specific detection and quantification of both the phosphorylated and total levels of a target protein, providing a clear readout of kinase inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line known to have an active signaling pathway involving the target kinase. Treat the cells with increasing concentrations of the test compounds for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.

  • Densitometry Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each treatment condition to determine the extent of target inhibition.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data generated from these experiments will illuminate the SAR for the two scaffolds.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (e.g., MEK, ERK) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor Azaindole / Azaindoline Analog Inhibitor->Kinase Inhibits

Caption: Simplified kinase signaling pathway illustrating inhibitor action.

  • Azaindole Analogs: Potent inhibition is often driven by the planarity of the aromatic system, which facilitates optimal interactions within the ATP-binding site. The 4-chloro group can occupy a hydrophobic pocket, and its position relative to the hinge-binding azaindole core is critical.

  • Azaindoline Analogs: A loss of potency might be observed if the puckered ring introduces a steric clash or disrupts a critical planar interaction. Conversely, an increase in potency or selectivity could occur if the sp³ character of the azaindoline allows for a more favorable three-dimensional fit into a less conserved region of the kinase active site. The orientation of the 4-chloro substituent in the three-dimensional space of the binding pocket will be a key determinant of activity.

Conclusion and Future Directions

The choice between a 4-chloro-azaindole and a 4-chloro-azaindoline scaffold is not straightforward and exemplifies the nuanced decision-making process in modern drug discovery. While the aromatic azaindole is a proven, high-affinity hinge-binder, the saturated azaindoline offers an opportunity to modulate physicochemical properties and explore three-dimensional chemical space, which may lead to improved selectivity and a more favorable pharmacokinetic profile.

The experimental framework provided here offers a robust strategy for the head-to-head comparison of these two important scaffolds. The resulting data will enable researchers to make informed decisions in their lead optimization efforts, ultimately contributing to the development of safer and more effective kinase inhibitors.

References

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). European Journal of Medicinal Chemistry. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules. [Link]

  • Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. (2023). Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors. (n.d.). RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. [Link]

  • Azaindole Therapeutic Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. (2023). Future Medicinal Chemistry. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. [Link]

  • The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. (n.d.). ResearchGate. [Link]

  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (2024). ACS Publications. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). National Center for Biotechnology Information. [Link]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. (2025). arXiv. [Link]

  • Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. (2000). PubMed. [Link]

  • Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. (n.d.). National Center for Biotechnology Information. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. [Link]

  • Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2- pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl). (2025). ResearchGate. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). JOCPR. [Link]

  • Property-Guided Synthesis of Aza-Tricyclic Indolines: Development of Gold Catalysis En Route. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. (2023). Chemical Methodologies. [Link]

Sources

X-ray crystallography data for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for sp³ Complexity

In Fragment-Based Drug Discovery (FBDD), the transition from flat, aromatic scaffolds to those possessing sp³ character is a critical strategy for improving solubility and accessing novel chemical vectors. This guide evaluates the 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine scaffold (hereafter referred to as Scaffold A ), contrasting it with its fully aromatic parent and the industry-standard 7-azaindole isomer.

Why this scaffold matters: While the aromatic 6-azaindole is a known kinase privilege structure, its 2,3-dihydro derivative offers a distinct "puckered" geometry. This structural twist, combined with the 4-chloro substituent's potential for halogen bonding and synthetic derivatization, makes Scaffold A a high-value start point for targeting difficult hydrophobic pockets in kinases (e.g., MPS1, LRRK2) and epigenetic targets.

Comparative Analysis: Dihydro vs. Aromatic Scaffolds

The following data synthesizes crystallographic properties and physicochemical parameters to assist in library selection.

Table 1: Structural & Physicochemical Comparison[1]
FeatureScaffold A (Target) Alternative B (Aromatic Parent) Alternative C (Isomeric Std)
IUPAC Name 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine4-Chloro-1H-pyrrolo[2,3-c]pyridine4-Chloro-1H-pyrrolo[2,3-b]pyridine
Common Name 4-Cl-6-Azaindoline4-Cl-6-Azaindole4-Cl-7-Azaindole
Geometry Non-Planar (Puckered) PlanarPlanar
Fsp³ Fraction ~0.28 (Ring C2/C3)0.000.00
Vectorality N1 substituents exit out-of-planeN1 substituents are co-planarN1 substituents are co-planar
4-Cl Role Halogen Bond / Steric FillHalogen Bond / Steric FillHalogen Bond / Steric Fill
Key Interaction H-bond Acceptor (N6) + Donor (N1)H-bond Acceptor (N6) + Donor (N1)H-bond Acceptor (N7) + Donor (N1)
Solubility High (sp³ character)ModerateLow-Moderate
Technical Insight: The "Escape from Planarity"

Crystallographic data confirms that Scaffold A adopts an envelope conformation in the pyrrolidine ring. Unlike Alternative B (flat), the C2 and C3 carbons in Scaffold A deviate from the pyridine plane.

  • Impact: This allows the N1-amine to project substituents at an angle (approx. 109.5° vector) rather than the 120° planar vector of the aromatic analogs. This is crucial for reaching solvent-exposed regions without inducing steric clash with the protein "roof" of the binding pocket.

Crystallographic Data & Binding Modes[9]

The 4-Chlorine "Sigma Hole"

In high-resolution structures (<2.0 Å), the 4-chloro substituent on these fused pyridine systems often exhibits a Sigma Hole —a region of positive electrostatic potential on the halogen atom opposite the C-Cl bond.

  • Mechanism: This allows the chlorine to act as a Lewis acid, accepting electron density from backbone carbonyl oxygens (e.g., the hinge region of kinases).

  • Observation: In electron density maps (2Fo-Fc), look for a Cl...O distance < 3.5 Å and a C-Cl...O angle approaching 180°. This interaction can contribute 1-2 kcal/mol to binding affinity, a significant gain for a fragment.

Binding Mode Visualization (DOT Diagram)

The following diagram illustrates the differential binding interactions of the Dihydro scaffold compared to the Aromatic standard within a theoretical Kinase Hinge region.

BindingMode cluster_protein Protein Binding Pocket (Kinase Hinge) cluster_ligand Scaffold A (Dihydro-Azaindoline) Backbone_CO Backbone C=O (Glu/Met) Backbone_NH Backbone N-H (Gatekeeper) Hydrophobic_P Hydrophobic Pocket Cl4 4-Chloro (Sigma Hole) Cl4->Backbone_CO Halogen Bond (d < 3.5Å) N1_Amine N1 Amine (sp3 Donor) N1_Amine->Backbone_CO H-Bond Donor N6_Pyridine N6 Pyridine (Acceptor) N6_Pyridine->Backbone_NH H-Bond Acceptor C2_C3 C2-C3 (Pucker) C2_C3->Hydrophobic_P Shape Comp. (Non-planar fit)

Caption: Interaction map highlighting the Halogen Bond (Cl4) and the unique hydrophobic fit of the puckered C2-C3 region in Scaffold A.

Experimental Protocol: Fragment Soaking & Data Processing

To obtain high-quality X-ray data for Scaffold A , standard co-crystallization often fails due to the fragment's low affinity (mM range). The following High-Concentration Soaking Protocol is validated for this class of fragments.

Phase 1: Crystal Preparation & Soaking
  • Crystal Growth: Grow apo-crystals of the target protein (e.g., Kinase domain) in robust conditions (e.g., PEG 3350, pH 7.5).

  • Fragment Stock: Dissolve Scaffold A to 200 mM in 100% DMSO. Note: The dihydro scaffold is significantly more soluble than the aromatic 7-azaindole.

  • Soak Condition:

    • Transfer crystal to a drop containing: 80% Mother Liquor + 10% DMSO + 10% Fragment Stock (Final ligand conc: 20 mM).

    • Incubation: 1 - 4 hours. Do not exceed 12 hours as DMSO degrades diffraction quality.

  • Cryo-Protection: Briefly transfer to a solution containing 20 mM Ligand + 20% Ethylene Glycol (or Glycerol) before flash-cooling in liquid nitrogen.

Phase 2: Data Processing & Refinement (Self-Validating)
  • Indexing: Process data using XDS or DIALS. Aim for Resolution < 2.2 Å.

  • Molecular Replacement: Use the apo-structure as a search model.

  • Ligand Generation:

    • Generate restraints (CIF) for Scaffold A using eLBOW (Phenix) or AceDRG (CCP4).

    • Critical Step: Ensure the CIF file enforces the envelope pucker of the pyrrolidine ring (C2/C3 out of plane).

  • Refinement Loop:

    • Run rigid body refinement.

    • Calculate Polder Maps or OMIT Maps (mFo-DFc).

    • Validation: You must see positive green density (> 3.0 σ) at the 4-Cl position and the N1 amine. If the ring looks flat in the density, the ligand may not be fully occupied, or the model is biased toward the aromatic form.

Workflow Diagram

Workflow Step1 1. Apo Crystal Growth (Robust System) Step2 2. High-Conc Soak (20mM Ligand, <4 hrs) Step1->Step2 Step3 3. Data Collection (Aim for <2.2Å) Step2->Step3 Step4 4. OMIT Map Generation (Validate Occupancy) Step3->Step4 Step5 5. Refinement (Check 4-Cl Halogen Bond) Step4->Step5 Validation Decision: Is Cl density > 3σ? Step4->Validation Validation->Step2 No (Increase Conc/Time) Validation->Step5 Yes

Caption: Validated workflow for obtaining structural data of low-affinity azaindoline fragments.

References

  • Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase. ACS Medicinal Chemistry Letters. (Describes the use of 6-azaindole/indoline scaffolds in FBDD). [Link]

  • Escape from Planarity in Fragment-Based Drug Discovery. Drug Discovery Today. (Foundational text on why sp³-rich scaffolds like dihydro-pyrrolo-pyridines are superior to flat aromatics). [Link]

  • Structure-Based Design of Orally Bioavailable Pyrrolopyridine Inhibitors of the Mitotic Kinase MPS1. Journal of Medicinal Chemistry. (Provides comparative crystallographic data for pyrrolo-pyridine isomers). [Link]

  • Halogen Bonding in Protein–Ligand Complexes: Design, Structure, and Thermodynamics. Chemical Reviews. (Authoritative source on the "Sigma Hole" and 4-Cl interactions). [Link]

  • RCSB PDB Entry 4MSH. RCSB Protein Data Bank. (Example of 4-chloro-dihydro-benzothiazole, demonstrating analogous fragment binding modes). [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine. As a halogenated heterocyclic compound, this substance requires rigorous adherence to specific safety and waste management protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard product information.

Core Principle: Hazard-Aware Waste Management

The fundamental principle governing the disposal of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is that it must be treated as a regulated hazardous waste . Its chemical structure—containing both a chlorinated component and a nitrogen-based heterocyclic system—informs its toxicological and environmental profile. Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, wastes containing chlorinated solvents or similar organic compounds are mandated for controlled disposal.[1] Improper disposal, such as drain or standard trash disposal, is a serious compliance violation and poses significant safety and environmental risks.[2][3]

Hazard Profile and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is not publicly available, a reliable hazard profile can be constructed by analyzing structurally similar compounds like pyridine, 4-chloropyridine, and other chlorinated organic molecules. This analysis dictates the necessary precautions.

Table 1: Inferred Hazard Profile

Hazard Category Description Rationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6] The presence of the pyridine ring and the chloro- group contributes to its biological activity and potential toxicity.
Skin/Eye Irritation Causes skin irritation and potentially serious eye irritation or burns.[4] Halogenated organic compounds and pyridine derivatives are often corrosive or irritating to tissues upon contact.
Organ Toxicity May cause respiratory irritation.[4][6] Prolonged or repeated exposure could lead to systemic damage, potentially affecting the liver, kidneys, and central nervous system. Pyridine and its derivatives are known for their potential to cause systemic toxicity.
Environmental Hazard Expected to be toxic to aquatic organisms with potentially long-lasting effects. Chlorinated organic compounds are often persistent in the environment and can bioaccumulate.

| Combustion Byproducts | When heated to decomposition, it may emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl) gas.[4][7] | The thermal breakdown of the molecule releases its constituent elements in hazardous forms. |

Mandatory Safety Protocols: PPE and Handling

All handling and waste management procedures must be conducted with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Table 2: Personal Protective Equipment (PPE) Requirements

Task Minimum Required PPE
Handling Stock Compound Chemical-resistant gloves (Nitrile is a common choice, but consult a glove compatibility chart), safety glasses with side shields or goggles, and a lab coat. All handling of the solid should occur in a certified chemical fume hood.[8][9]
Preparing Solutions As above. Ensure adequate ventilation and be mindful of potential splashes.
Waste Consolidation Chemical-resistant gloves, chemical splash goggles, and a lab coat. This should also be performed in a fume hood.

| Spill Cleanup | Heavy-duty chemical-resistant gloves, chemical splash goggles, lab coat or chemical-resistant apron, and respiratory protection if significant dust or aerosols are generated. |

The Disposal Workflow: From Benchtop to Final Disposition

Proper disposal is a multi-step process that begins the moment waste is generated. The core tenets are segregation, containment, and documentation.

Step 1: Waste Segregation at the Source

The single most critical step is the correct segregation of waste. Due to its chemical properties, 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine waste must never be mixed with non-halogenated waste. This is for two primary reasons:

  • Safety: Mixing incompatible chemicals can lead to dangerous reactions.[2]

  • Disposal Method & Cost: Halogenated waste requires high-temperature incineration to ensure the complete destruction of the molecule and prevent the formation of highly toxic byproducts like dioxins.[10][11] This is a more specialized and costly disposal route than that for non-halogenated solvents.[2]

WasteSegregation start Waste Generated Contaminated with 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is_sharp Is it a sharp? (Needle, Razor, Contaminated Glass) start->is_sharp is_liquid Is it a liquid? (Aqueous or Organic) is_sharp->is_liquid No sharps_container Puncture-Proof Sharps Container (Labeled as Hazardous Waste) is_sharp->sharps_container Yes is_solid Is it non-sharp solid waste? (Gloves, Wipes, Weigh Paper) is_liquid->is_solid No liquid_waste HALOGENATED Organic Liquid Waste (Compatible, Sealed Container) is_liquid->liquid_waste Yes solid_waste HALOGENATED Solid Waste (Sealed Bag or Drum) is_solid->solid_waste Yes

Caption: Waste Segregation Decision Workflow.

Step 2: Containment and Labeling
  • Container Selection: Use only containers that are compatible with the chemical waste. High-density polyethylene (HDPE) carboys are suitable for liquids. For solids, use lined drums or heavy-duty sealable bags. The container must be in good condition with a secure, leak-proof cap.[3][12]

  • Labeling: This is a strict regulatory requirement. As soon as the first drop of waste is added, the container must be labeled.[3][13] The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine ". Do not use abbreviations or formulas.[2][3]

    • List all other constituents in the container (e.g., "Methylene Chloride," "Methanol").

    • An indication of the hazards (e.g., "Toxic," "Flammable").

  • Storage: Keep waste containers closed at all times except when adding waste.[3][13] Store them in a designated, secondary containment area within the lab, away from drains and incompatible materials.[2]

Emergency Procedures: Spill Management

Accidents happen. A prepared and rapid response is key to mitigating risk.

Spill Response Protocol

SpillResponse cluster_immediate Immediate Actions cluster_cleanup Containment & Cleanup cluster_followup Follow-Up spill Spill Occurs alert Alert personnel in immediate area spill->alert evacuate Evacuate non-essential personnel alert->evacuate ignite Remove ignition sources if flammable solvent is present evacuate->ignite ppe Don appropriate PPE ignite->ppe contain Contain spill with inert absorbent (Vermiculite, Sand, Spill Pads) ppe->contain collect Collect absorbed material using non-sparking tools contain->collect package Place in a sealed container for hazardous waste disposal collect->package decon Decontaminate spill area with soap and water package->decon dispose Dispose of cleanup materials as HALOGENATED waste decon->dispose report Report incident to Lab Supervisor and Institutional EHS dispose->report

Caption: General Spill Response Workflow.

Detailed Steps for a Minor Spill (Contained on a benchtop):

  • Alert & Secure: Alert colleagues nearby. Ensure the fume hood is operational.[14]

  • Don PPE: Wear the appropriate PPE as listed in Table 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[6][9][15]

  • Collect: Carefully sweep or scoop the absorbed material into a compatible container.

  • Package & Label: Seal the container and label it as "Spill Debris containing 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine."

  • Decontaminate: Clean the spill surface area thoroughly with soap and water.[14] All cleaning materials (wipes, etc.) must also be disposed of as hazardous solid waste.[2][15]

For a major spill (e.g., large quantity, outside of containment), evacuate the area immediately, close the doors, and contact your institution's Environmental Health & Safety (EHS) emergency line.[14][16]

Personal Decontamination
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15][16] Remove any contaminated clothing while flushing.[7][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][16] Seek immediate medical attention.

Final Disposal Pathway

Once waste containers are full, they must be transferred to a licensed hazardous waste disposal company, a process typically managed by your institution's EHS department.

  • Request Pickup: Fill out a hazardous waste pickup request form as required by your institution.[2] Ensure all information is accurate.

  • Professional Handling: Trained EHS personnel will collect the waste from your laboratory.

  • Ultimate Destruction: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The preferred and most effective method for destroying halogenated organic compounds is high-temperature incineration (typically around 1200 K or higher).[10][11] This process ensures the complete breakdown of the molecule into simpler, less harmful components and allows for the scrubbing of acidic gases like HCl from the effluent.

Table 3: Disposal Best Practices Summary

DO DO NOT
Segregate into the "Halogenated Waste" stream.[2][3] NEVER pour down the drain.[2][3]
Use compatible, sealed, and clearly labeled containers.[3][12] NEVER dispose of in regular or biomedical trash.
Keep waste containers closed when not in use.[13] NEVER mix with non-halogenated or incompatible waste.[13]
Wear appropriate PPE when handling waste.[4][8] DO NOT overfill waste containers; leave headspace for expansion.[12]

| Consult your institution's EHS department for specific procedures.[2] | DO NOT accumulate excessive quantities of waste in the lab. |

By adhering to these rigorous protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • PF Online. What Regulations Apply to Chlorinated Solvent Use? Products Finishing. Available at: [Link]

  • Material Safety Data Sheet: Pyridine. Coventry. Available at: [Link]

  • Safety Data Sheet: Pyridine. Kishida Chemical Co., Ltd. Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]

  • Pyridine: incident management. GOV.UK. Available at: [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. Available at: [Link]

  • Chemical Spill Procedures. University of North Carolina at Charlotte, Environmental Health and Safety. Available at: [Link]

  • Chemical Spill Procedures. Clarkson University, Environmental Health & Safety. Available at: [Link]

  • Spill Control/Emergency Response - EHSO Manual. University of Oklahoma Health Sciences. Available at: [Link]

  • Safety data sheet: Pyridine. Dutscher. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • NIH Waste Disposal Guide 2014: Chemical Waste. National Institutes of Health. Available at: [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Pennsylvania, Environmental Health & Radiation Safety. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Washington State Department of Ecology. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Publishers. Available at: [Link]

Sources

Personal protective equipment for handling 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the safety and logistical protocols for handling 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (CAS: 1368177-39-2).

Part 1: Operational Alert & Executive Summary

Compound Identity: 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine CAS Number: 1368177-39-2 Physical State: Solid (typically off-white to yellow powder) Primary Hazard Class (Inferred): Acute Toxicant / Severe Irritant

IMMEDIATE ACTION REQUIRED: Treat this compound as a high-potency pharmacological intermediate and a severe halogenated irritant . Due to the limited public toxicological data for this specific dihydro-analog, safety protocols must default to the "Worst-Case Scenario" derived from its aromatic parent (4-Chloro-7-azaindole) and chlorinated pyridine structural classes.

Critical PPE Summary:

  • Respiratory: Zero-tolerance for open-bench handling. Use a certified Chemical Fume Hood.[1]

  • Dermal: Double-gloving (Nitrile/Nitrile) is mandatory.

  • Ocular: Chemical Splash Goggles (ANSI Z87.1+) are required; safety glasses are insufficient due to potential corrosivity.

Part 2: Risk Assessment & Hazard Identification

As a Senior Application Scientist, I apply Structure-Activity Relationship (SAR) logic to bridge data gaps. The operational risks for CAS 1368177-39-2 are derived from two structural alerts:

  • The Chlorinated Pyridine Motif: Halogenated nitrogens heterocycles are frequently strong sensitizers and can cause irreversible eye damage (Category 1). The chlorine atom at the 4-position is electron-withdrawing, increasing the reactivity of the ring system toward nucleophiles (like biological proteins).

  • The Dihydro-Pyrrole Ring: This saturation changes the planarity and solubility compared to the aromatic azaindole, potentially altering skin permeation rates.

GHS Classification (Conservative Estimate for R&D)
Hazard CategoryHazard Statement CodeDescription
Acute Toxicity (Oral) H301 / H302 Toxic/Harmful if swallowed.[2]
Skin Corrosion/Irritation H315 Causes skin irritation.[3][4]
Serious Eye Damage H318 Causes serious eye damage (Risk of corneal opacity).
Sensitization H317 May cause an allergic skin reaction.
STOT - SE H335 May cause respiratory irritation.[3][5]

Part 3: PPE Selection Strategy

The following PPE selection is based on a Barrier Analysis to prevent exposure pathways.

Respiratory Protection (Inhalation Barrier)
  • Primary Control: Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood tested to ASHRAE 110 standards.

  • Secondary Control (If Hood Unavailable/Maintenance):

    • Respirator: Full-face Air-Purifying Respirator (APR).

    • Cartridge: Combination P100 (HEPA) + Organic Vapor (OV) .

    • Why OV? While the solid has low volatility, synthesis intermediates often retain solvent residues (DCM, chlorobenzene) or degrade into volatile chlorinated species.

Ocular & Face Protection (Mucosal Barrier)
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Prohibited: Standard safety glasses with side shields.

  • Scientific Rationale: Chlorinated pyridines can hydrolyze on moist mucosal surfaces (eyes) to release hydrochloric acid (HCl) locally, causing rapid, irreversible corneal burns. Goggles provide a seal that glasses do not.

Dermal Protection (Skin Barrier)
  • Glove Protocol: Double-Gloving Method .

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).

  • Technique: "Change-on-Splash" protocol. If the outer glove is compromised, immediately doff, wash hands, and reglove.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Exposed skin (wrists/neck) must be covered.

Part 4: Operational Protocols

Workflow 1: Weighing & Transfer
  • Objective: Prevent static-induced powder dispersion.

  • Protocol:

    • Place the analytical balance inside the fume hood.

    • Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.

    • Damp Wiping: Place a solvent-dampened (ethanol) Kimwipe around the balance perimeter to trap stray particles.

    • Transfer the solid directly into a tared vessel; do not use weighing paper (high spill risk).

Workflow 2: Reaction Setup & Synthesis
  • Solvent Compatibility: This compound is often dissolved in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO).

    • Alert: DMF/DMSO enhance skin permeability. If using these solvents, switch outer gloves to Laminate (Silver Shield) or thick Butyl rubber.

  • Quenching: If used in substitution reactions (e.g., with nucleophiles), the reaction mixture may be acidic. Neutralize carefully to avoid generating mists.[4]

Workflow 3: Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant." Double-bag in clear polyethylene.

  • Liquid Waste: Segregate into "Halogenated Organic Waste" if chlorinated solvents were used.

  • Labeling: Clearly mark container with "Contains 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine - Potential Sensitizer."

Part 5: Emergency Response Visualization

Scenario: Powder Spill on Benchtop
  • Do NOT use a brush or broom (generates dust).

  • Do NOT use a standard vacuum.

SpillResponse Start Spill Detected (Solid Powder) Assess Is the spill > 1 gram or outside Fume Hood? Start->Assess Evacuate Evacuate Lab Call EHS/HazMat Assess->Evacuate Yes (High Risk) Contain Secure Area Don Full PPE (Goggles, Double Gloves) Assess->Contain No (Manageable) WetMethod Cover with Wet Paper Towels (Soaked in inert solvent/water) Contain->WetMethod Scoop Scoop wet slurry into Waste Container WetMethod->Scoop Clean Wipe surface with Soap/Water x3 Scoop->Clean Report File Incident Report Clean->Report

Caption: Decision matrix for responding to a solid powder spill of 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine.

Part 6: References

  • PubChem. 4-chloro-1H-pyrrolo[3,2-c]pyridine (Analogous Hazard Data). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Chemicals. Available at: [Link]

  • ChemBuyersGuide. 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (CAS 1368177-39-2) Commercial Availability. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.